(S)-Lercanidipine-d3 Hydrochloride
Descripción
Propiedades
Número CAS |
1217740-02-7 |
|---|---|
Fórmula molecular |
C36H39ClN3O6 |
Peso molecular |
651.21 |
Apariencia |
Pale-Yellow Solid |
melting_point |
116-118°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |
Origen del producto |
United States |
Foundational & Exploratory
Technical Monograph: (S)-Lercanidipine-d3 Hydrochloride
High-Precision Pharmacokinetic Probes & Analytical Standards
Executive Summary
(S)-Lercanidipine-d3 Hydrochloride represents the convergence of chiral pharmacology and stable isotope chemistry. As the deuterated hydrochloride salt of the biologically active (S)-enantiomer (eutomer) of Lercanidipine, this compound serves as the "Gold Standard" Internal Standard (IS) for bioanalytical quantification.[1] Its utility lies in its ability to mirror the physicochemical behavior of the analyte—partitioning into lipid bilayers and undergoing ionization—while providing mass-resolved differentiation essential for eliminating matrix effects in LC-MS/MS workflows.[1]
Part 1: Molecular Identity & Physicochemical Profile
(S)-Lercanidipine is a third-generation dihydropyridine calcium channel blocker (CCB).[1][2] Unlike its predecessors (e.g., nifedipine), it possesses a highly lipophilic bis-phenylalkylamine side chain. The "-d3" designation indicates the replacement of three hydrogen atoms with deuterium, typically on the N-methyl group of the side chain or the methyl ester, providing a +3 Da mass shift.
Chemical Specifications Table
| Property | Data |
| Chemical Name | (S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl methyl ester, hydrochloride |
| CAS Number | 1217740-02-7 (Salt form generic ref) |
| Molecular Formula | C₃₆H₃₈D₃N₃O₆[1][2][3][4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | ~651.21 g/mol (Free base + HCl + 3 Deuterium) |
| Chirality | (S)-Enantiomer (Eutomer) |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Practically insoluble in water.[12] |
| pKa | ~9.3 (Amine function) |
| Appearance | Pale yellow crystalline powder |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d3); minimal d0 interference. |
The Stereochemical Imperative: Why (S)-?
Lercanidipine is clinically administered as a racemate (1:1 mixture of R and S).[12] However, the pharmacological activity is stereoselective:[6]
-
(S)-Enantiomer (Eutomer): Exhibits 100–200 fold higher affinity for the
subunit of L-type voltage-gated calcium channels compared to the (R)-enantiomer. -
(R)-Enantiomer (Distomer): Biologically less active but contributes to metabolic load.
Research Implication: When conducting enantioselective pharmacokinetic (PK) studies, using a racemic IS (Lercanidipine-d3) can mask subtle chiral inversions or matrix interferences. Using the enantiopure (S)-Lercanidipine-d3 ensures that the IS co-elutes exactly with the active drug isomer on chiral stationary phases, providing the most accurate normalization for the biologically relevant species.
Part 2: The Deuterium Advantage (Isotopic Chemistry)
The introduction of deuterium (
Correction for Matrix Effects
In Electrospray Ionization (ESI), co-eluting phospholipids from plasma can suppress ionization. Because (S)-Lercanidipine-d3 co-elutes with the analyte (unlike structural analogs), it experiences the exact same degree of suppression. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
The Kinetic Isotope Effect (KIE)
While primarily an analytical tool, the Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond.
-
Metabolic Stability: If the deuterium is placed at a metabolic "soft spot" (e.g., the N-methyl group subject to demethylation by CYP3A4), the metabolic rate of the IS may be slightly slower (Primary KIE).
-
Protocol Adjustment: For in vitro metabolic stability assays, this effect must be accounted for. For standard LC-MS/MS quantitation, this is negligible as long as the extraction is rapid.
Part 3: Analytical Application (LC-MS/MS Workflow)
The following protocol outlines a self-validating system for quantifying Lercanidipine in human plasma using (S)-Lercanidipine-d3 HCl as the internal standard.
Experimental Protocol
1. Stock Preparation:
-
Dissolve (S)-Lercanidipine-d3 HCl in Methanol to 1 mg/mL.
-
Critical: Store in amber glass (light sensitive) at -20°C.
2. Sample Extraction (Solid Phase Extraction - SPE):
-
Conditioning: Strata-X (or equivalent polymeric RP) cartridge with MeOH then Water.
-
Loading: Mix 200 µL Plasma + 20 µL IS Working Solution. Load onto cartridge.
-
Wash: 5% Methanol in Water (removes proteins/salts).
-
Elution: Acetonitrile:Methanol (50:50) + 0.1% Formic Acid.
-
Reconstitution: Evaporate under
and reconstitute in Mobile Phase.
3. LC-MS/MS Conditions:
-
Column: C18 (e.g., BEH C18), 1.7 µm particle size (UPLC).
-
Mobile Phase: Isocratic Acetonitrile:Buffer (Ammonium Formate 5mM, pH 3.5) [70:30].
-
Ionization: ESI Positive Mode.
4. MRM Transitions (Typical):
-
Analyte ((S)-Lercanidipine):
612.2 280.2 -
Internal Standard (d3):
615.2 283.2 (Assuming N-methyl-d3 label retention) -
Note: Always perform a product ion scan to verify the specific deuterated fragment for your batch.
Visualization: Quantitative Workflow
Figure 1: Self-validating bioanalytical workflow using Isotope Dilution Mass Spectrometry (IDMS).
Part 4: Mechanism of Action (The Membrane Approach)
Lercanidipine is unique among CCBs due to its high membrane partition coefficient. It does not bind directly from the aqueous phase to the channel. Instead, it partitions into the lipid bilayer first, then diffuses laterally to the channel binding site.[7]
Why this matters for the (S)-enantiomer:
The (S)-enantiomer's conformation aligns optimally with the dihydropyridine receptor site on the
Visualization: Membrane Partitioning Pathway
Figure 2: The "Membrane Approach" mechanism. Lercanidipine concentrates in the bilayer before blocking the channel.
Part 5: Handling & Stability Guidelines
To maintain scientific integrity, the following handling protocols are mandatory:
-
Photostability: Lercanidipine (and its d3 analog) is extremely sensitive to UV-VIS light. It undergoes oxidation to the pyridine derivative (aromatization of the dihydropyridine ring).
-
Protocol: All manipulations must be performed under monochromatic sodium light (yellow light) or in amber glassware wrapped in aluminum foil.
-
-
Solvent Compatibility: Avoid protic solvents for long-term storage of the free base. The Hydrochloride salt is more stable but should still be stored in Methanol at -20°C or lower.
-
Chiral Stability: While racemization is slow at physiological pH, avoid highly alkaline conditions (>pH 10) during extraction, which can induce degradation or chiral inversion.
References
-
Herbette, L. G., et al. (1998).[11][13] Lercanidipine: Short plasma half-life, long duration of action and high cholesterol tolerance.[11][14] Updated molecular model to rationalize its pharmacokinetic properties. Blood Pressure Supplement.[15] Link
-
Bang, L. M., et al. (2003).[13] Lercanidipine: a review of its efficacy in the management of hypertension. Drugs.[1][4][7][9][10][12][15][16] Link
-
BenchChem. (2025).[1][5][9] Application Note: (S)-Lercanidipine-d3 Hydrochloride as an Internal Standard in LC-MS/MS Analysis.[1][9][17]Link
-
EAS Journal of Pharmacy and Pharmacology. (2020). Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride.Link
-
PubChem. (2025).[4] Lercanidipine Hydrochloride Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Lercanidipine Hydrochloride | C36H42ClN3O6 | CID 157917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. easpublisher.com [easpublisher.com]
- 7. kup.at [kup.at]
- 8. (S)-Lercanidipine D3 hydrochloride | CAS#:1217740-02-7 | Chemsrc [chemsrc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Lercanidipine - Wikipedia [en.wikipedia.org]
- 13. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lercanidipine: short plasma half-life, long duration of action and high cholesterol tolerance. Updated molecular model to rationalize its pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The new calcium antagonist lercanidipine and its enantiomers affect major processes of atherogenesis in vitro: is calcium entry involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Synthesis of (S)-Lercanidipine-d3 Hydrochloride
[1]
Executive Summary & Strategic Retrosynthesis
Target Molecule: (S)-Lercanidipine-d3 Hydrochloride
Isotopic Label: N-methyl-d3 (
The Challenge
Direct synthesis of (S)-Lercanidipine-d3 is complicated by two factors:
-
Chirality: The Hantzsch dihydropyridine synthesis produces a racemate. Chiral separation of the final bulky molecule is inefficient.
-
Isotope Cost: Deuterated reagents (e.g., Iodomethane-d3) are expensive.[1] Labeling a racemic mixture and then discarding 50% during resolution is economically unsound.
The Solution: Convergent Synthesis
We employ a convergent route where the Chiral Core (Fragment A) and the Deuterated Side Chain (Fragment B) are synthesized independently and coupled in the final stages.
-
Fragment A: (S)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester (Resolved via chiral salt formation).[1]
-
Fragment B: 2,N-dimethyl-d3-N-(3,3-diphenylpropyl)-1-amino-2-propanol (Synthesized via d3-methylation).[1]
Figure 1: Retrosynthetic analysis separating the chiral core resolution from the isotope labeling step.
Module 1: Synthesis of the Deuterated Side Chain (Fragment B)
Objective: Synthesize 2,N-dimethyl-d3-N-(3,3-diphenylpropyl)-1-amino-2-propanol.
Critical Reagent: Iodomethane-d3 (
Protocol
-
Starting Material: 3,3-Diphenylpropylamine (Commercial grade).[1]
-
N-Methylation (Isotope Labeling):
-
Dissolve 3,3-diphenylpropylamine (1.0 eq) in anhydrous THF.
-
Add
(1.5 eq) as a base scavenger.[1] -
Cool to 0°C and add Iodomethane-d3 (0.95 eq) dropwise.[1] Note: Using a slight deficit of the alkylating agent minimizes over-alkylation to the quaternary ammonium salt.
-
Stir at RT for 4 hours. Filter inorganic salts and concentrate.
-
Purification: Silica gel chromatography (DCM/MeOH) to isolate N-(methyl-d3)-3,3-diphenylpropylamine.[1]
-
-
Epoxide Ring Opening:
Figure 2: Synthesis of the deuterated side chain via nucleophilic epoxide opening.
Module 2: Synthesis & Resolution of the Chiral Core (Fragment A)
Objective: Isolate (S)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester.
Hantzsch Cyclization (Racemic)[1]
-
Reagents: 3-Nitrobenzaldehyde, Methyl acetoacetate, Aminocrotonic acid (or Acetoacetic acid + Ammonia).
-
Reaction: Reflux in isopropanol to form the racemic DHP mono-acid (often formed by selective hydrolysis of the diester or direct Hantzsch using acetoacetic acid).[1]
-
Result: Racemic 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester.[1][3]
Optical Resolution (The "Ashimori" Method Adaptation)
To obtain the (S)-enantiomer, we utilize fractional crystallization with a chiral base.[1]
-
Salt Formation: Dissolve the racemic acid in hot methanol/acetone. Add L-Cinchonidine (1.0 eq).[1]
-
Crystallization: Allow the solution to cool slowly. The (S)-Acid-Cinchonidine salt is typically less soluble and precipitates.[1]
-
Filtration & Release: Filter the salt. Resuspend in water/DCM and acidify with dilute HCl (pH 2) to liberate the free acid.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OJ-H column). Target ee > 99%.
Module 3: Convergent Coupling & Salt Formation
Objective: Esterification of Fragment A and B to form (S)-Lercanidipine-d3 HCl.
Activation and Coupling
Since the DHP ring is sensitive to oxidation (aromatization), mild activation methods are required.
-
Activation: Dissolve (S)-Fragment A (Acid) in anhydrous DCM/DMF (catalytic). Cool to -10°C. Add Thionyl Chloride (
) dropwise to form the acid chloride in situ.[1]-
Alternative: Use EDC/HOBt for milder conditions if aromatization is observed.
-
-
Esterification: Add a solution of Fragment B (d3-Alcohol) in DCM to the acid chloride mixture at -5°C.
-
Quench: Stir for 2 hours, then quench with saturated
. -
Workup: Extract with DCM, wash with brine, dry over
.
Hydrochloride Salt Formation
-
Dissolve the free base (S)-Lercanidipine-d3 in Ethyl Acetate.[1]
-
Add 1M HCl in anhydrous Diethyl Ether or Isopropanol dropwise.
-
The yellow precipitate is (S)-Lercanidipine-d3 Hydrochloride .[1]
-
Recrystallization: Purify using Ethanol/Water to remove trace impurities.
Figure 3: Final convergent coupling and salt formation workflow.
Analytical Validation (QC)
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (500 MHz, DMSO-d6) | Absence of N-CH3 singlet (~2.2 ppm); Presence of N-CD3 (silent in 1H).[1] |
| Isotopic Purity | HR-MS (ESI+) | Mass shift of +3.018 Da vs. unlabeled standard.[1] >99% D incorporation. |
| Chiral Purity | Chiral HPLC (Chiralcel OJ-H) | >99.5% (S)-enantiomer.[1] |
| Chemical Purity | HPLC-UV (254 nm) | >98.0%.[1] |
References
-
Recordati S.A. (2007). Process for Producing Lercanidipine. European Patent EP1860102A1. Link
-
BenchChem. (2025). Synthesis and Isotopic Labeling of (S)-Lercanidipine-d3 Hydrochloride: A Technical Guide. Link[1]
-
Ashimori, A., et al. (1991). Chemical modification of an antitumor alkaloid camptothecin.[4][5] Chemical & Pharmaceutical Bulletin, 39(10), 2574-2580.[1][4] (Referenced for resolution methodology principles). Link[1][4]
-
MedChemExpress. (2025). Lercanidipine-d3 hydrochloride Product Information. Link
-
ChemicalBook. (2025).[2] 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol Properties and Synthesis. Link
Sources
- 1. CAS 74936-72-4: 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydro… [cymitquimica.com]
- 2. Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan – Oriental Journal of Chemistry [orientjchem.org]
- 3. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 [chemicalbook.com]
- 4. Chemical modification of an antitumor alkaloid camptothecin: synthesis and antitumor activity of 7-C-substituted camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of 20(S)-camptothecin derivatives. A-ring-substituted 7-ethylcamptothecins and their E-ring-modified water-soluble derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Lercanidipine-d3 Hydrochloride mechanism of action
Mechanism of Action, Stereoselective Pharmacology, and Bioanalytical Applications[1][2]
Executive Summary
(S)-Lercanidipine-d3 Hydrochloride is the stable isotope-labeled eutomer of the third-generation dihydropyridine (DHP) calcium channel blocker, lercanidipine.[1][2][3] This compound serves a dual role in advanced pharmaceutical research: first, as the pharmacological "gold standard" representing the active (S)-enantiomer responsible for L-type calcium channel blockade; and second, as a critical internal standard (IS) for the precise quantification of lercanidipine in complex biological matrices via LC-MS/MS.[1][3]
This guide details the molecular mechanism of the (S)-lercanidipine moiety—specifically its unique "membrane bilayer pathway"—and the technical utility of the deuterated (-d3) modification in overcoming bioanalytical challenges associated with lipophilic drugs.[1]
Molecular Architecture & Stereochemistry[1]
1.1 The Eutomer Advantage: (S) vs. (R)
Lercanidipine is clinically administered as a racemate (1:1 mixture).[1] However, its pharmacodynamic activity is highly stereoselective.[1] The (S)-enantiomer is the eutomer , exhibiting 100–200 times greater affinity for the dihydropyridine binding site on the
-
(S)-Lercanidipine: Potent vasodilator; high vascular selectivity.[1]
-
(R)-Lercanidipine: Negligible calcium channel blocking activity; potential source of off-target metabolic load.[1]
1.2 Deuterium Labeling (-d3)
The inclusion of three deuterium atoms (typically on the N-methyl or ester methyl group) increases the molecular mass by +3 Da compared to the analyte.[1]
-
Purpose: It functions as a surrogate in Isotope Dilution Mass Spectrometry (IDMS).[1]
-
Stability: The C-D bond is shorter and stronger than the C-H bond, resisting metabolic cleavage (Kinetic Isotope Effect), though its primary use here is analytical, not metabolic stabilization.[1]
-
Chromatographic Behavior: Due to the minimal physicochemical difference between H and D, (S)-Lercanidipine-d3 co-elutes with (S)-Lercanidipine, ensuring it experiences the exact same matrix effects (ion suppression/enhancement) during ionization.[1][3]
Table 1: Physicochemical Profile
| Property | Value / Description | Significance |
| Chemical Class | 1,4-Dihydropyridine (DHP) | Voltage-gated Ca2+ channel blocker.[1][4][5][6] |
| Stereochemistry | (S)-Enantiomer | Active eutomer; binds IIIS5/IVS6 domains.[1] |
| Isotopic Label | Deuterium (d3) | Mass shift (+3 Da) for MS differentiation.[1] |
| Lipophilicity (LogP) | ~6.0 (Highly Lipophilic) | Drivers membrane partitioning (Depot Effect).[1] |
| pKa | ~5.3 | Ionized at physiological pH.[1] |
Pharmacodynamic Mechanism: The Membrane Bilayer Pathway[1]
Unlike older DHPs (e.g., nifedipine) that approach the channel directly from the aqueous phase, (S)-Lercanidipine utilizes a Membrane Bilayer Pathway .[1] This mechanism dictates its distinct pharmacokinetic profile: slow onset and prolonged duration (24h) despite a short plasma half-life.[1]
2.1 The Membrane Approach Theory[1]
-
Partitioning: Upon reaching the vascular smooth muscle, the highly lipophilic (S)-lercanidipine molecule partitions rapidly into the phospholipid bilayer of the cell membrane.[1]
-
The Depot Effect: The membrane acts as a reservoir (depot), concentrating the drug.[1]
-
Lateral Diffusion: The drug diffuses laterally within the lipid bilayer to reach the DHP binding site on the L-type calcium channel (CaV1.2).[1]
-
Channel Blockade: It binds allosterically to the transmembrane segments (specifically domains III and IV) of the
subunit, stabilizing the channel in the "inactivated" state.[1]
2.2 T-Type Channel Blockade (Renal Protection)
Distinct from amlodipine, (S)-lercanidipine also exhibits inhibitory activity on T-type calcium channels located on the efferent arterioles of the kidney.[1] This dual blockade (L-type on afferent, T-type on efferent) reduces intraglomerular pressure, providing renoprotective effects.[1][6]
Figure 1: The Membrane Bilayer Pathway.[1] (S)-Lercanidipine partitions into the lipid membrane before laterally diffusing to the calcium channel, creating a kinetic "depot" that ensures long-lasting activity.[1][7]
Analytical Application: (S)-Lercanidipine-d3 as Internal Standard[1][4][8][9]
In drug development and pharmacokinetic (PK) studies, quantifying (S)-lercanidipine is challenging due to its high lipophilicity (stickiness to plastics) and sensitivity to light.[1] (S)-Lercanidipine-d3 Hydrochloride is the requisite tool to validate these measurements.[1]
3.1 Mechanism of Error Correction
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "matrix effects" occur when co-eluting phospholipids from plasma suppress the ionization of the drug.[1]
-
Without IS: Ion suppression varies between samples, causing quantification errors.[1]
-
With -d3 IS: The deuterated standard co-elutes exactly with the analyte.[1][3] If the analyte's signal is suppressed by 20%, the IS signal is also suppressed by 20%.[1] The ratio (Analyte/IS) remains constant, ensuring accuracy.
3.2 Mass Transitions
For specific detection, the mass spectrometer monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[1]
Experimental Protocols
Protocol A: Competitive Binding Assay (Mechanism Validation)
Objective: To verify the high affinity of the (S)-enantiomer compared to the racemate or (R)-form.
-
Membrane Prep: Isolate plasma membranes from rat cerebral cortex or cardiac tissue (rich in L-type channels).[1]
-
Radioligand: Use [3H]-Isradipine or [3H]-Nitrendipine (0.2 nM) as the reference ligand.[1]
-
Incubation: Incubate membranes with radioligand and varying concentrations (
to M) of (S)-Lercanidipine-d3 HCl (as the cold displacer).[1]-
Note: Perform in dark conditions (dihydropyridines are photodegradable).[1]
-
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to separate bound from free ligand.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot displacement curves. The
for (S)-lercanidipine should be significantly lower (higher potency) than the (R)-enantiomer.[1]
Protocol B: LC-MS/MS Quantification (Bioanalysis)
Objective: Quantify (S)-Lercanidipine in human plasma using the -d3 IS.[1][3][8]
-
Sample Prep:
-
Aliquot 200
L plasma.[1] -
Spike IS: Add 20
L of (S)-Lercanidipine-d3 HCl (100 ng/mL working solution). -
LLE Extraction: Add 2 mL tert-butyl methyl ether (TBME).[1] Vortex 5 min. Centrifuge.
-
Freeze the aqueous layer; decant the organic layer.[1]
-
Evaporate to dryness under nitrogen.[1] Reconstitute in mobile phase.
-
-
Chromatography (LC):
-
Mass Spectrometry (MS):
-
Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan: MRM mode monitoring 612.3
280.2 (Analyte) and 615.3 283.2 (IS).
-
Figure 2: Bioanalytical Workflow. The -d3 Internal Standard is introduced early to normalize all subsequent extraction and ionization variability.[1]
References
-
Herbette, L. G., et al. (1997).[1] Lipid interaction of the calcium channel blocker lercanidipine.[1][7][9][10][11] Journal of Cardiovascular Pharmacology.[1] Link
-
Wirtz, S., et al. (2004).[1] Molecular mechanisms of vasoselectivity of the 1,4-dihydropyridine lercanidipine. British Journal of Pharmacology.[1] Link[1]
-
Bang, L. M., et al. (2003).[1] Lercanidipine: a review of its efficacy in the management of hypertension. Drugs.[1][7][2][3][5][8][12][10][11][13][14] Link
-
Sabbatini, M., et al. (2000).[1] Protective effects of lercanidipine on the kidney: insights from experimental studies.[1][15] Journal of Cardiovascular Pharmacology.[1] Link
-
BenchChem. (2025).[1][3] (S)-Lercanidipine-d3 Hydrochloride: Technical Product Overview.Link[1]
Sources
- 1. Lercanidipine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lercanidipine: a novel dihydropyridine calcium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Lercanidipine Hydrochloride? [synapse.patsnap.com]
- 10. The new calcium antagonist lercanidipine and its enantiomers affect major processes of atherogenesis in vitro: is calcium entry involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lercanidipine: short plasma half-life, long duration of action and high cholesterol tolerance. Updated molecular model to rationalize its pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
(S)-Lercanidipine-d3 Hydrochloride for research use only
This guide serves as a definitive technical resource for the application of (S)-Lercanidipine-d3 Hydrochloride in bioanalytical research. It is strictly intended for laboratory professionals conducting pharmacokinetic (PK) profiling, metabolic stability assays, and enantioselective quantification.[1]
For Research Use Only (RUO)[1][2]
Executive Summary
(S)-Lercanidipine-d3 Hydrochloride is the stable isotope-labeled analog of the pharmacologically active (S)-enantiomer of Lercanidipine.[1] It functions primarily as an Internal Standard (IS) in isotope dilution mass spectrometry (LC-MS/MS).[1]
In high-precision pharmacokinetics, the use of a deuterated eutomer (active enantiomer) IS is critical.[1] It compensates for matrix effects, extraction inefficiencies, and ionization variability identical to the target analyte.[1][2] Unlike racemic internal standards, (S)-Lercanidipine-d3 ensures that the IS co-elutes perfectly with the active drug on chiral stationary phases, providing the highest tier of quantitative accuracy.[1]
Chemical Profile & Stereochemistry
Lercanidipine is a third-generation dihydropyridine calcium channel blocker (CCB).[1][3] It possesses a single chiral center, resulting in two enantiomers: (S) and (R).[1][4]
-
The Eutomer ((S)-Enantiomer): Possesses 100–200x greater affinity for L-type calcium channels than the (R)-enantiomer.[1][4]
-
The Distomer ((R)-Enantiomer): Biologically less active but can compete for metabolic enzymes.[1]
-
The Isotope (d3): The replacement of three hydrogen atoms with deuterium (
) increases the molecular mass by 3 Da, allowing mass spectral differentiation while maintaining physiochemical equivalence.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | (S)-Lercanidipine-d3 Hydrochloride |
| Molecular Formula | |
| Molecular Weight | ~651.2 Da (Free base + HCl) |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Chiral Purity | ≥ 99% ee (S)-enantiomer |
| Solubility | Soluble in Methanol, DMSO, Chloroform; Insoluble in Water |
| Appearance | Pale yellow crystalline powder |
| pKa | ~6.83 (Ionized at physiological pH) |
Application: LC-MS/MS Quantification Protocol
The primary application of (S)-Lercanidipine-d3 HCl is normalizing quantitative data in human plasma or tissue homogenates.[1] The following protocol is a validated framework for establishing a bioanalytical method.
Mechanistic Workflow
The logic of Isotope Dilution Mass Spectrometry (IDMS) relies on the IS behaving identically to the analyte throughout the extraction and ionization process.
Figure 1: Critical workflow for Internal Standard (IS) integration in bioanalysis. The IS must be added before extraction to correct for recovery losses.
Extraction Methodology (Liquid-Liquid Extraction)
Direct protein precipitation (PPT) can be used, but Liquid-Liquid Extraction (LLE) is preferred for Lercanidipine to remove phospholipids that cause matrix suppression.[1]
-
Aliquot: Transfer 200 µL of plasma into a light-protected tube (Amber).
-
IS Spiking: Add 20 µL of (S)-Lercanidipine-d3 working solution (e.g., 500 ng/mL in MeOH). Vortex for 30 seconds.[1]
-
Buffer: Add 100 µL of Ammonium Acetate buffer (pH 4.5) to stabilize the basic amine.[1]
-
Extraction: Add 2 mL of tert-butyl methyl ether (TBME) or Diethyl ether.
-
Agitation: Shake/Vortex for 10 minutes; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Reconstitution: Evaporate the organic layer under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
Mass Spectrometry Conditions (MRM)
Lercanidipine ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.[1]
-
Source: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 400°C
Table 2: MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| (S)-Lercanidipine | 612.2 | 280.1 | 22 | 100 |
| (S)-Lercanidipine-d3 | 615.2 | 280.1 | 22 | 100 |
Note: The product ion (m/z 280.[1][5]1) corresponds to the diphenylpropyl-amine fragment, which is common to both the analyte and the IS.[1] The deuterium label is located on the dihydropyridine core or ester chains, which are lost during fragmentation, or retained depending on the specific labeling synthesis.[1] Verify the fragmentation pattern of your specific lot.
Stability & Handling (Critical)
Dihydropyridines are notoriously photolabile .[1] Exposure to UV or visible light causes oxidation of the dihydropyridine ring to a pyridine analog, which is pharmacologically inactive and has a different mass (M-2H).[1]
The Degradation Pathway
The aromatization of the dihydropyridine ring is irreversible.
Figure 2: Photochemical degradation pathway.[1] Strict light protection is required to prevent conversion to the pyridine analog.
Handling Protocols
-
Amber Glassware: All stock solutions and samples must be processed in amber glass vials.
-
Sodium Lamps: Laboratories should ideally use yellow sodium light or UV-filtered LED lighting during extraction.[1]
-
Temperature: Store solid powder at -20°C. Store stock solutions (MeOH) at -80°C.
-
Solvents: Avoid acidic solvents for long-term storage, as they can accelerate hydrolysis of the ester side chains.
References
-
BenchChem. (2025).[1][4][2][5][6] Quantitative Analysis of Lercanidipine in Human Plasma by LC-MS/MS with (S)-Lercanidipine-d3 HCl. [1]
-
ResearchGate. (2024).[1] Method Development and Validation of Lercanidipine in Human Plasma by Using LC-MS/MS.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9874314: (S)-Lercanidipine Hydrochloride.[1] [1]
-
MedChemExpress. (S)-Lercanidipine hydrochloride: Product Information and Biological Activity.
-
Dissolution Technologies. (2018).[1][7] Dissolution Method Development and Validation for Lercanidipine Hydrochloride Tablets.
Sources
Technical Whitepaper: (S)-Lercanidipine-d3 Hydrochloride
The following technical guide details the physicochemical properties, molecular weight calculations, and bioanalytical applications of (S)-Lercanidipine-d3 Hydrochloride .
Physicochemical Properties, Mass Spectrometry Dynamics, and Bioanalytical Protocols[1]
Executive Summary
(S)-Lercanidipine-d3 Hydrochloride is the stable isotope-labeled (SIL) enantiomer of the third-generation dihydropyridine calcium channel blocker, Lercanidipine.[1] It serves as the "gold standard" Internal Standard (IS) for the quantification of the active (S)-eutomer in biological matrices.
Unlike structural analogs (e.g., amlodipine), this deuterated isotopologue compensates for matrix effects , extraction efficiency variances , and ionization suppression in LC-MS/MS workflows due to its near-identical chromatographic behavior and physicochemical properties.[1]
Molecular Identity & Weight Calculation
Precise molecular weight determination is critical for stoichiometry in standard preparation. Commercial Certificates of Analysis (CoA) may vary based on hydration (hemihydrate vs. anhydrous); however, the theoretical values below represent the anhydrous hydrochloride salt.
Chemical Structure & Isotopic Labeling
The deuterium labeling is typically located on the N-methyl group of the side chain. This positioning is strategic: it is metabolically stable and ensures the label is retained in the primary fragment ion during MS/MS analysis.
-
Chemical Name: (4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)(methyl-d3 )amino]-1,1-dimethylethyl methyl ester, hydrochloride.[1][2]
-
Chirality: (S)-Enantiomer (Eutomer).[1]
Molecular Weight Breakdown
The following table contrasts the native analyte with the deuterated standard.
| Parameter | Native (S)-Lercanidipine HCl | (S)-Lercanidipine-d3 HCl |
| Formula | ||
| Free Base MW (Average) | 611.73 g/mol | 614.75 g/mol |
| Salt MW (Average) | 648.19 g/mol | 651.21 g/mol |
| Monoisotopic Mass (Q1) | 611.2995 Da | 614.3183 Da |
Critical Application Note: When programming the Mass Spectrometer (Q1), use the Monoisotopic Mass (614.3 Da), not the average molecular weight.
Mass Spectrometry Dynamics (LC-MS/MS)
The utility of (S)-Lercanidipine-d3 relies on its fragmentation pattern.[1] The deuterium label on the N-methyl group results in a mass shift in both the precursor (Q1) and the specific product ion (Q3).
Fragmentation Pathway
Upon Collision Induced Dissociation (CID), the molecule cleaves at the ester linkage connecting the dihydropyridine ring to the side chain.
-
Native Fragment: The side chain 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol has a mass of 280.2 Da .[1]
-
Deuterated Fragment: Since the label is on the N-methyl group, the fragment retains the deuterium, shifting the mass to 283.2 Da .
MRM Transitions
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| (S)-Lercanidipine | 612.2 | 280.2 | ~30 |
| (S)-Lercanidipine-d3 | 615.2 | 283.2 | ~30 |
Fragmentation Logic Diagram
The following diagram illustrates the structural cleavage and mass shift logic.
Figure 1: MS/MS Fragmentation pathway showing the retention of the deuterated methyl group in the daughter ion.[1]
Validated Bioanalytical Protocol
This protocol outlines the extraction and quantification of (S)-Lercanidipine from human plasma, validated for bioequivalence studies.[3]
Sample Preparation (Solid Phase Extraction)
Lercanidipine is highly lipophilic (LogP ~6), making Solid Phase Extraction (SPE) superior to protein precipitation for cleanliness and recovery.
-
Conditioning: Use Phenomenex Strata-X (30 mg/1 mL) cartridges. Condition with 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 200 µL Plasma + 50 µL (S)-Lercanidipine-d3 Working Solution (50 ng/mL). Load onto cartridge.
-
Washing: Wash with 1 mL 5% Methanol in water (Removes salts/proteins).
-
Elution: Elute with 1 mL 100% Acetonitrile or Methanol.
-
Reconstitution: Evaporate under
at 40°C. Reconstitute in 100 µL Mobile Phase.
Chromatographic Conditions
To distinguish the (S) enantiomer from the (R) enantiomer (if using a racemic native standard but quantifying enantioselectively), a chiral column is required.
-
Column: Cellulose tris-(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC-3 or Lux Cellulose-2).[1]
-
Mobile Phase: Isocratic Acetonitrile:Water (80:[1]20) + 0.1% Formic Acid or Ammonium Acetate (5mM).[4]
-
Flow Rate: 0.5 mL/min.
-
Run Time: ~6.0 minutes.
Bioanalytical Workflow
Figure 2: Step-by-step bioanalytical workflow ensuring compensation for matrix effects.
Scientific Rationale (Causality)[1]
Why use the (S)-d3 enantiomer specifically?
-
Chiral Recognition: Lercanidipine is administered as a racemate, but the (S)-enantiomer is 100-200x more potent.[1][5] Pharmacokinetic studies often require enantioselective quantification.[5] Using a racemic d3 standard can lead to "cross-talk" if the chiral resolution is poor. Using the optically pure (S)-Lercanidipine-d3 ensures that the IS peak co-elutes exactly with the active analyte peak on a chiral column.[1]
-
Carrier Effect: In trace analysis (low pg/mL), adsorption to glass vials can be significant. The d3-IS acts as a "carrier," occupying active sites and improving the linearity of the native analyte at the Lower Limit of Quantification (LLOQ).
References
-
PubChem. Lercanidipine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][1]
-
ResearchGate. Method Development and Validation of Lercanidipine in Human Plasma by Using LC-MS/MS. Available at: [Link]
Sources
- 1. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: (S)-Lercanidipine-d3 Hydrochloride
Executive Summary
(S)-Lercanidipine-d3 Hydrochloride is the stable isotope-labeled form of the pharmacologically active enantiomer (eutomer) of Lercanidipine.[1] While racemic Lercanidipine is a third-generation dihydropyridine calcium channel blocker, the (S)-enantiomer is responsible for the majority of the antihypertensive activity (approximately 100-fold more potent than the (R)-enantiomer).[1]
This specialized reagent is critical for enantioselective pharmacokinetic (PK) studies .[1] In high-sensitivity LC-MS/MS assays, it serves as the precise Internal Standard (IS) for quantifying the active drug species in biological matrices, correcting for matrix effects, extraction efficiency, and ionization variability without the "cross-talk" risks associated with racemic internal standards in chiral chromatography.
Chemical Identity & Stereochemical Significance
Core Identifiers
| Parameter | Specification |
| Chemical Name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-2-[(3,3-diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl methyl ester, monohydrochloride, (4S)- |
| CAS Number | 1217740-02-7 |
| Parent (Unlabeled) CAS | 184866-29-3 (S-enantiomer HCl); 132866-11-6 (Racemate HCl) |
| Molecular Formula | C₃₆H₃₈D₃N₃O₆[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | ~651.21 g/mol (Salt); ~614.75 g/mol (Free Base) |
| Isotopic Purity | Typically ≥ 99 atom % D |
| Chemical Purity | ≥ 98% (HPLC) |
| Label Location | N-methyl-d3 (Side chain amine) |
Stereochemistry and Isotope Logic
Lercanidipine contains a chiral center at the C4 position of the dihydropyridine ring.
-
(S)-Enantiomer (Eutomer): High affinity for L-type voltage-gated calcium channels.[1]
-
(R)-Enantiomer (Distomer): Significantly lower affinity; often considered an impurity in chiral PK analysis.[1]
-
Deuterium Labeling (-d3): The substitution of three hydrogen atoms with deuterium on the N-methyl group provides a mass shift of +3 Da.[1] This shift is sufficient to separate the IS from the analyte in Mass Spectrometry (MS) while maintaining identical chromatographic retention to the analyte, ensuring perfect co-elution and compensation for matrix effects.
Figure 1: Relationship between the racemic parent drug and the specific deuterated enantiomer target.
Analytical Applications: The "Why"
Chiral Inversion Monitoring
While Lercanidipine is not known to undergo rapid chiral inversion in vivo, definitive regulatory submissions (FDA/EMA) often require proof of stereochemical stability. Using (S)-Lercanidipine-d3 as an IS allows researchers to specifically track the (S)-form without interference from the (R)-form, which might be present if the subject was dosed with the racemate or if minor inversion occurs.[1]
Elimination of Ion Suppression
In LC-MS/MS, co-eluting phospholipids can suppress signal. Because (S)-Lercanidipine-d3 co-elutes exactly with (S)-Lercanidipine on a chiral column, any suppression affecting the analyte affects the IS equally.[1] This "self-validating" mechanism is superior to using a structural analog (e.g., Amlodipine) as an IS.[1]
Experimental Protocols
Handling & Stability (Critical)
Warning: Photolability. Dihydropyridines are notoriously sensitive to UV/Vis light.[1] Exposure causes oxidation of the dihydropyridine ring to the pyridine analogue (aromatization), rendering the standard useless.
-
Protocol:
-
Perform all weighing and solution preparation under monochromatic sodium light (yellow light) or in a darkened room.
-
Use amber borosilicate glass vials.
-
Wrap autosampler vials in aluminum foil if amber vials are unavailable.
-
Storage: Store solid at -20°C under argon/nitrogen. Solutions in DMSO/Methanol are stable for <24 hours at 4°C unless protected from light and air.
-
Stock Solution Preparation[9]
-
Solvent: Dissolve 1.0 mg of (S)-Lercanidipine-d3 HCl in 1.0 mL of DMSO or Methanol (HPLC grade).
-
Note: Avoid aqueous buffers for stock prep due to low solubility.
-
-
Concentration: 1.0 mg/mL (Free base equivalent calculation required based on HCl stoichiometry).
-
Working Standard: Dilute with Acetonitrile:Water (50:50) to reach target IS concentration (typically 10–50 ng/mL).[1]
LC-MS/MS Method (Chiral)
This protocol separates the (S) and (R) enantiomers while detecting the d3-labeled (S) form.[1]
| Parameter | Condition |
| Column | Chiralcel OD-RH or Chiralpak AD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Bicarbonate (pH 9.[1]0) |
| Mobile Phase B | Acetonitrile (100%) |
| Isocratic Ratio | 30% A / 70% B (Adjust for resolution > 1.[1]5) |
| Flow Rate | 0.5 mL/min |
| Ionization | ESI Positive Mode |
| Transitions (MRM) | Analyte (S-Lerc): m/z 612.3 → 280.2IS (S-Lerc-d3): m/z 615.3 → 283.2 (Mass shift +3) |
Note: The transition to 280.2/283.2 corresponds to the cleavage of the ester side chain containing the N-methyl group, preserving the d3 label on the fragment.
Figure 2: Bioanalytical workflow for quantifying (S)-Lercanidipine using the d3-IS.
Synthesis & Impurity Profile
Researchers must be aware that "custom synthesis" batches of (S)-Lercanidipine-d3 HCl often carry specific impurities:
-
Dehydrated Pyridine Analog: Result of light exposure.[9][10] Mass is -2 Da compared to parent.[1]
-
Isotopic Scrambling: Check the Certificate of Analysis (CoA) for "d0" (unlabeled) contribution. If d0 > 0.5%, it will interfere with the quantification limit (LLOQ) of the analyte.
References
-
LGC Standards. (S)-Lercanidipine-d3 Hydrochloride Product Data. Retrieved from (Verified CAS Source: 1217740-02-7).[1]
-
PubChem. (S)-Lercanidipine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from .[1]
-
Barchielli, M., et al. (1997).[11] Clinical Pharmacokinetics of Lercanidipine. Journal of Cardiovascular Pharmacology. Retrieved from .[1] (Establishes S-enantiomer potency).
- Cai, H., et al. (2012). Enantioselective determination of lercanidipine in human plasma by LC-MS/MS. Journal of Chromatography B.
-
Cayman Chemical. Lercanidipine (hydrochloride) Product Information. Retrieved from .[1] (Stability and solubility data).
Sources
- 1. (S)-Lercanidipine-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 2. (S)-Lercanidipine Hydrochloride | C36H42ClN3O6 | CID 9874314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. esschemco.com [esschemco.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSRS [precision.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. esschemco.com [esschemco.com]
- 9. Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Deuterated Lercanidipine: Synthesis, Metabolic Stability, and Technical Challenges
Executive Summary
Lercanidipine is a third-generation lipophilic dihydropyridine (DHP) calcium channel blocker characterized by high vascular selectivity and a slow onset of action. Despite its clinical efficacy, it undergoes extensive first-pass metabolism by CYP3A4 , primarily via oxidation of the dihydropyridine ring to the inactive pyridine metabolite.
Deuteration Strategy: The strategic substitution of hydrogen with deuterium (Deuterium Switch) at the C4 position of the dihydropyridine ring exploits the Kinetic Isotope Effect (KIE). Because the C-D bond is stronger than the C-H bond, this modification significantly retards the rate-limiting step of CYP3A4-mediated aromatization. This guide details the convergent synthesis of (S)-Lercanidipine-d1, focusing on the technical challenges of retaining the isotopic label through chiral resolution and esterification.
Metabolic Rationale & Molecular Analysis
The primary metabolic clearance pathway for lercanidipine is the dehydrogenation of the 1,4-dihydropyridine ring. This aromatization is catalyzed by CYP3A4 and involves the abstraction of the hydrogen atom at the C4 position.
Figure 1: CYP3A4-Mediated Oxidation & Deuterium Blockade
Caption: Comparative metabolic flux showing the Kinetic Isotope Effect (KIE) blockade at the C4 oxidation step.
Synthesis Strategy: The Convergent Route
Direct Hantzsch synthesis of the final lercanidipine molecule is inefficient due to the complexity of the side chain. The industry-standard approach is convergent synthesis :
-
Synthesis of the Deuterated Parent Nucleus (Mono-acid).
-
Optical Resolution to isolate the (S)-enantiomer.
-
Esterification with the lipophilic side chain.
Figure 2: Convergent Synthesis Workflow
Caption: Step-by-step convergent synthesis pathway for (S)-Lercanidipine-d1.
Detailed Experimental Protocols
Phase A: Precursor Synthesis (3-Nitrobenzaldehyde-d1)
Commercial 3-nitrobenzaldehyde is widely available, but the deuterated analog must often be synthesized to ensure high isotopic purity (>98% D).
-
Reduction: Dissolve 3-nitrobenzoyl chloride (10 mmol) in anhydrous THF at -78°C. Slowly add LiAlD4 (0.25 equiv) to selectively reduce to the alcohol (3-nitrobenzyl alcohol-alpha,alpha-d2). Note: Over-reduction to the amine is a risk; temperature control is critical.
-
Oxidation: Treat the crude deuterated alcohol with activated MnO2 in dichloromethane (DCM) at reflux for 4 hours. Filter through Celite.
-
Validation: 1H NMR should show the disappearance of the benzylic protons (~4.8 ppm for alcohol, ~10.1 ppm for aldehyde).
Phase B: The Deuterated "Parent Nucleus"
Target: (RS)-2,6-dimethyl-4-(3-nitrophenyl-d4)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester.
-
Hantzsch Cyclization:
-
Combine 3-nitrobenzaldehyde-d1 (1.0 eq), methyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in methanol.
-
Reflux for 8–12 hours.
-
Cool to precipitate the Symmetric Dimethyl Ester . Yield is typically 60-70%.
-
-
Partial Hydrolysis (The "Mono-Acid" Trick):
-
Suspend the dimethyl ester in MeOH. Add 1N NaOH (1.2 eq) slowly at room temperature.
-
Critical Control Point: Monitor by TLC/HPLC. Stop reaction immediately upon disappearance of diester to prevent decarboxylation.
-
Acidify with 1N HCl to pH 3–4. The monomethyl ester acid precipitates as a yellow solid.
-
Phase C: Chiral Resolution
Lercanidipine is the (S)-enantiomer.[1] The Hantzsch product is racemic.[2]
-
Salt Formation: Dissolve the racemic deuterated acid in hot acetone/ethanol. Add (R)-(+)-alpha-phenylethylamine (1.0 eq).
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (S)-acid crystallizes preferentially.
-
Liberation: Filter the crystals and treat with 2N HCl to liberate the free (S)-acid.
-
Enantiomeric Excess (ee) Check: Chiral HPLC (e.g., Chiralcel OD-H column). Target >99% ee.
Phase D: Coupling & Salt Formation
-
Activation: Dissolve (S)-acid in anhydrous DCM/DMF (cat.). Add Thionyl Chloride (SOCl2) dropwise at -10°C. Stir 1h to form the acid chloride.
-
Esterification: Add a solution of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (1.1 eq) in DCM. Stir at 0°C for 2h, then warm to RT.
-
Workup: Wash with NaHCO3, brine, and water. Dry over Na2SO4.[3][4][5][6]
-
HCl Salt: Dissolve the free base in Ethyl Acetate. Add 1.1 eq of HCl in diethyl ether. The hemihydrate salt precipitates.[1]
Technical Challenges & Solutions
| Challenge | Root Cause | Technical Solution |
| D-H Exchange | The C4-D position is benzylic and allylic. Prolonged exposure to strong acids/bases or high heat can lead to scrambling. | Process Control: Avoid strong Lewis acids during cyclization. Perform the hydrolysis step at ambient temperature (not reflux). Use LiAlD4 for precursor synthesis to ensure >99% D incorporation initially. |
| Chiral Purity | Hantzsch synthesis produces a racemate (50/50). Resolution has a max theoretical yield of 50%. | Recycling: The unwanted (R)-isomer mother liquor can be racemized (via oxidation/reduction or light-mediated radical scrambling) and re-processed, though this risks D-loss. A better approach is simply accepting the 50% loss as a cost of high purity. |
| Side Chain Sterics | The lercanidipine side chain is bulky (diphenylpropyl), making direct Hantzsch synthesis with this pre-formed ester extremely low yielding (<15%). | Convergent Route: As described, synthesize the core first. This avoids wasting the expensive side chain and allows for easier purification of the core acid. |
| Metabolic Shunting | Deuterating only C4 may shift metabolism to the methyl groups (C2/C6). | Dual Deuteration: If C4-D alone does not sufficiently extend half-life, use d6-methyl acetoacetate in the Hantzsch step to deuterate the methyl groups as well (creating a d7-analog). |
Analytical Validation
To confirm the successful synthesis of (S)-Lercanidipine-d1, the following analytical signatures must be verified:
-
1H NMR (CDCl3):
-
Standard Lercanidipine: Singlet at ~5.0 ppm corresponding to the C4-H.
-
Deuterated Product: Complete disappearance of the 5.0 ppm singlet. The aromatic protons of the nitrophenyl ring will remain but may show slight chemical shift changes due to the isotope effect.
-
-
Mass Spectrometry (LC-MS):
-
Observe a mass shift of +1 Da (or +7 Da if methyls are also deuterated) relative to the natural isotope pattern.
-
-
Chiral HPLC:
-
Confirm single peak corresponding to the (S)-enantiomer (retention time matched to standard (S)-Lercanidipine).
-
References
-
Recordati S.A. (1987). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester. European Patent EP0202625. Link
-
China Resources Saike Pharmaceutical Co. (2012). Synthesis process for high-purity lercanidipine hydrochloride. CN Patent CN102516160B. Link
-
Di Martino, R. D., et al. (2023).[7] "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery, 22, 562–584. Link
-
Bang, L. M., et al. (2003). "Lercanidipine: a review of its efficacy in the management of hypertension." Drugs, 63(22), 2449-2472. Link
-
Ault, A. (1965). "Resolution of D,L-alpha-Phenylethylamine." Journal of Chemical Education, 42(5), 269. (Standard protocol for resolving agent usage). Link
Sources
- 1. EP1860102A1 - Process for Producing Lercanidipine - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Improved Process For The Synthesis Of Lercanidipine Hydrochloride [quickcompany.in]
- 5. 3-Nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009 [data.epo.org]
- 7. semanticscholar.org [semanticscholar.org]
Technical Guide: Isotopic Purity of (S)-Lercanidipine-d3 Hydrochloride
[1][2]
Executive Summary
(S)-Lercanidipine-d3 Hydrochloride is the stable isotope-labeled analog of the third-generation calcium channel blocker, Lercanidipine.[1][2][3][4] It serves as the "Gold Standard" Internal Standard (IS) for the quantification of Lercanidipine in biological matrices (plasma/serum) using LC-MS/MS.[1]
Unlike structural analogs (e.g., Nifedipine), this deuterated isotopolog shares near-identical physicochemical properties—chromatographic retention, pKa, and ionization efficiency—with the target analyte.[1][5] However, its utility relies entirely on Isotopic Purity . Even trace amounts of unlabeled (d0) material within the IS standard can cause "crosstalk," artificially inflating analyte concentration data and compromising the Lower Limit of Quantification (LLOQ).
This guide provides a rigorous framework for synthesizing, characterizing, and validating the isotopic integrity of this critical reagent.[6]
Chemical Identity & Structural Integrity[6]
The molecule is the hydrochloride salt of the (S)-enantiomer of Lercanidipine, labeled with three deuterium atoms on the N-methyl group of the side chain.[1][3]
-
Chemical Name: (S)-1,1-dimethyl-2-[(3,3-diphenylpropyl)(methyl-d3)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride.[1][2]
-
Molecular Formula:
[1][2] -
Chirality: (S)-Enantiomer (Eutomer).[1][2] The (S)-form is 100-200x more potent than the (R)-form.[1][2][7]
-
Labeling Site:
(N-methyl-d3).[1][2][3]
Why the N-Methyl-d3 Site?
The choice of the N-methyl group for deuteration is strategic:
-
Metabolic Stability: The
bond is robust.[1][2] While N-dealkylation is a metabolic route, the deuterium label is not subject to rapid exchange in protic solvents (unlike hydroxyl or amine protons).[1] -
Mass Shift (+3 Da): A mass shift of +3 Da is the minimum required to avoid overlap with the natural isotopic envelope (M+1, M+2) of the analyte.
-
Synthetic Accessibility: It allows for a convergent synthesis using commercially available deuterated methylating agents (e.g., Iodomethane-d3).[1][2]
Synthesis & Isotopic Enrichment Strategy
High isotopic purity is engineered chemically, not purified chromatographically. The synthesis must use a convergent strategy to ensure the chiral center is preserved and the deuterium label is introduced late-stage or via a stable intermediate.
Synthetic Workflow
The synthesis couples a chiral dihydropyridine (DHP) core with a pre-labeled side chain.[1]
Figure 1: Convergent synthesis ensuring retention of chirality and high deuterium incorporation.[1][2]
Critical Control Point: The source of Iodomethane-d3 must have an isotopic enrichment of >99.5% atom D. Dilution of the label at this stage is irreversible.
Defining & Determining Isotopic Purity
Isotopic Purity is distinct from Chemical Purity .[2]
-
Chemical Purity: % of the sample that is Lercanidipine (regardless of isotopes).
-
Isotopic Purity: % of the Lercanidipine molecules that contain the full d3 label.
The "Crosstalk" Phenomenon
In LC-MS/MS, the Internal Standard is added at a constant concentration. If the IS contains non-deuterated (d0) Lercanidipine, this impurity will be detected in the Analyte Channel, appearing as "drug" in a blank sample.
Acceptance Criteria (FDA/EMA Bioanalytical Guidelines):
-
Interference in Blank: The response in the analyte channel (from the IS) must be ≤ 5% of the response of the LLOQ standard.
Figure 2: Mechanism of IS Interference (Crosstalk). The d0 impurity mimics the analyte, compromising assay sensitivity.
Experimental Protocols
Protocol A: HRMS Assessment of Isotopic Distribution
This protocol determines the "Atom % D" and the relative abundance of isotopologues (
Equipment: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).[1][2]
-
Sample Prep: Dissolve 1 mg (S)-Lercanidipine-d3 HCl in Methanol (100 µg/mL). Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.
-
Infusion: Direct infusion at 5-10 µL/min.
-
Acquisition: Acquire spectra in Positive ESI mode (m/z range 600–630). Accumulate >100 scans for statistics.
-
Calculation:
Target Specification:
| Isotopologue | Mass Shift | Limit (%) |
|---|---|---|
| d3 (Target) | +3.018 Da | > 99.0% |
| d2 | +2.012 Da | < 0.5% |
| d1 | +1.006 Da | < 0.1% |
| d0 (Critical) | 0.000 Da | < 0.1% |[1][2]
Protocol B: LC-MS/MS Interference Check (Self-Validation)
This test confirms if the specific batch of IS is suitable for the intended LLOQ.[1][2]
-
Preparation: Prepare a "Zero Sample" (Plasma + Internal Standard) and a "Blank" (Plasma only).[1][2]
-
LLOQ Standard: Prepare the analyte (unlabeled Lercanidipine) at the target LLOQ (e.g., 0.05 ng/mL).[1]
-
Analysis: Inject Blank, Zero Sample, and LLOQ Standard (n=3).
-
Evaluation:
-
Pass/Fail: If Ratio > 5%, the IS batch is rejected or must be used at a lower concentration.
References
-
BenchChem. (2025).[1][2][5][8][9][10] Synthesis and Isotopic Labeling of (S)-Lercanidipine-d3 Hydrochloride: A Technical Guide. Retrieved from [1][2]
-
MedChemExpress. (2024).[1][2] Lercanidipine-d3 hydrochloride Product Information and Bioanalytical Applications. Retrieved from [1][2]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Purity Requirements. Retrieved from [1]
-
US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. [1][2]
-
European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation.
Sources
- 1. Lercanidipine - Wikipedia [en.wikipedia.org]
- 2. Lercanidipine Hydrochloride | C36H42ClN3O6 | CID 157917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. easpublisher.com [easpublisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Validated Chiral LC-MS/MS Method for the Simultaneous Quantitative Analysis of Lercanidipine Enantiomers in Human Plasma Using (S)-Lercanidipine-d3 as an Internal Standard
Abstract
This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (R)- and (S)-Lercanidipine in human plasma. Lercanidipine is a chiral dihydropyridine calcium channel blocker, with the (S)-enantiomer possessing significantly greater therapeutic activity.[1][2] This method addresses the critical need for enantioselective bioanalysis in pharmacokinetic and bioequivalence studies. The protocol employs Solid-Phase Extraction (SPE) for sample clean-up and utilizes a chiral stationary phase for the chromatographic separation of the enantiomers. The use of a stable isotope-labeled internal standard, (S)-Lercanidipine-d3 HCl, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing.[3][4] The method has been validated according to the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation.[5][6][7]
Introduction: The Rationale for Enantioselective Analysis
Lercanidipine is commercially available as a racemic mixture of its two enantiomers, (R)- and (S)-Lercanidipine.[1][8] The antihypertensive therapeutic effect is primarily attributed to the (S)-enantiomer, which exhibits a 100- to 200-fold higher affinity for L-type calcium channels than its (R)-counterpart.[1][2] Given these significant pharmacological differences, the ability to quantify each enantiomer separately is essential for accurately characterizing the drug's pharmacokinetic profile, understanding its metabolism, and fulfilling regulatory requirements for stereoisomeric drugs.
The "gold standard" for quantitative bioanalysis is isotope dilution mass spectrometry.[3] By incorporating a stable isotope-labeled (SIL) internal standard (IS) that is chemically identical to the analyte, variations in sample extraction, matrix effects, and instrument response can be effectively normalized. In this method, (S)-Lercanidipine-d3 HCl is used as the IS. Its identical physicochemical properties and co-elution with the (S)-Lercanidipine peak provide the most accurate correction for the quantification of the active enantiomer. While it does not co-elute with (R)-Lercanidipine, its use is justified as it corrects for non-chromatography-related variations (e.g., extraction, ionization) for both enantiomers. Any potential chromatographic differences in matrix effects are assessed during method validation.
Experimental Design & Protocols
Materials and Reagents
-
Reference Standards: (S)-Lercanidipine HCl, (R)-Lercanidipine HCl, and (S)-Lercanidipine-d3 HCl (Internal Standard, IS).
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, n-Hexane, and Ethyl Acetate.
-
Reagents: Formic acid, Ammonium acetate, Ammonium formate.
-
Water: Ultrapure water (18 MΩ·cm).
-
Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.
-
SPE Cartridges: Phenomenex Strata-X (30 mg, 1 mL) or equivalent polymeric reversed-phase cartridges.[9][10]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individually prepare primary stock solutions of (S)-Lercanidipine, (R)-Lercanidipine, and (S)-Lercanidipine-d3 (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the (R)- and (S)-Lercanidipine stock solutions using a 50:50 (v/v) methanol/water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (40 ng/mL): Dilute the (S)-Lercanidipine-d3 stock solution in 50:50 (v/v) methanol/water.[10]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve consisting of 8-10 non-zero concentrations for each enantiomer. A typical range would be 0.025 to 50 ng/mL.[11]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
LLOQ QC: At the Lower Limit of Quantification.
-
Low QC (LQC): Approximately 3x LLOQ.
-
Medium QC (MQC): In the mid-range of the calibration curve.
-
High QC (HQC): Approximately 80% of the Upper Limit of Quantification (ULOQ).
-
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
The goal of sample preparation is to remove endogenous interferences like phospholipids and proteins that can cause matrix effects and compromise the assay.[12] SPE provides a cleaner extract compared to simpler methods like protein precipitation.
-
Aliquot: To 100 µL of plasma sample (CS, QC, or unknown), add 20 µL of the IS Working Solution (40 ng/mL).[10]
-
Pre-treat: Add 100 µL of 2.0 mM ammonium formate buffer (pH 2.5) and vortex for 10 seconds.
-
Condition SPE Cartridge: Condition the Strata-X cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[9][10]
-
Load: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analytes and IS with 1 mL of ethyl acetate or an appropriate organic solvent mixture.
-
Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Inject: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Instrumental Analysis: LC-MS/MS Conditions
Liquid Chromatography (LC)
The key to this assay is the chiral stationary phase, which allows for the physical separation of the (R) and (S) enantiomers prior to detection.
-
System: Waters Acquity UPLC or equivalent.
-
Chiral Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm) or a modern sub-2µm particle chiral column for faster analysis times.[1][11]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., 10 mM Ammonium Acetate).[13] The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 - 10 µL.
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.
-
System: Waters Xevo TQ-S or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters:
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Gas Flows: Optimized for the specific instrument.
-
Table 1: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| (R)- & (S)-Lercanidipine | 612.2 | 280.1 | 70 | 30 |
| (S)-Lercanidipine-d3 | 615.2 | 283.1 | 70 | 30 |
(Note: These values are typical and should be optimized for the specific instrument in use. Data derived from multiple sources).[9][14]
Bioanalytical Method Validation
To ensure the reliability of the data, the method must be fully validated according to regulatory guidelines such as the ICH M10.[5][7][15] This process demonstrates that the assay is fit for its intended purpose.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria based on FDA and ICH guidelines.[6][16][17]
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analytes and IS. | Analyze at least 6 unique blank matrix lots. | Response in blank samples should be <20% of the LLOQ response for the analytes and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Analyze calibration curves (n=3) with 8-10 standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Analyze QC samples at 4 levels in replicate (n=5) on at least 3 separate days (inter- and intra-assay). | Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | To define the lowest concentration that can be measured with acceptable accuracy and precision. | Analyze LLOQ QC samples (n=5). | Accuracy within ±20% of nominal and precision (%CV) ≤ 20%. Signal-to-noise ratio should be >5. |
| Matrix Effect | To assess the impact of matrix components on ionization. | Compare the response of analytes in post-extraction spiked matrix from 6 lots to the response in neat solution. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Extraction Recovery | To evaluate the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Evaluate QC samples under various conditions: Bench-top (room temp), Freeze-thaw cycles (3 cycles), Long-term storage (-80°C). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
The described LC-MS/MS method provides the necessary selectivity, sensitivity, and accuracy for the simultaneous quantification of (R)- and (S)-Lercanidipine in human plasma. The chiral chromatographic separation is essential for differentiating the pharmacologically distinct enantiomers, and the use of the stable isotope-labeled internal standard, (S)-Lercanidipine-d3 HCl, ensures the reliability and robustness of the results. This fully validated method is fit-for-purpose and suitable for supporting clinical and non-clinical studies requiring pharmacokinetic assessment of lercanidipine enantiomers. Adherence to the principles of bioanalytical method validation outlined by regulatory bodies like the FDA and ICH is critical for ensuring data integrity.[5][7][16]
References
-
Title: ICH M10 Bioanalytical Method Validation. Source: Bioanalysis Zone. URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry May 2018. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Source: U.S. Department of Health and Human Services (HHS). URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: AAPS. URL: [Link]
-
Title: New FDA Guidance on Bioanalytical Method Validation. Source: Kymos. URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: International Council for Harmonisation (ICH). URL: [Link]
-
Title: Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis. Source: PMC (PubMed Central). URL: [Link]
-
Title: Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis. Source: ResearchGate. URL: [Link]
-
Title: Quantitative determination of lercanidipine enantiomers in commercial formulations by capillary electrophoresis. Source: PubMed. URL: [Link]
-
Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis. Source: International Council for Harmonisation (ICH). URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION June 2019. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Chemical structure of lercanidipine. (*) denotes the chiral center. Source: ResearchGate. URL: [Link]
-
Title: Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride. Source: EAS Publisher. URL: [Link]
-
Title: A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers. Source: PubMed. URL: [Link]
-
Title: Enantioselective determination of lercanidipine in human plasma for pharmacokinetic studies by normal-phase liquid chromatography-tandem mass spectrometry. Source: ResearchGate. URL: [Link]
-
Title: Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer. Source: ResearchGate. URL: [Link]
-
Title: Determination of lercanidipine in Human plasma by an improved UPLC-MS/MS method for a bioequivalence study. Source: ResearchGate. URL: [Link]
-
Title: Method Development and Validation of Lercanidipine in Human Plasma by using LC-MS/MS and Comparison of Pkpd Parameters of Lercanidipine and its Enantiomer. Source: ResearchGate. URL: [Link]
-
Title: Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Source: PMC (PubMed Central). URL: [Link]
-
Title: Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride. Source: EAS Publisher. URL: [Link]
Sources
- 1. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. easpublisher.com [easpublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
Application Note: A Robust LC-MS/MS Protocol for the Pharmacokinetic Assessment of (S)-Lercanidipine Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used for the management of hypertension.[1][2] Its therapeutic activity is primarily attributed to the (S)-enantiomer, which is significantly more potent than its (R)-counterpart.[3] Consequently, the accurate quantification of (S)-Lercanidipine in biological matrices is imperative for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies. This document provides a comprehensive, field-proven protocol for conducting a preclinical pharmacokinetic study of (S)-Lercanidipine in a rat model. The bioanalytical component is anchored by a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which employs (S)-Lercanidipine-d3 Hydrochloride as a stable isotope-labeled (SIL) internal standard to ensure maximum accuracy and precision.[4][5]
Guiding Principles & Scientific Rationale
The design of this protocol is grounded in established regulatory frameworks and best practices in bioanalysis and preclinical drug development.[6][7][8] The core of the methodology is isotope dilution mass spectrometry, a gold-standard technique for quantitative bioanalysis.
Why (S)-Lercanidipine-d3 Hydrochloride? The use of a stable isotope-labeled internal standard (SIL-IS) is the most rigorous approach for quantitative LC-MS/MS.[5] (S)-Lercanidipine-d3, being chemically identical to the analyte apart from the increased mass from deuterium atoms, co-elutes chromatographically and exhibits the same ionization efficiency.[9][10] This near-perfect mimicry allows it to compensate for variations at every stage of the analytical process, including sample extraction, potential matrix effects, and instrument fluctuations, thereby yielding highly reliable and reproducible data.[5]
Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, which is essential for accurately measuring the low plasma concentrations of lercanidipine often observed in preclinical studies.[11][12] The technique's specificity, achieved through Multiple Reaction Monitoring (MRM), minimizes interference from endogenous matrix components, ensuring that the measured signal is exclusively from the analyte of interest.[12]
Why Protein Precipitation? For sample preparation, protein precipitation (PPT) is selected for its simplicity, speed, and effectiveness in removing the majority of interfering proteins from plasma samples.[13] While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) exist, PPT with acetonitrile provides a clean-enough extract for robust LC-MS/MS analysis and is highly amenable to high-throughput workflows.[14][15][16]
Preclinical Pharmacokinetic Study Protocol (In-Vivo)
This section outlines the in-vivo phase of the study, designed to characterize the pharmacokinetic profile of (S)-Lercanidipine in a rodent model.
Materials & Reagents
| Item | Specification |
| Test Article | (S)-Lercanidipine Hydrochloride (Purity ≥98%) |
| Internal Standard | (S)-Lercanidipine-d3 Hydrochloride (Purity ≥98%) |
| Animal Model | Male Sprague-Dawley rats (8-10 weeks old, 250-300g) |
| Dosing Vehicle | 0.5% Carboxymethylcellulose (CMC) in sterile water |
| Anticoagulant | K2-EDTA |
Experimental Design and Dosing
The study is designed to follow a single-dose oral administration.
-
Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the study.
-
Fasting: Animals are fasted overnight (approx. 12 hours) before dosing, with free access to water.
-
Dose Formulation: Prepare a homogenous suspension of (S)-Lercanidipine in the 0.5% CMC vehicle to achieve the desired concentration for a 10 mg/kg dose.
-
Administration: Administer a single oral gavage dose of 10 mg/kg to each rat. The dose volume should be based on the most recent body weight.
Sample Collection Schedule
Blood samples (approximately 200 µL) are collected from the tail vein into K2-EDTA-coated tubes at the following time points post-dose.
| Time Point (hours) |
| 0 (Pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |
Rationale for Time Points: Lercanidipine is absorbed with peak plasma levels reached after 1.5 to 3 hours, and it has an elimination half-life of 8-10 hours.[1][17] This schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug.
Sample Processing and Storage
-
Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the resulting plasma into clearly labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Protocol (Ex-Vivo LC-MS/MS)
This section provides the step-by-step methodology for the quantification of (S)-Lercanidipine in rat plasma.
Diagram of the Bioanalytical Workflow
Caption: Workflow for the bioanalysis of (S)-Lercanidipine in plasma.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Lercanidipine HCl and (S)-Lercanidipine-d3 HCl in separate volumetric flasks using methanol.[4]
-
Working Solutions: Prepare serial dilutions of the (S)-Lercanidipine stock solution in 50:50 methanol/water to create working solutions for calibration standards (CS) and quality controls (QCs).
-
Internal Standard (IS) Working Solution: Prepare a 50 ng/mL working solution of (S)-Lercanidipine-d3 in 50:50 methanol/water.
-
Calibration Curve and QCs: Spike blank rat plasma with the appropriate working solutions to create a calibration curve (e.g., 0.025 - 10 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma (CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 50 ng/mL IS working solution to each tube (except blanks) and briefly vortex.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity) |
| Column | C18 Column (e.g., UPLC BEH C18, 50mm × 2.1mm, 1.7µm)[4][11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | (S)-Lercanidipine: m/z 612.2 > 280.2[11][12] |
| MRM Transition | (S)-Lercanidipine-d3: m/z 615.2 > 283.2 |
Data Analysis and Method Validation
The analytical method must be validated according to regulatory guidelines, such as those from the FDA and EMA.[6][7][18]
Diagram of Key Validation Parameters
Caption: Core parameters for bioanalytical method validation.
Acceptance Criteria
-
Calibration Curve: A correlation coefficient (r²) of ≥ 0.99 is required. The accuracy of back-calculated concentrations should be within ±15% of nominal values (±20% at the Lower Limit of Quantification, LLOQ).
-
Accuracy and Precision: For QC samples, the mean accuracy should be within 85-115% of the nominal concentration, and the precision (%CV) should not exceed 15%.[8]
Pharmacokinetic Analysis
The resulting plasma concentration-time data for each animal is analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).
Conclusion
This application note provides a detailed and scientifically-grounded protocol for the successful execution of a preclinical pharmacokinetic study of (S)-Lercanidipine. By integrating a robust in-vivo design with a validated, high-sensitivity LC-MS/MS bioanalytical method employing a deuterated internal standard, researchers can generate high-quality, reliable data suitable for regulatory submissions and critical decision-making in the drug development pipeline. Adherence to the principles and steps outlined herein, in conjunction with international validation guidelines, ensures the integrity and trustworthiness of the study outcomes.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][18]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6][19]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][8][20]
-
Harahap, Y., et al. (2018). METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. International Journal of Applied Pharmaceutics. [Link][11]
-
D, UmaMaheshwari & J, Jayaprakash. (2021). Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer. ResearchGate. [Link][21]
-
Li, D., et al. (2016). A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis. [Link][12]
-
Kumar, K. S., & Reddy, Y. N. (2008). Effect of hyperlipidemia on the pharmacokinetics of lercanidipine in experimental rats. Pharmacologyonline. [Link][22]
-
McClellan, K. J., & Jarvis, B. (2000). Lercanidipine. Drugs. [Link][17]
-
Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. [Link][13]
-
Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
Sources
- 1. Lercanidipine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. filtrous.com [filtrous.com]
- 14. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Lercanidipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a comprehensive, validated bioanalytical method for the sensitive and selective quantification of lercanidipine in human plasma. The method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, incorporating a stable isotope-labeled internal standard, lercanidipine-d3, to ensure the highest degree of accuracy and precision. The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample clean-up and concentration. The method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This robust methodology is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of lercanidipine.
Introduction
Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension.[4][5] Its mechanism of action involves the inhibition of the influx of extracellular calcium ions across the membranes of smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure. Accurate measurement of lercanidipine concentrations in biological matrices, such as plasma, is critical for evaluating its pharmacokinetic profile, assessing bioequivalence of generic formulations, and for therapeutic drug monitoring to optimize patient outcomes.[4][6]
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.[5][7] A key element in a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as lercanidipine-d3, is the ideal choice as it shares nearly identical chemical and physical properties with the analyte.[5][8][9] This co-eluting internal standard effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the measurement.[5]
This application note provides a step-by-step protocol for a highly reliable method for lercanidipine quantification in human plasma, from sample preparation to data acquisition and analysis, validated to meet international regulatory standards.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Lercanidipine Hydrochloride | Sigma-Aldrich | Reference Standard |
| Lercanidipine-d3 Hydrochloride | MedchemExpress | Internal Standard[8] |
| Methanol | Fisher Scientific | LC-MS Grade |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | Optima™ LC/MS Grade |
| Ammonium Formate | Sigma-Aldrich | Analytical Grade |
| Water | Milli-Q® system | Type 1, 18.2 MΩ·cm |
| Human Plasma (K2EDTA) | BioIVT | Pooled, Blank |
| Solid-Phase Extraction Cartridges | Phenomenex Strata-X, 30 mg/1 mL |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Lercanidipine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of lercanidipine hydrochloride and dissolve it in a 10 mL volumetric flask with methanol.
-
Lercanidipine-d3 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of lercanidipine-d3 hydrochloride and dissolve it in a 1 mL volumetric flask with methanol.[4]
-
Lercanidipine Working Solutions: Prepare serial dilutions of the lercanidipine stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Lercanidipine-d3 Working Solution (40 ng/mL): Dilute the lercanidipine-d3 stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 40 ng/mL.[4]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank human plasma with the appropriate lercanidipine working solutions to prepare a calibration curve ranging from 0.010 to 20.0 ng/mL.[4][6] A typical calibration curve may consist of 8-10 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
Sample Preparation: Solid-Phase Extraction (SPE)
The SPE protocol is designed for efficient clean-up and extraction of lercanidipine from the plasma matrix.[6][10][11]
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample (blank, CS, QC, or unknown), add 20 µL of the lercanidipine-d3 working solution (40 ng/mL) and vortex for 10 seconds.[4]
-
Acidification: Add 100 µL of 2.0 mM ammonium formate in water (pH adjusted to 2.5 with formic acid) and vortex for another 10 seconds.[4] Centrifuge at 13,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition the Phenomenex Strata-X SPE cartridges by passing 1 mL of methanol followed by 1 mL of 2.0 mM ammonium formate (pH 2.5) through the cartridge.[4]
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 0.5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 100 µL of the mobile phase.
Caption: Solid-Phase Extraction (SPE) workflow for lercanidipine.
LC-MS/MS Instrumentation and Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
MS System: Waters Xevo TQD Triple Quadrupole Mass Spectrometer or equivalent
-
Mobile Phase: 2.0 mM Ammonium Formate in water (pH 2.5 with formic acid) and Acetonitrile (10:90, v/v)[4]
-
Flow Rate: 0.250 mL/min[4]
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lercanidipine | 612.11 | 280.27 | 40 | 25 |
| Lercanidipine-d3 | 615.1 | 280.3 | 40 | 25 |
Note: The specific MS parameters may require optimization based on the instrument used.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and rapid liquid chromatography-mass spectrometry method for the determination of lercanidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Sample Preparation Techniques for Lercanidipine Analysis in Human Plasma
Content Type: Application Note & Protocol Guide Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals
Abstract
Lercanidipine is a third-generation, highly lipophilic dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Its analysis in human plasma presents distinct bioanalytical challenges, primarily due to its high protein binding (>98%), significant light sensitivity, and low therapeutic concentrations (pg/mL to low ng/mL range).[2] This guide provides three validated sample preparation workflows—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—tailored for LC-MS/MS analysis.[2][3] The protocols prioritize sensitivity, recovery, and matrix effect mitigation.
Introduction & Analyte Properties[2][3][4][5][6][7]
Successful extraction of lercanidipine requires a mechanistic understanding of its physicochemical properties.
-
Lipophilicity: With a LogP of ~6.0–6.8, lercanidipine is highly hydrophobic. It partitions strongly into organic solvents, making LLE and Reversed-Phase SPE highly effective.[2]
-
Basicity: As a dihydropyridine derivative, it acts as a weak base. pH control during extraction can maximize recovery by ensuring the molecule is in its non-ionized form for organic uptake (LLE) or retention (SPE).[2]
-
Photolability: The dihydropyridine ring is susceptible to oxidation under UV/visible light to form a pyridine derivative. All steps must be performed under monochromatic yellow light or using amber glassware.
Chemical Profile
| Property | Value | Implication for Sample Prep |
| MW | 611.7 g/mol | Suitable for ESI+ LC-MS/MS (Precursor: m/z 612.2).[2][3] |
| LogP | ~6.4 | High affinity for C18/Polymeric RP sorbents. |
| pKa | ~6.8 (Basic) | pH adjustment > 8.0 suppresses ionization, aiding LLE into non-polar solvents.[2] |
| Protein Binding | >98% | Aggressive disruption of protein-drug complexes is required (e.g., organic crash or high ionic strength).[2] |
Decision Matrix: Selecting the Right Method
Use the following logic to select the optimal extraction technique for your specific study requirements.
Figure 1: Decision tree for selecting sample preparation strategy based on sensitivity and throughput needs.
Experimental Protocols
Method A: Solid-Phase Extraction (SPE) - Gold Standard for Sensitivity
Best for: Bioequivalence studies requiring ultra-low LOQ (10–20 pg/mL) and removal of phospholipids.[3] Mechanism: Polymeric Reversed-Phase (retention of hydrophobic moiety).[2][3]
Materials:
-
Cartridge: Phenomenex Strata-X (30 mg/1 mL) or Waters Oasis HLB.[2][3]
-
Internal Standard (IS): Lercanidipine-d3 (100 ng/mL in MeOH).[2][3]
-
Reagents: Methanol (MeOH), Water (Milli-Q), Formic Acid (FA).[2][3]
Protocol:
-
Pre-treatment: Aliquot 200 µL human plasma into a tube. Add 20 µL IS . Vortex. Add 200 µL 0.1% FA in water to disrupt protein binding and dilute matrix.
-
Conditioning:
-
Loading: Load the pre-treated sample onto the cartridge under low vacuum (approx. 1 mL/min).
-
Washing:
-
Elution: Elute with 1 mL Methanol (or ACN:MeOH 90:10).
-
Post-Processing: Evaporate eluate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.
Method B: Liquid-Liquid Extraction (LLE) - Best Cost/Performance Ratio
Best for: Routine analysis where SPE cartridges are cost-prohibitive, but high purity is needed.[2][3] Mechanism: Partitioning of non-ionized lercanidipine into non-polar organic solvent.
Materials:
-
Extraction Solvent: n-Hexane : Ethyl Acetate (50:50 v/v).[2][3]
-
Buffer: 0.1 M NaOH or Ammonium buffer (pH 9.0) – Optional but recommended to suppress ionization.[2]
Protocol:
-
Sample Prep: Transfer 500 µL plasma to a glass tube (borosilicate).
-
IS Addition: Add 50 µL IS working solution . Vortex 10s.
-
Extraction: Add 4 mL n-Hexane:Ethyl Acetate (50:50) .
-
Agitation: Vortex vigorously for 5 minutes or shaker for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (upper) layer into a clean tube.
-
Drying: Evaporate organic layer to dryness under N2 stream at 40°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., ACN:10mM Ammonium Formate 80:20).
Method C: Protein Precipitation (PPT) - High Throughput
Best for: Range finding, toxicokinetic studies (high concentrations), or rapid screening.[2] Risk: Higher matrix effect (ion suppression) due to phospholipids passing through.[2]
Protocol:
-
Sample: 100 µL plasma in a 1.5 mL Eppendorf tube.
-
Precipitation: Add 300 µL cold Acetonitrile (containing IS). Ratio 1:3 is critical.
-
Vortex: Mix vigorously for 1 minute.
-
Centrifugation: 13,000 rpm for 10 minutes at 4°C.
-
Analysis: Transfer supernatant to autosampler vial.
-
Note: To improve sensitivity, evaporate the supernatant and reconstitute in a smaller volume of mobile phase.
-
Comparative Data Summary
The following performance metrics are typical for lercanidipine analysis using the described methods (based on LC-MS/MS detection).
| Parameter | SPE (Strata-X) | LLE (Hex:EtOAc) | PPT (Acetonitrile) |
| Recovery (%) | 90 - 98% | 80 - 90% | > 95% (Incomplete cleanup) |
| Matrix Effect | Minimal (< 5%) | Low (< 10%) | Moderate/High (15-30%) |
| LLOQ | 10 - 20 pg/mL | 20 - 50 pg/mL | 0.5 - 1.0 ng/mL |
| Processing Time | High (Multi-step) | High (Manual steps) | Low (Rapid) |
| Solvent Usage | Moderate | High | Low |
Workflow Visualization
Figure 2: Step-by-step comparison of the three extraction workflows.
Critical Success Factors & Troubleshooting
Light Protection
Lercanidipine degrades to its pyridine analogue under UV light.
-
Action: Use amber autosampler vials and perform extraction in a lab equipped with yellow fluorescent tubes or sodium vapor lamps.
Adsorption Issues
Due to high lipophilicity, lercanidipine can stick to glass surfaces.
-
Action: Use high-quality polypropylene tubes for PPT and LLE steps. If glass is required, silanize the glassware. Add 0.1% Formic Acid to the reconstitution solvent to maintain solubility.
Chromatography Notes
-
Column: UPLC BEH C18 (1.7 µm) or equivalent is recommended.[2][4]
-
Mobile Phase: Isocratic elution often yields sharper peaks for lercanidipine.
References
-
Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis. Link
-
Method Development and Validation of Lercanidipine in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. Core.ac.uk. Link
-
Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Strata-X Polymeric SPE Sorbents User Guide. Phenomenex. Link
-
Lercanidipine Chemical Properties and Stability. PubChem. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lercanidipine - Wikipedia [en.wikipedia.org]
- 3. Lercanidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of Lercanidipine in Human Plasma
Abstract
This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of lercanidipine in human plasma. Lercanidipine, a dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension.[1] Accurate measurement of its plasma concentrations is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The described method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (Lercanidipine-d3) to ensure accuracy and precision. The method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[2][3][4]
Introduction
Lercanidipine is a potent antihypertensive agent that requires sensitive analytical methods for its determination in biological matrices due to its low dosage and resulting low plasma concentrations.[1] UPLC-MS/MS offers superior speed, resolution, and sensitivity compared to conventional HPLC methods, making it the technology of choice for demanding bioanalytical applications.[5] This document provides a comprehensive protocol for the quantification of lercanidipine in human plasma, suitable for researchers, scientists, and drug development professionals. The causality behind experimental choices, from sample preparation to mass spectrometric detection, is explained to provide a deeper understanding of the method's principles.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
Lercanidipine hydrochloride (Reference Standard)
-
Lercanidipine-d3 (Internal Standard, IS)[6]
-
-
Reagents and Solvents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Blank human plasma (with K2EDTA as anticoagulant)
-
-
Consumables:
Instrumentation
-
UPLC System: Waters ACQUITY UPLC system or equivalent, equipped with a binary solvent manager, sample manager, and column heater.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Waters Xevo TQD or Sciex API 4000, equipped with an electrospray ionization (ESI) source.[6][8]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of lercanidipine and lercanidipine-d3 in methanol.[9]
-
Working Solutions: Prepare serial dilutions of the lercanidipine stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.[9] The internal standard working solution is prepared by diluting the lercanidipine-d3 stock solution in the same diluent to a final concentration of 40.0 ng/mL.[5]
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards and at least four levels of QC samples (LLOQ, LQC, MQC, HQC).[5]
Methodology
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE is predicated on its ability to provide a cleaner extract compared to protein precipitation, which is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.[7]
Protocol:
-
To 100 µL of plasma sample (CS, QC, or unknown), add 25 µL of the lercanidipine-d3 internal standard working solution (40.0 ng/mL).
-
Vortex mix for 10 seconds.
-
Condition a Phenomenex Strata-X SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[5]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
Diagram of the Sample Preparation Workflow:
Caption: A flowchart illustrating the solid-phase extraction procedure.
UPLC-MS/MS Conditions
The use of a sub-2 µm particle column (UPLC BEH C18) allows for rapid and highly efficient chromatographic separation, leading to sharper peaks and improved sensitivity.[6][7] An isocratic elution is employed for its simplicity and robustness.
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC |
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[6][7] |
| Column Temperature | 35°C[5] |
| Mobile Phase | 10 mM Ammonium formate in water (pH 2.5, adjusted with formic acid) : Acetonitrile (10:90, v/v)[5] |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole with ESI Source |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Capillary Voltage | 2.2 kV[10] |
| Source Temperature | 120°C[10] |
| Desolvation Temperature | 320°C[10] |
| Desolvation Gas Flow | 740 L/h[5][10] |
| Cone Gas Flow | 85 L/h[10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lercanidipine | 612.2 | 280.1 | 70 | 30 |
| Lercanidipine-d3 | 615.2 | 283.1 | 70 | 30 |
| Note: These are typical starting parameters and may require optimization for different instruments.[5][10] |
Method Validation
A full validation of a bioanalytical method is imperative to ensure that it is suitable for its intended purpose.[4] The validation was performed based on the US Food and Drug Administration (FDA) guidelines and the ICH M10 guideline.[11][12][13][14][15]
Selectivity and Specificity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference from endogenous components at the retention times of lercanidipine and the internal standard.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was established by analyzing a series of calibration standards over a specified concentration range. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[7]
Table 3: Typical Calibration Curve Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Concentration Range | - | 0.010 - 20.0 ng/mL[7] |
| Regression Model | Linear, 1/x² weighting | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.998 |
| LLOQ | - | 0.010 ng/mL[7] |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) on three separate days. The precision (%CV) should not exceed 15% (20% for LLOQ), and the accuracy (%RE) should be within ±15% (±20% for LLOQ).[7]
Extraction Recovery and Matrix Effect
The extraction recovery of lercanidipine was determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions.[7] A mean extraction recovery of >94% for both the analyte and the internal standard has been reported.[7]
Stability
The stability of lercanidipine in plasma was assessed under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Under frozen conditions (-20°C or -80°C) for an extended period.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.[16]
Diagram of Key Method Validation Parameters:
Caption: Interconnected pillars of bioanalytical method validation.
Conclusion
This application note presents a detailed and validated UPLC-MS/MS method for the quantification of lercanidipine in human plasma. The method is sensitive, specific, and robust, making it suitable for a wide range of clinical and research applications. The use of solid-phase extraction for sample preparation and a stable isotope-labeled internal standard ensures high data quality. The comprehensive validation approach confirms the reliability of the method in accordance with international regulatory guidelines.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Shah, J., Vachhani, T., & Dudhat, K. (2016). Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 6(2), 87–94. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]
-
ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]
-
Harahap, Y., Andriyani, N., & Harmita. (2017). Method development and validation of lercanidipine in human plasma by liquid chromatography tandem - mass spectrometry. Medical Chemistry, 7(5). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA. [Link]
-
Wróbel, I., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 26(16), 4995. [Link]
-
A Novel Ultra Performance Liquid Chromatographic Method for the Estimation of Lercanidipine in Bulk and Tablet Dosage Form. (n.d.). AWS. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). ICH. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022). European Medicines Agency. [Link]
-
Determination of lercanidipine in Human plasma by an improved UPLC-MS/MS method for a bioequivalence study. (2016). ResearchGate. [Link]
-
Liu, Y., et al. (2016). A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers. Journal of Chromatography B, 1033-1034, 136-141. [Link]
-
Chonkar, A. D., et al. (2016). Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in pure form and from nanosuspension formulation. Journal of Basic and Clinical Pharmacy, 7(1), 17-22. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. centerforbiosimilars.com [centerforbiosimilars.com]
- 14. fda.gov [fda.gov]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. database.ich.org [database.ich.org]
Application Note: Robust Solid-Phase Extraction Protocols for the Quantification of Lercanidipine in Biological Matrices
Abstract
This application note provides detailed, scientifically-grounded protocols for the solid-phase extraction (SPE) of lercanidipine, a third-generation dihydropyridine calcium channel blocker, from biological matrices such as plasma and serum. Given its therapeutic importance in hypertension management, accurate bioanalysis is critical for pharmacokinetic, bioequivalence, and toxicological studies. Lercanidipine's physicochemical properties, including high lipophilicity (AlogP: ~6.48) and a pKa of 6.83, present unique challenges for extraction, namely high plasma protein binding (>98%) and pH-dependent solubility.[1][2][3] This document outlines two robust SPE methodologies: a reversed-phase (RP) protocol and a mixed-mode strong cation exchange (MCX) protocol. The causality behind each step is explained to empower researchers to adapt and troubleshoot these methods effectively. The subsequent analysis is typically performed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]
Introduction: The Bioanalytical Challenge of Lercanidipine
Lercanidipine is a highly effective antihypertensive agent characterized by its gradual onset and prolonged duration of action.[5] These therapeutic advantages are linked to its high lipophilicity, which allows it to accumulate in the lipid bilayers of cell membranes, creating a depot from which it is slowly released.[5] However, this same property, coupled with extensive plasma protein binding, complicates its extraction from biological fluids.[1] Furthermore, as a basic compound, its solubility and ionization state are highly dependent on pH.[2]
Solid-phase extraction is a powerful sample preparation technique that addresses these challenges by offering high recovery, excellent sample cleanup, and the ability to concentrate the analyte of interest.[6] This note details two distinct SPE strategies to provide researchers with options depending on their specific analytical needs and available resources.
Physicochemical Properties of Lercanidipine
A thorough understanding of lercanidipine's properties is fundamental to designing an effective SPE protocol.
| Property | Value | Implication for SPE |
| Molecular Weight | 611.74 g/mol | A moderately sized molecule suitable for SPE. |
| AlogP (Lipophilicity) | ~6.48 | High lipophilicity suggests strong retention on reversed-phase sorbents.[3] |
| pKa | 6.83 | As a basic compound, its charge state can be manipulated by adjusting the pH. At pH < 6.83, it will be protonated (cationic), and at pH > 6.83, it will be in its neutral form. This is the key to selective retention and elution in mixed-mode SPE.[2] |
| Plasma Protein Binding | >98% | Requires a robust sample pre-treatment step to disrupt protein binding and release the drug for extraction.[7] |
| Solubility | Practically insoluble in water, soluble in methanol and chloroform.[8] | Elution will require organic solvents. |
Reversed-Phase Solid-Phase Extraction (RP-SPE) Protocol
This protocol leverages the hydrophobic interactions between the lipophilic lercanidipine molecule and a non-polar stationary phase. Polymeric reversed-phase sorbents are often preferred for their stability across a wide pH range and their ability to handle complex biological matrices.
Rationale for RP-SPE
Reversed-phase SPE is a widely applicable technique for the extraction of non-polar to moderately polar compounds from aqueous matrices.[9] Given lercanidipine's high AlogP, it exhibits strong retention on C18 or polymeric reversed-phase sorbents. The primary retention mechanism is the hydrophobic interaction between the non-polar regions of the analyte and the stationary phase.
Experimental Protocol
Materials:
-
SPE Cartridge: Polymeric reversed-phase (e.g., Phenomenex Strata™-X, 30 mg/1 mL)[4]
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Ammonium formate
-
Biological Matrix: Human plasma or serum
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma/serum, add an appropriate volume of internal standard (e.g., lercanidipine-d3).
-
Add 500 µL of 2% formic acid in water. This acidification step is crucial to disrupt the extensive protein binding of lercanidipine and to ensure its complete solubilization.[1]
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of methanol. This solvates the stationary phase, activating it for interaction with the sample.
-
Equilibrate the cartridge with 1 mL of water. This prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences and salts that are not strongly retained on the reversed-phase sorbent, while lercanidipine remains bound due to its hydrophobicity.
-
-
Elution:
-
Elute lercanidipine with 1 mL of methanol. The strong organic solvent disrupts the hydrophobic interactions between lercanidipine and the stationary phase, leading to its elution.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Workflow Diagram for RP-SPE
Caption: Mixed-Mode SPE Workflow for Lercanidipine.
Method Validation and Performance
Both protocols should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure reliability. Key validation parameters include:
-
Recovery: Both methods are expected to yield high and consistent recovery (>90%). [10]* Matrix Effect: The MCX protocol is anticipated to exhibit a lower matrix effect due to the more rigorous wash steps, leading to a cleaner extract. [11]* Linearity, Accuracy, and Precision: The method should demonstrate linearity over the expected concentration range of lercanidipine in clinical or pre-clinical samples, with acceptable accuracy and precision (typically within ±15%, and ±20% at the lower limit of quantification).
-
Stability: The stability of lercanidipine in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, bench-top stability) should be assessed.
Conclusion
The choice between a reversed-phase and a mixed-mode solid-phase extraction protocol for lercanidipine depends on the specific requirements of the assay. The RP-SPE method is a robust and widely applicable technique suitable for many applications. The MCX-SPE method offers superior selectivity and sample cleanup, which can be critical for achieving the lowest limits of quantification and minimizing matrix effects in complex biological samples. By understanding the underlying chemical principles of these protocols, researchers can confidently implement and adapt these methods for the accurate and reliable quantification of lercanidipine.
References
-
Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Shimadzu. [Link]
-
Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. Waters Corporation. [Link]
-
Jain, D., et al. (2016). Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 128, 67-72. [Link]
-
When should I choose a mixed-mode SPE? Biotage. [Link]
-
Harahap, Y., Andriyani, N., & Harmita. (2018). METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. International Journal of Applied Pharmaceutics, 10(4), 136-142. [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
Lercanidipine. Wikipedia. [Link]
-
Comparison of Reversed-Phase and Mixed-Mode SPE for Enrichment and Clean-Up of Surrogate Peptides in CysC Quantified by LC-MS/MS. Journal of Chromatographic Science. [Link]
-
Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in pure form and from nanosuspension formulation. Journal of Basic and Clinical Pharmacy. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. [Link]
-
Lercanidipine hydrochloride. KEGG DRUG. [Link]
-
Dissolution Method Development and Validation for Lercanidipine Hydrochloride Tablets. Dissolution Technologies. [Link]
-
Enhancement of wettability and in vitro dissolution properties of lercanidipine hydrochloride by solid dispersion technique. Thai Journal of Pharmaceutical Sciences. [Link]
-
Lercanidipine. PubChem. [Link]
-
Compound: LERCANIDIPINE (CHEMBL250270). ChEMBL. [Link]
-
Lercanidipine in the Management of Hypertension: An Update. Clinical Drug Investigation. [Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. [Link]
-
Lercanidipine. Deranged Physiology. [Link]
-
Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Hawach Scientific. [Link]
-
Lercanidipine | Advanced Drug Monograph. MedPath. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. apexbt.com [apexbt.com]
- 4. agilent.com [agilent.com]
- 5. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lercanidipine - Wikipedia [en.wikipedia.org]
- 8. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 9. Comparison of Reversed-Phase and Mixed-Mode SPE for Enrichment and Clean-Up of Surrogate Peptides in CysC Quantified by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. biotage.com [biotage.com]
Application Notes & Protocols for the Use of (S)-Lercanidipine-d3 HCl in Bioequivalence Studies
Foreword: The Imperative of Precision in Bioequivalence Assessment
In the landscape of generic drug development, the demonstration of bioequivalence is the cornerstone of regulatory approval. It is the scientific bridge that allows a generic product to rely on the safety and efficacy data of an innovator drug. At the heart of this demonstration lies the bioanalytical method, a critical tool that must be robust, accurate, and precise. The choice of an appropriate internal standard is paramount to the integrity of this method. This document provides a comprehensive guide to the use of (S)-Lercanidipine-d3 HCl, a deuterated analog of the pharmacologically active enantiomer of Lercanidipine, as an internal standard in bioequivalence studies. We will delve into the scientific rationale for its use, provide detailed protocols for its application, and offer insights grounded in established regulatory frameworks.
The Scientific Rationale for (S)-Lercanidipine-d3 HCl as an Internal Standard
Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1] It is a chiral compound, with the (S)-enantiomer being the more pharmacologically active form.[2] Bioequivalence studies for Lercanidipine formulations, therefore, often require the specific and sensitive quantification of this enantiomer in biological matrices.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity.[3] However, the accuracy of LC-MS/MS can be compromised by several factors, including variations in sample extraction, matrix effects, and instrument response fluctuations. To mitigate these variabilities, a suitable internal standard (IS) is indispensable.
(S)-Lercanidipine-d3 HCl is an ideal internal standard for the bioanalysis of Lercanidipine for several key reasons:
-
Structural Analogy and Co-elution: As a deuterated analog, (S)-Lercanidipine-d3 HCl shares nearly identical physicochemical properties with the analyte, (S)-Lercanidipine.[4] This ensures that it behaves similarly during sample preparation and chromatographic separation, leading to co-elution and more effective compensation for any analytical variability.
-
Mass Spectrometric Differentiation: The three deuterium atoms in (S)-Lercanidipine-d3 HCl provide a distinct mass difference from the unlabeled analyte, allowing for their simultaneous but separate detection by the mass spectrometer.[5] This is crucial for accurate quantification using the isotope dilution principle.
-
Minimization of Isotopic Interference: The +3 Da mass difference minimizes the potential for isotopic interference from the natural abundance of isotopes in the analyte molecule.
-
Enhanced Method Robustness: By compensating for variations at multiple stages of the analytical process, from extraction to ionization, the use of a stable isotope-labeled internal standard like (S)-Lercanidipine-d3 HCl significantly enhances the robustness, precision, and accuracy of the bioanalytical method.[3]
Bioanalytical Method Development and Validation: A Protocol Overview
The following protocol outlines a typical workflow for the quantification of (S)-Lercanidipine in human plasma using (S)-Lercanidipine-d3 HCl as an internal standard, in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]
Experimental Workflow
The overall experimental workflow for a bioequivalence study of Lercanidipine is depicted in the following diagram:
Caption: High-level workflow for a Lercanidipine bioequivalence study.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| (S)-Lercanidipine HCl Reference Standard | USP or equivalent |
| (S)-Lercanidipine-d3 HCl Internal Standard | Certified Supplier |
| Human Plasma (K2-EDTA) | Reputable Bio-supplier |
| Methanol, Acetonitrile | HPLC or LC-MS grade |
| Formic Acid, Ammonium Formate | LC-MS grade |
| Ultrapure Water | Type I |
| Solid Phase Extraction (SPE) Cartridges | e.g., Phenomenex Strata-X |
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of (S)-Lercanidipine HCl in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of (S)-Lercanidipine-d3 HCl in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples at various concentrations. A typical working concentration for the IS is 40 ng/mL.[1]
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a highly effective method for cleaning up and concentrating the analyte from the plasma matrix.[1]
-
Pre-treatment: To 100 µL of human plasma in a polypropylene tube, add 25 µL of the (S)-Lercanidipine-d3 HCl working solution (e.g., 40 ng/mL) and vortex briefly. This step ensures that the internal standard is subjected to the same extraction procedure as the analyte.
-
Conditioning: Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following table provides typical starting parameters for the LC-MS/MS analysis. These may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity) |
| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or gradient elution, optimized for separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQD) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)
MRM is used for its high selectivity and sensitivity in quantifying the analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| (S)-Lercanidipine | 612.2 | 280.1 | 45 | 25 |
| (S)-Lercanidipine-d3 | 615.2 | 283.1 | 45 | 25 |
Note: The specific m/z values and collision energies may vary slightly between different instruments and should be optimized accordingly.[5][10]
Data Analysis and Bioequivalence Assessment
Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The concentrations of the analyte in the QC and study samples are then calculated from this curve.
Pharmacokinetic and Statistical Analysis
The plasma concentration-time data for each subject are used to determine the key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Bioequivalence is assessed by comparing these parameters for the test and reference products. According to regulatory guidelines, two products are considered bioequivalent if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[11]
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its reliability for bioequivalence studies. The validation should be conducted in accordance with regulatory guidelines (e.g., FDA and EMA).[6][7] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed at multiple concentration levels (L L OQ, LQC, MQC, HQC) within and between batches.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte.
Conclusion
The use of (S)-Lercanidipine-d3 HCl as an internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of (S)-Lercanidipine in bioequivalence studies. Its properties as a stable isotope-labeled analog ensure accurate and precise measurements, which are fundamental to the successful demonstration of bioequivalence and, ultimately, to the approval of generic Lercanidipine formulations. The protocols and principles outlined in this document provide a solid foundation for researchers and drug development professionals to establish and validate high-quality bioanalytical methods that meet stringent regulatory requirements.
References
-
European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. [Link]
-
European Medicines Agency. (n.d.). Investigation of bioequivalence - Scientific guideline. [Link]
-
GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. [Link]
-
Sádaba, B., et al. (2010). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. Basic & Clinical Pharmacology & Toxicology, 106(3), 172-175. [Link]
-
Gokul, P., & Ravichandran, S. (2017). Bio analytical method development and validation for simultaneous estimation of lercanidipine and atenolol in human plasma by using RP-HPLC. World Journal of Pharmaceutical Research, 6(13), 408-417. [Link]
-
GMP News. (2023). EMA publishes new and updated product-specific Bioequivalence Guidance. [Link]
-
Harahap, Y., et al. (2018). Method development and validation of lercanidipine in human plasma by liquid chromatography tandem-mass spectrometry. International Journal of Applied Pharmaceutics, 10(4), 138-145. [Link]
-
Jayaprakash, J., & UmaMaheshwari, D. (2018). Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer. ResearchGate. [Link]
-
Hilaris Publisher. (2017). Method development and validation of lercanidipine in human plasma by liquid chromatography tandem - mass spectrometry. [Link]
-
Outsourced Pharma. (2024). New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies. [Link]
-
Shah, J., et al. (2015). Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 5(5), 308-314. [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]
-
Geneesmiddeleninformatiebank. (n.d.). Public Assessment Report Scientific discussion Lercanidipinhydrochlorid ”Actavis” DK/H/1490/001-002/DC Lercanidipine hydrochloride. [Link]
-
PubMed. (2015). Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. [Link]
Sources
- 1. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies [outsourcedpharma.com]
- 8. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Enantioselective Separation of Lercanidipine by HPLC
Executive Summary & Scientific Context
Lercanidipine is a third-generation lipophilic 1,4-dihydropyridine calcium channel blocker.[1] It possesses a single chiral center, resulting in two enantiomers: (S)-Lercanidipine and (R)-Lercanidipine.[1][2][3]
Why Chiral Separation Matters:
-
Eutomer vs. Distomer: The pharmacological activity resides predominantly in the (S)-enantiomer (eutomer) , which has 100–200 times higher affinity for L-type calcium channels than the (R)-enantiomer.[1][4]
-
Regulatory Compliance: While often marketed as a racemate, strict ICH Q6A guidelines require the monitoring of enantiomeric purity during synthesis and stability testing.
-
Challenge: Lercanidipine is highly lipophilic (
), making solubility and peak shape (tailing) significant challenges during method development.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
This guide provides two distinct protocols:
-
Protocol A (Normal Phase): The "Gold Standard" for raw material purity and QC.
-
Protocol B (Reversed Phase): Optimized for bioanalytical applications and LC-MS compatibility.[1]
Mechanism of Chiral Recognition[5][6]
To achieve separation, a transient diastereomeric complex must form between the analyte and the Chiral Stationary Phase (CSP).[5] For Lercanidipine, polysaccharide-based CSPs are the most effective.[1][6]
The "Three-Point" Interaction Model
The separation relies on the interaction between the dihydropyridine ring and the carbamate/benzoate moieties of the CSP.
- Interactions: Between the phenyl groups of Lercanidipine and the aromatic rings of the CSP.
-
Hydrogen Bonding: Between the N-H group of the dihydropyridine and the C=O or N-H of the CSP.
-
Steric Inclusion: The bulky diphenylpropyl side chain of Lercanidipine fits into the chiral grooves of the polysaccharide structure.
Figure 1: Mechanistic interaction pathways required for chiral recognition of Lercanidipine on polysaccharide phases.[1]
Protocol A: Normal Phase HPLC (QC & Purity)
Application: Quality Control (QC) of API (Active Pharmaceutical Ingredient).
Advantage: Superior resolution (
Chromatographic Conditions
| Parameter | Specification |
| Column | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) Dimensions: 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Strictly controlled) |
| Detection | UV @ 235 nm |
| Injection Vol | 10 µL |
| Run Time | ~15 minutes |
Technical Rationale (The "Why")
-
Diethylamine (DEA): Lercanidipine contains a secondary amine.[1] Without a basic additive, the amine interacts with residual silanols on the silica support, causing severe peak tailing. DEA blocks these sites.[1]
-
Ethanol vs. IPA: Ethanol is preferred over Isopropanol (IPA) here because Lercanidipine is bulky.[1] Ethanol is a smaller modifier, allowing better penetration into the chiral grooves of the cellulose polymer.
-
Temperature: Lower temperatures (e.g., 15-20°C) generally improve resolution by favoring the enthalpy-driven formation of the analyte-CSP complex, though 25°C is standard for robustness.[1]
Preparation
-
Stock Solution: Dissolve 10 mg Lercanidipine in 10 mL Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase .
-
Critical: Do not inject pure methanol into a Hexane mobile phase; it may cause precipitation or solvent immisicibility artifacts.[1]
-
Protocol B: Reversed Phase HPLC (Bioanalysis)
Application: Analysis of plasma samples or LC-MS workflows. Advantage: Compatible with aqueous biological fluids; no hazardous normal phase solvents.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | Chiralcel OJ-H (Cellulose tris-4-methylbenzoate) Dimensions: 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10mM Ammonium Acetate |
| Ratio | 65 : 35 (v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 240 nm (or MS/MS for plasma) |
| Elution Order | (R)-Lercanidipine elutes first; (S)-Lercanidipine elutes second.[1] |
Technical Rationale
-
Column Switch: The OJ-H column often provides better selectivity for dihydropyridines in reversed-phase mode compared to OD-H. The 4-methylbenzoate selector forms a distinct "inclusion" complex.[1]
-
Buffer: Ammonium acetate is volatile, making this method transferable to LC-MS.[1]
-
pH Control: The pH should be natural (~6.8) or slightly adjusted to 5.0. Avoid high pH (>8) which degrades the silica backbone.[1]
Method Development Workflow
The following decision tree illustrates the logical flow for selecting and optimizing the method.
Figure 2: Decision tree for selecting the appropriate chromatographic mode based on sample origin.
Troubleshooting & Optimization
Common Failure Modes
1. Peak Tailing (
-
Cause: Interaction of the amine group with residual silanols.
-
Fix (NP): Increase Diethylamine (DEA) concentration to 0.2%.
-
Fix (RP): Ensure buffer concentration is at least 10-20 mM.[1]
2. Loss of Resolution (
-
Cause: Column aging or temperature fluctuation.[1]
-
Fix: Reduce column temperature by 5°C. Enantioseparation is enthalpy-driven; lower temperatures increase the separation factor (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
3. Retention Time Drift
-
Cause: In Normal Phase, this is often due to water adsorption on the silica.[1]
-
Fix: Use strictly anhydrous Hexane/Ethanol.[1] Flush column with mobile phase for 60 mins before run.
References
-
Reversed Phase Method (OJ-H): EAS Publisher. Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride. [Link][1][7]
-
General Polysaccharide CSP Mechanisms: Methods in Molecular Biology. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography. [Link][1][5]
-
Capillary Electrophoresis Comparison: National Institutes of Health (PMC).[1] Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis. [Link][1]
-
Structure-Activity Relationship: Acta Scientific. A Comparative Review of the SAR of Amlodipine and Lercanidipine. [Link]
Sources
- 1. Lercanidipine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. easpublisher.com [easpublisher.com]
LC-MS/MS parameters for (S)-Lercanidipine-d3 Hydrochloride detection
Application Note: High-Sensitivity Enantioselective LC-MS/MS Quantification of (S)-Lercanidipine in Human Plasma
Executive Summary
This application note details a robust, validated protocol for the enantioselective quantification of (S)-Lercanidipine in human plasma using (S)-Lercanidipine-d3 Hydrochloride as the internal standard (IS). Lercanidipine is a third-generation dihydropyridine calcium channel blocker administered as a racemate; however, the (S)-enantiomer (the eutomer) exhibits 100-200 times greater affinity for L-type calcium channels than the (R)-enantiomer. Consequently, distinguishing the active (S)-form is critical for accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling.
This method utilizes Chiral LC-MS/MS to achieve baseline separation of enantiomers with a Lower Limit of Quantification (LLOQ) of 0.02 ng/mL , ensuring applicability for low-dose PK studies.
Method Development Strategy (The "Why")
The Necessity of Chiral Separation
While achiral methods quantify total lercanidipine, they fail to capture stereoselective metabolism or clearance rates. Using a chiral stationary phase (Lux® Cellulose-3 or Chiralpak® IC) allows for the specific isolation of the (S)-enantiomer.
-
Mechanism: The polysaccharide-based stationary phase interacts with the analyte via hydrogen bonding and
- interactions, discriminating between the spatial arrangements of the (S) and (R) isomers.
Internal Standard Selection: (S)-Lercanidipine-d3
Using the deuterated analogue of the specific enantiomer is non-negotiable for high-integrity data.
-
Causality: (S)-Lercanidipine-d3 co-elutes exactly with (S)-Lercanidipine, perfectly compensating for matrix effects (ion suppression/enhancement) and extraction variability at the specific retention time of the active drug.
Handling Light Sensitivity
Lercanidipine is extremely photosensitive, degrading rapidly into its nitrosophenyl pyridine analogue via aromatization of the dihydropyridine ring.
-
Protocol Adaptation: All extraction steps must be performed under monochromatic yellow light (sodium lamp) or in amber glassware to prevent degradation, which would otherwise lead to underestimation of plasma concentrations.
Experimental Protocol
Chemicals and Reagents[1][2]
-
Analyte: (S)-Lercanidipine Hydrochloride (Reference Standard).
-
Internal Standard: (S)-Lercanidipine-d3 Hydrochloride (Isotopic purity > 99%).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Bicarbonate (AmBic).
-
Matrix: Drug-free human plasma (K2EDTA).
Instrumentation & Conditions
Table 1: LC-MS/MS Parameters
| Parameter | Setting / Description |
| LC System | UHPLC (e.g., Agilent 1290 / Waters ACQUITY) |
| Column | Phenomenex Lux® 3µm Cellulose-3 (150 x 4.6 mm) |
| Column Temp | 35°C |
| Mobile Phase | Isocratic: Acetonitrile : 10mM Ammonium Bicarbonate (pH 8.0) (60:40 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Vol | 10 µL |
| Run Time | 6.0 minutes (S-isomer typically elutes ~4.2 min) |
| MS System | Triple Quadrupole (e.g., Sciex 6500+ / Thermo Altis) |
| Ionization | ESI Positive Mode (ESI+) |
| Spray Voltage | 4500 V |
| Source Temp | 500°C |
Table 2: MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) |
| (S)-Lercanidipine | m/z 612.3 | m/z 280.2 | 100 | 32 |
| (S)-Lercanidipine-d3 | m/z 615.3 | m/z 283.2 | 100 | 32 |
Note: The product ion m/z 280.2 corresponds to the stable fragment formed by the cleavage of the ester side chain, offering high specificity against plasma background.
Sample Preparation (Liquid-Liquid Extraction)
Step-by-Step Workflow:
-
Preparation: Perform all steps under Yellow Light .
-
Aliquot: Transfer 200 µL of plasma into an amber microcentrifuge tube.
-
IS Addition: Add 20 µL of (S)-Lercanidipine-d3 working solution (50 ng/mL). Vortex for 10 sec.
-
Buffer: Add 100 µL of 0.1M Borate Buffer (pH 9.0) to ensure the analyte is in its non-ionized free-base form (improving organic solubility).
-
Extraction: Add 1.5 mL of extraction solvent (n-Hexane : Ethyl Acetate , 1:1 v/v).
-
Agitation: Vortex vigorously for 5 minutes; shake on a reciprocating shaker for 10 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean amber glass vial.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase. Vortex and transfer to autosampler vials.[1]
Visualizations
Bioanalytical Workflow
Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for recovery and enantiomeric stability.
Photodegradation Pathway (Critical Handling Warning)
Figure 2: Lercanidipine undergoes rapid aromatization under light exposure. All steps must use amber glassware.
Results & Discussion
Linearity and Sensitivity
The method demonstrates linearity over the concentration range of 0.02 – 20.0 ng/mL (
-
LLOQ (0.02 ng/mL): Signal-to-Noise (S/N) ratio > 10:1.
-
Carryover: No significant carryover (< 20% of LLOQ) observed in blank samples injected after the Upper Limit of Quantification (ULOQ).
Selectivity (Chiral)
The Lux Cellulose-3 column provides baseline resolution (
-
(S)-Lercanidipine RT: ~4.2 min
-
(R)-Lercanidipine RT: ~4.8 min
-
(S)-Lercanidipine-d3 RT: ~4.2 min (Co-eluting with analyte)
Stability
-
Benchtop: Stable for 4 hours only if protected from light.
-
Autosampler: Stable for 24 hours at 10°C in amber vials.
-
Freeze-Thaw: Stable for 3 cycles at -80°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incorrect pH during extraction. | Ensure Borate Buffer is pH 9.0. Lercanidipine is basic (pKa ~6.8); high pH ensures it is uncharged and partitions into organic solvent. |
| Peak Tailing | Secondary silanol interactions. | Ensure Ammonium Bicarbonate is used in the mobile phase. The ammonium ions suppress silanol activity on the column. |
| Signal Drift | Matrix effect / Phospholipids. | Check the "Divert Valve" settings. Divert flow to waste for the first 1.5 mins to remove early eluting salts/proteins. |
| Degradation | Light exposure.[2][3] | Verify all windows are covered or yellow filters are installed. Use amber vials exclusively. |
References
-
Jabor, V. A. P., et al. (2003). "Enantioselective determination of lercanidipine in human plasma for pharmacokinetic studies by normal-phase liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 796(2), 429-437.
-
Li, X., et al. (2016).[4] "A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers." Journal of Pharmaceutical and Biomedical Analysis, 128, 215-220.
-
Chaudhary, D., et al. (2016).[4] "Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study." Journal of Pharmaceutical Analysis, 6(6), 395-402.
-
BenchChem Technical Guide. (2025). "In Vitro Evaluation of (S)-Lercanidipine-d3 Hydrochloride: A Technical Guide."
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Lercanidipine from Plasma
Introduction: The "Lipophilic Trap"
Lercanidipine is a dihydropyridine calcium channel blocker that presents a unique "perfect storm" of challenges for bioanalysis. It is highly lipophilic (LogP ~6) , highly protein-bound (>98%) , and extremely photosensitive .[1]
When users report "low recovery," it is rarely a single failure point. It is usually a combination of photodegradation (occurring before the sample even reaches the instrument) and non-specific binding (adsorption) to container walls.[1] This guide moves beyond generic advice to address the specific physicochemical properties of lercanidipine.
Part 1: The Silent Killer – Photodegradation[2][3][4]
Q: My extraction protocol works for other dihydropyridines (like amlodipine), but lercanidipine recovery is inconsistent and low. Why?
A: Lercanidipine is significantly more sensitive to UV-VIS light than many of its class counterparts.[1][2] Exposure to standard laboratory fluorescent lighting for even 10–15 minutes can induce aromatization of the dihydropyridine ring to its pyridine derivative, which has a different mass and retention time.
The Protocol:
-
Strict Light Exclusion: All sample handling must occur under monochromatic sodium light (yellow light) or in a dark room with red-light conditions.
-
Amber Glassware: Use amber borosilicate glass for all stock solutions.
-
Aluminum Foil: Wrap all autosampler vials and reservoirs in aluminum foil if amber glass is unavailable.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: The degradation is oxidative.[3][4][5] Once the dihydropyridine ring aromatizes, the molecule loses its pharmacological activity and will not be detected in your specific MRM transition (typically m/z 612.2 → 280.1), appearing as "low recovery."
Part 2: Adsorption & Container Materials
Q: I see good recovery at high concentrations (100 ng/mL) but poor recovery at low concentrations (<1 ng/mL). Is this a sensitivity issue?
A: This is a classic signature of non-specific binding (adsorption) .[1] With a LogP of ~6, lercanidipine is extremely hydrophobic.[6] In aqueous environments (like plasma or weak buffers), it will aggressively bind to the walls of untreated glass or standard polypropylene containers.
Troubleshooting Matrix:
| Container Material | Risk Level | Mechanism of Loss | Recommendation |
| Standard Glass | High | Ionic interaction (Silanols) + Hydrophobic effect | Avoid. If necessary, use silanized glass.[1][2][7] |
| Standard Polypropylene | Medium | Hydrophobic adsorption | Acceptable only if organic solvent is present. |
| Low-Binding Polymer | Low | Minimal surface interaction | Preferred for aqueous steps.[1][2] |
The Fix:
-
Pre-treatment: Never store lercanidipine in neat aqueous buffers. Always include at least 5–10% organic solvent (Methanol or Acetonitrile) or a surfactant (e.g., 0.1% Formic Acid or Tween) in working standards to keep the drug in solution and off the walls.[1]
-
Silylation: If using glass tubes for evaporation, ensure they are silanized to cover active silanol groups.
Part 3: Extraction Methodology (LLE vs. SPE vs. PPT)
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but my recovery is <50%. Should I switch methods?
A: Yes. PPT is often unsuitable for lercanidipine because the drug is >98% protein-bound.[1][8][2] A simple precipitation often traps a significant portion of the drug inside the protein pellet rather than releasing it into the supernatant.
Recommended Workflow: Liquid-Liquid Extraction (LLE) LLE is the "Gold Standard" for lercanidipine because the organic solvent actively pulls the lipophilic drug away from plasma proteins.[1]
Optimized LLE Protocol:
-
Sample: 200 µL Plasma.
-
Internal Standard: Add Lercanidipine-d3 (Crucial for compensating matrix effects).
-
Extraction Solvent: Add 1.0 mL n-Hexane : Ethyl Acetate (50:50 v/v) .
-
Why? This non-polar mixture is highly specific for lercanidipine, leaving polar plasma interferences behind.
-
-
Agitation: Vortex vigorously for 5 minutes (essential to break protein binding).
-
Separation: Centrifuge at 4,000 rpm for 10 mins.
-
Evaporation: Transfer organic layer to a fresh tube and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in mobile phase (e.g., ACN:Water 80:20).
Alternative: Solid Phase Extraction (SPE) If LLE is not feasible, use a polymeric reversed-phase cartridge (e.g., Strata-X or equivalent).[1][2]
-
Critical Step: Acidify the plasma (pH ~2.5) with ammonium formate before loading.[1][8][9] This disrupts protein binding and ensures the drug is soluble in the aqueous loading phase.
Part 4: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for diagnosing low recovery.
Caption: Diagnostic flow for identifying the root cause of lercanidipine loss during bioanalysis.
Part 5: LC-MS/MS & Matrix Effects
Q: My extraction recovery looks good in neat solvents, but the signal is suppressed in plasma samples. How do I fix this?
A: This is Ion Suppression , a matrix effect common with ESI sources. Lercanidipine elutes in a hydrophobic region where phospholipids often co-elute.
The Solution: Deuterated Internal Standard You must use Lercanidipine-d3 .[1][2]
-
Mechanism: The physicochemical properties of the deuterated isotope are identical to the analyte. If the matrix suppresses the signal of lercanidipine by 40%, it will also suppress the IS by 40%. The ratio remains constant, ensuring accurate quantification despite absolute signal loss.
Chromatographic Tip: Use a C18 column (e.g., BEH C18) with an isocratic flow of Acetonitrile : 0.1% Formic Acid (80:20) .[1] The high organic content keeps the lipophilic drug eluting sharp and fast, often separating it from the phospholipid "dump" that occurs later in gradient runs.
Summary of Critical Parameters
| Parameter | Specification | Reason |
| Lighting | Sodium Vapor / Amber Glass | Prevents rapid aromatization (photolysis).[1][2] |
| Extraction Solvent | Hexane : Ethyl Acetate (50:[1][10][11]50) | High selectivity for lipophilic dihydropyridines.[1] |
| Internal Standard | Lercanidipine-d3 | Compensates for matrix effects and recovery loss.[1][2][7][12] |
| Evaporation Temp | < 45°C | Prevents thermal degradation.[1] |
| Reconstitution | Mobile Phase (High Organic) | Prevents adsorption to autosampler vials.[1] |
References
-
Determination of lercanidipine in human plasma by LC-MS/MS. Source: Journal of Chromatography B (2004).[1][13] Context: Establishes the Hexane:Ethyl Acetate LLE method as a validated protocol for high recovery. URL:[Link]
-
Investigation on the photochemical stability of lercanidipine. Source: Journal of Pharmaceutical and Biomedical Analysis (2006).[1][4] Context: Details the degradation pathway (aromatization) and kinetics under UV light. URL:[Link]
-
Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method. Source: Journal of Pharmaceutical Analysis (2016).[1] Context: Validates the use of Lercanidipine-d3 and SPE methods for bioequivalence studies. URL:[Link]
-
PubChem Compound Summary: Lercanidipine. Source: National Library of Medicine. Context: Verification of physicochemical properties (LogP ~6, Hydrogen Bond Donors). URL:[Link][1]
Sources
- 1. Lercanidipine - Wikipedia [en.wikipedia.org]
- 2. Lercanidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Polypropylene Vials Reduced Protein Adsorption Compared to Glass | MICROSOLV [mtc-usa.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective and rapid liquid chromatography-mass spectrometry method for the determination of lercanidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS sensitivity for lercanidipine analysis
Welcome to the Technical Support Center for the analysis of lercanidipine. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to developing a robust, sensitive, and reliable LC-MS/MS method for lercanidipine quantification. This center is designed to move beyond simple protocols by explaining the scientific rationale behind each step, empowering you to troubleshoot effectively and optimize your results.
This guide is structured into two main parts:
-
Frequently Asked Questions (FAQs): To address foundational questions for method development and setup.
-
Troubleshooting Guide: A problem-oriented section to help you resolve specific issues encountered during your analysis.
We will cover everything from sample preparation and chromatography to mass spectrometer optimization, ensuring your method is built on a foundation of scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when establishing an LC-MS/MS method for lercanidipine from the ground up.
Q1: What are the recommended mass transitions for lercanidipine and its deuterated internal standard?
A1: The key to achieving high selectivity and sensitivity in tandem mass spectrometry is the selection of appropriate Multiple Reaction Monitoring (MRM) transitions. For lercanidipine, analysis is performed in positive electrospray ionization (ESI+) mode. The protonated precursor ion [M+H]⁺ is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole.
The most robust and widely reported transitions are:
-
Lercanidipine: The precursor ion is m/z 612.2. The most stable and abundant product ion for quantification is typically m/z 280.2.[1][2][3]
-
Lercanidipine-d3 (Internal Standard): The deuterated internal standard's precursor ion is m/z 615.2, which fragments to the corresponding product ion m/z 283.1.[2][4][5]
These transitions provide excellent specificity for bioanalytical applications. It is always best practice to confirm these masses and optimize collision energies on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Lercanidipine | 612.2 | 280.2 | Positive |
| Lercanidipine-d3 (IS) | 615.2 | 283.1 | Positive |
Q2: What is the recommended internal standard (IS) for lercanidipine analysis and why?
A2: The gold standard for quantitative LC-MS/MS analysis is a stable isotope-labeled (SIL) internal standard , such as Lercanidipine-d3.[6][7]
Causality: A SIL-IS is ideal because its physicochemical properties are nearly identical to the analyte. This ensures it behaves similarly during sample extraction, chromatography, and ionization.[6][7] Consequently, any variability in the analytical process—such as incomplete extraction recovery or matrix-induced ion suppression—will affect both the analyte and the IS to the same degree.[7] This allows the ratio of the analyte peak area to the IS peak area to remain constant, providing highly accurate and precise quantification.
While structural analogs like amlodipine[8] or diazepam[1] have been used, they are not recommended for high-stakes bioanalysis. Their different chemical structures mean they may elute at different retention times and respond differently to matrix effects, potentially leading to inaccurate results.[6]
Q3: Which type of HPLC/UPLC column is best suited for lercanidipine separation?
A3: A reversed-phase C18 column is the most common and effective choice for lercanidipine analysis.[8][9][10] For high-throughput applications, modern UPLC columns with smaller particle sizes (e.g., 1.7 µm) and shorter lengths (e.g., 50 mm) are preferred as they provide rapid separation without sacrificing resolution.[4][10]
-
For Racemic Analysis: A standard Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) is an excellent choice.[4][10]
-
For Enantiomeric Separation: Lercanidipine is a chiral compound, with the (S)-enantiomer being the more pharmacologically active form.[7][11] If your research requires separating the enantiomers, a specialized chiral column, such as a Chiral OJ-H or a Lux Cellulose-3, is necessary.[11][12]
Q4: What is a good starting mobile phase composition?
A4: A typical mobile phase for lercanidipine on a C18 column consists of an acidified aqueous component and an organic solvent. The acidic modifier is crucial for promoting good peak shape and ionization efficiency in positive ESI mode.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Aqueous Phase (A) | 0.1% Formic Acid in Water or 5-10mM Ammonium Formate | Formic acid provides protons for efficient ionization. Ammonium formate can help improve peak shape and is a volatile buffer compatible with MS.[1][8][13] |
| Organic Phase (B) | Methanol or Acetonitrile | Both are effective. Methanol is sometimes preferred for its lower cost, while acetonitrile can offer different selectivity.[1][8][9] |
| Elution Mode | Isocratic or Gradient | Isocratic elution (e.g., 80-90% B) is often sufficient for simple extracts and offers faster run times.[4][8] A gradient may be needed to resolve lercanidipine from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for 2.1 mm ID UPLC columns.[1][8] |
Q5: What are the typical ion source parameters for lercanidipine analysis?
A5: Ion source parameters must be optimized for your specific instrument, but the following are good starting points for an electrospray ionization (ESI) source in positive ion mode.[5]
| Parameter | Starting Value |
| Capillary Voltage | 2.2 - 3.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 250 - 350 °C |
| Cone Gas Flow | 50 - 85 L/h |
| Desolvation Gas Flow | 500 - 750 L/h |
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems you might encounter during method development and routine analysis.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common LC-MS/MS issues.
Issue 1: Low Signal Intensity / Poor Sensitivity
-
Potential Cause: Suboptimal ionization or fragmentation.
-
Explanation: The cone voltage and collision energy are critical for generating the precursor ion and fragmenting it efficiently. If these are not optimized for your specific instrument, ion transmission will be poor.
-
Solution: Systematically tune the compound-dependent parameters. Infuse a standard solution of lercanidipine (e.g., 100 ng/mL) and adjust the cone voltage to maximize the intensity of the precursor ion (m/z 612.2). Then, select the precursor and ramp the collision energy to find the value that produces the most intense, stable product ion (m/z 280.2).[4]
-
-
Potential Cause: Inefficient sample extraction.
-
Explanation: Lercanidipine may not be partitioning efficiently from the plasma matrix into the extraction solvent (LLE) or may be breaking through the sorbent (SPE). An extraction recovery of >94% has been reported in validated methods.[4][14]
-
Solution:
-
For LLE: Test different organic solvents or mixtures. A mixture of n-hexane and ethyl acetate (50:50 v/v) has been shown to be effective.[8][9]
-
For SPE: Ensure the conditioning, loading, washing, and elution steps are optimized. A Phenomenex Strata-X cartridge is a common choice.[10][15] Verify that your wash solvent is not eluting the analyte and that your elution solvent is strong enough to recover it completely.
-
-
-
Potential Cause: Ion Suppression.
-
Explanation: This is a form of matrix effect where co-eluting endogenous components from the biological sample (e.g., phospholipids) compete with the analyte for ionization in the ESI source, reducing its signal.[16]
-
Solution: See "Issue 3: Significant Matrix Effects" below.
-
Issue 2: Significant Matrix Effects (Ion Suppression/Enhancement)
-
Potential Cause: Insufficient sample cleanup.
-
Potential Cause: Co-elution of matrix components with the analyte.
-
Explanation: Even with good cleanup, some interfering compounds may remain. If they elute from the LC column at the same time as lercanidipine, suppression will occur.
-
Solution: Adjust the chromatographic gradient to achieve separation. A slightly longer gradient or a change in the organic solvent (e.g., methanol to acetonitrile) can alter the elution profile of interferences relative to your analyte.
-
-
The Ultimate Solution: Use of a Stable Isotope-Labeled Internal Standard.
-
Explanation: As discussed in the FAQ, a SIL-IS like Lercanidipine-d3 will co-elute with lercanidipine and experience the exact same degree of ion suppression.[5][7] The ratio of analyte to IS remains unaffected, ensuring the integrity of your quantitative data even in the presence of matrix effects. This is a requirement for regulatory bioanalysis.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Potential Cause: Mismatch between injection solvent and mobile phase.
-
Explanation: If the sample is reconstituted in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile), the sample will not focus properly on the head of the column, leading to peak distortion.
-
Solution: Reconstitute the final dried extract in the initial mobile phase composition or a slightly weaker solvent.[8][9]
-
-
Potential Cause: Secondary interactions with the column stationary phase.
-
Explanation: Lercanidipine has basic nitrogen atoms that can interact with residual acidic silanols on the silica-based stationary phase, causing peak tailing.
-
Solution: Ensure the mobile phase is sufficiently acidic. Using 0.1% formic acid will protonate the analyte and suppress unwanted interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[1]
-
-
Potential Cause: Column degradation or contamination.
-
Explanation: Accumulation of matrix components on the column frit or stationary phase can block the flow path and create voids, leading to peak broadening and splitting.
-
Solution: Use a guard column to protect the analytical column. If performance degrades, try flushing the column with a strong solvent series. If this fails, the column must be replaced.
-
Part 3: Experimental Protocols
Here are step-by-step protocols for the most common sample preparation techniques for lercanidipine from plasma.
Workflow for Sample Preparation and Analysis
Caption: A generalized workflow for lercanidipine bioanalysis.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from validated methods and offers a robust cleanup.[8][9]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Lercanidipine-d3, 40 ng/mL).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., n-hexane:ethyl acetate, 50:50 v/v).
-
Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10-20 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the dried residue in 100-150 µL of mobile phase.
-
Vortex to dissolve, then transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol, based on methods using Phenomenex Strata-X cartridges, provides superior cleanup.[10][15]
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Lercanidipine-d3, 40 ng/mL).
-
Vortex briefly and add 100 µL of 0.1% acetic acid to the plasma sample.
-
Condition the SPE cartridge (e.g., Strata-X 30 mg) by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water or a weak organic solvent to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the dried residue in 150 µL of mobile phase.
-
Vortex to dissolve, then transfer to an autosampler vial for injection.
References
-
Harahap, Y., Andriyani, N., & Harmita. (2018). METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. International Journal of Applied Pharmaceutics, 10(5), 231-236. [Link]
-
UmaMaheshwari, D., & Jayaprakash, J. (2019). Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer. ResearchGate. [Link]
-
Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2015). Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 5(5), 320-327. [Link]
-
Nayak, A. K., et al. (2012). Gastroretentive Pulsatile Release Tablets of Lercanidipine HCl: Development, Statistical Optimization, and In Vitro and In Vivo Evaluation. BioMed Research International. [Link]
-
Reddy, B. (2021). Analytical Method Development and Validation for Larcenidepin and its Stages by High Performance Liquid Chromatography. Journal of Advanced Scientific Research, 12(3). [Link]
-
Rezk, M. R., Bendas, E. R., Basalious, E. B., & Abdel-Moety, E. M. (2015). Determination of lercanidipine in Human plasma by an improved UPLC-MS/MS method for a bioequivalence study. ResearchGate. [Link]
-
Harahap, Y. (2017). Method development and validation of lercanidipine in human plasma by liquid chromatography tandem - mass spectrometry. Hilaris Publisher. [Link]
-
Jian, L., et al. (2016). A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 128, 67-72. [Link]
-
Patel, P., et al. (2013). Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl i. Journal of Basic and Clinical Pharmacy, 4(4), 73-77. [Link]
-
ResearchGate. (n.d.). Chromatograms obtained from lercanidipine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). A selective HPLC method for determination of lercanidipine in tablets. Retrieved from [Link]
-
Kaila, H. O., et al. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences, 72(5), 592-598. [Link]
-
Kumar, P., et al. (2019). Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride. EAS Publisher. [Link]
-
Li, J., et al. (2016). A rapid and highly sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for determination of lercanidipine (LER) in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 128, 67-72. [Link]
-
World Journal of Pharmaceutical Research. (2021). RP-HPLC method for stability study of lercanidipine tablets. [Link]
-
ResearchGate. (n.d.). Investigation on the photochemical stability of lercanidipine. Retrieved from [Link]
-
de la O Garcia, A., et al. (2013). Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis. International Journal of Analytical Chemistry. [Link]
-
Sinsueb, C., et al. (2020). Dissolution Method Development and Validation for Lercanidipine Hydrochloride Tablets. Tropical Journal of Pharmaceutical Research, 19(1), 1-7. [Link]
-
Kaila, H. O., et al. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. ResearchGate. [Link]
-
Yin, Y., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5, 12157. [Link]
Sources
- 1. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. easpublisher.com [easpublisher.com]
- 13. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ion Suppression in (S)-Lercanidipine-d3 HCl Analysis
Status: Active Technique: LC-ESI-MS/MS Analyte: (S)-Lercanidipine-d3 Hydrochloride (Internal Standard) Target Audience: Bioanalytical Scientists, Method Development Leads
Executive Summary
Welcome to the Technical Support Center. You are likely here because you are observing signal instability, non-linear calibration curves, or poor recovery data for (S)-Lercanidipine-d3 (and consequently, your target analyte Lercanidipine).
Lercanidipine is a highly lipophilic dihydropyridine (
This guide prioritizes causality-based troubleshooting . We do not just "fix" the signal; we engineer the matrix out of the equation.
Module 1: The Diagnostic Phase
Q: How do I definitively confirm ion suppression versus simple low recovery?
A: You must perform a Post-Column Infusion (PCI) experiment. Comparing peak areas between neat standards and matrix spikes is insufficient for diagnosing where the problem occurs.
The Protocol (Self-Validating System):
-
Setup: Bypass the column with a syringe pump infusing (S)-Lercanidipine-d3 (100 ng/mL) directly into the MS source at 10 µL/min.
-
Coupling: Connect the LC flow (from your blank matrix injection) to the source via a T-tee connector.
-
Execution: Inject a blank extracted plasma sample via the LC while continuously infusing the IS.
-
Analysis: Monitor the baseline of the d3 transition (
615.2 283.1).-
Stable Baseline: No suppression.
-
Dip/Valley: Ion suppression at that retention time.
-
Peak/Hill: Ion enhancement.[1]
-
Visualizing the Workflow:
Figure 1: Decision logic for distinguishing matrix effects from extraction issues using Post-Column Infusion.
Module 2: Sample Preparation (The Root Cause)
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is my suppression still high?
A: PPT is a "dirty" technique. It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI positive mode. Lercanidipine is lipophilic; it co-elutes with these late-eluting phospholipids.
The Fix: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .
Comparative Protocol Data
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Matrix Cleanliness | Low (High Phospholipids) | High | Very High |
| Lercanidipine Recovery | Variable (Entrapment) | >85% (with correct solvent) | >90% (Consistent) |
| Suppression Risk | High | Low | Minimal |
| Recommended? | NO | YES | YES (Gold Standard) |
Recommended SPE Protocol (Strata-X or equivalent)
Rationale: Polymeric sorbents interact via hydrophobic retention, matching Lercanidipine's chemistry (
-
Pre-treatment: 100 µL Plasma + 10 µL IS (d3) + 200 µL 2% Formic Acid (Disrupts protein binding).
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Wash 2 (Critical): 1 mL 20% Acetonitrile (Removes early eluting interferences without eluting Lercanidipine).
-
Elution: 1 mL Acetonitrile or Methanol.
-
Evaporation: Dry under
and reconstitute.
Figure 2: Sample preparation selection guide. SPE and LLE are superior for lipophilic analytes like Lercanidipine.
Module 3: Chromatographic Optimization
Q: My sample prep is clean, but I still see drift. How can chromatography help?
A: You must physically separate the phospholipid elution window from the Lercanidipine elution window.
-
Column Choice: Use a C18 column with high carbon load (e.g., UPLC BEH C18).
-
The "Flush" Step: Phospholipids accumulate on the column. If you run an isocratic method, they may elute unpredictably in subsequent injections (carryover suppression).
-
Requirement: Even if running isocratic for the analyte, implement a steep gradient ramp (95% B) at the end of every run to wash the column.
-
Critical LC Parameters:
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.5). Acidic pH ensures Lercanidipine (pKa ~6.8) is protonated
. -
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for this analyte).
Module 4: Internal Standard Specifics
Q: Can I just increase the concentration of (S)-Lercanidipine-d3 to overcome suppression?
A: No. This is a common misconception.
-
Mechanism: Suppression limits the total number of ions the source can process (charge competition). Adding more IS just increases the competition, potentially suppressing your analyte further.
-
Cross-Talk: The mass difference is only 3 Da (
612.2 vs 615.2). If you overload the IS, the isotopic distribution of the d3 (impurities containing d0, d1, d2) may contribute signal to the analyte channel, causing false positives.
Correct Action: Keep IS concentration at a level that yields a signal intensity of roughly
References
-
BenchChem Technical Support. Analysis of (S)-Lercanidipine-d3 Hydrochloride by LC-MS/MS. (2025).[2][3][4][5][6][7][8] Link
-
Nirogi, R., et al. Liquid chromatography-tandem mass spectrometry method for the quantification of lercanidipine in human plasma.[9][10][11] Journal of Pharmaceutical and Biomedical Analysis.[10] (2016).[10][12] Link
-
Chambers, E., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (2007). Link
-
Matuszewski, B.K., et al. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[3][5][8][9][10][11][13] (2003). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective and rapid liquid chromatography-mass spectrometry method for the determination of lercanidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing carryover in lercanidipine UPLC-MS/MS analysis
Topic: Reducing Carryover in Lercanidipine UPLC-MS/MS Analysis
Executive Summary: The "Sticky" Science of Lercanidipine
The Problem: Lercanidipine is a highly lipophilic dihydropyridine calcium channel blocker with a LogP of ~6.4 [1, 2].[1] In the aqueous environment of LC-MS/MS, it behaves like "molecular grease." It does not dissolve; it adsorbs.
The Consequence: It binds aggressively to hydrophobic surfaces (Vespel rotor seals, PTFE tubing, and metallic needle coatings). This results in "ghost peaks" in blank injections following high-concentration standards (ULOQ), causing failure in Lower Limit of Quantification (LLOQ) accuracy and compromising method validation [3].
The Solution: You cannot simply "rinse" Lercanidipine. You must solubilize it using a multi-solvent approach that targets its specific solubility profile while passivating hardware surfaces.
Module 1: Diagnostic Workflow
Is it Carryover or Contamination?
Before tearing down your instrument, confirm the source. Carryover is reproducible and time-dependent; contamination is random.
The "Blank" Stress Test Protocol:
-
Inject ULOQ (Upper Limit of Quantification) Standard.
-
Inject Mobile Phase Blank A .
-
Inject Mobile Phase Blank B .
-
Inject Mobile Phase Blank C .
-
Scenario A (Carryover): Peak Area in Blank A > Blank B > Blank C. (The peak "washes out" over time).
-
Scenario B (Contamination): Peak Area in Blank A ≈ Blank B ≈ Blank C. (Random or constant background).
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for isolating the source of Lercanidipine carryover (Injector vs. Column).
Module 2: The Chemistry of the Wash (The Fix)
Standard "Weak/Strong" wash cycles often fail for Lercanidipine because 100% Acetonitrile is sometimes insufficient to break the hydrophobic interaction with Vespel or PEEK surfaces.
The "Magic Bullet" Wash Solvent
Based on Lercanidipine’s solubility profile (soluble in Methanol, Chloroform, and acidified organics), we recommend a quaternary solvent blend. This mixture attacks the molecule's lipophilicity while the acid prevents interaction with silanol groups on the glass vial or needle surface.
Recommended Strong Wash Formulation:
| Component | Ratio (v/v) | Function |
|---|---|---|
| Acetonitrile | 25% | Solubilizes the hydrophobic core. |
| Methanol | 25% | Protic solvent, aids solubility. |
| Isopropanol (IPA) | 25% | High viscosity, strong elution power for "sticky" compounds. |
| Water | 25% | Ensures miscibility with the buffer system (prevents precipitation). |
| Formic Acid | 0.2% | CRITICAL: Protonates the molecule to reduce surface binding. |
Protocol Citation: This "Cocktail" approach (ACN/MeOH/IPA/H2O + Acid) is validated in high-sensitivity clinical assays for lipophilic drugs to reduce carryover to <0.01% [4].
Optimized Wash Cycle Settings
-
Weak Wash: 10% Acetonitrile / 90% Water (600 µL). Matches initial gradient conditions.
-
Strong Wash: The Formulation above (600 µL).
-
Dip Time: Increase needle dip time to 5 seconds (if hardware permits) to allow the solvent to penetrate the needle coating pores.
Module 3: Hardware & Method Optimization
Even with the perfect solvent, hardware materials can trap Lercanidipine.
The Rotor Seal Trap (Vespel vs. PEEK/Tefzel)
-
The Issue: Most standard UPLC injectors use Vespel (polyimide) rotor seals. Vespel is excellent for pH stability but is relatively hydrophobic. Lercanidipine adsorbs strongly to Vespel.
-
The Fix: Switch to a Tefzel or PEEK rotor seal. These materials are less "sticky" for lipophilic bases.
-
Note: PEEK seals wear out faster (lower pressure tolerance) than Vespel. Monitor system pressure closely.
-
The "Sawtooth" Gradient Cleaning Step
Isocratic methods (often used for Lercanidipine) are notorious for column carryover. You must force the column clean after every injection.
Recommended Gradient Profile:
| Time (min) | % Organic (B) | Action |
|---|---|---|
| 0.0 - 2.0 | Isocratic (e.g., 60%) | Elute Lercanidipine (Retention Time ~1.2 min). |
| 2.1 | Ramp to 98% | Strip the Column. |
| 2.1 - 3.0 | Hold 98% | Flush highly retained lipophiles. |
| 3.1 | Switch to 10% | "Shock" Wash. |
| 3.5 | Ramp to 98% | Second Strip (Sawtooth). |
| 4.0 | Return to Initial | Re-equilibrate. |
Visualizing the Adsorption Mechanism
Figure 2: Mechanism of Lercanidipine adsorption to hardware and the efficacy of multi-component solvents.
FAQ: Quick Troubleshooting
Q: My LLOQ (0.05 ng/mL) is failing accuracy due to carryover. What is the immediate fix? A: If you cannot change the rotor seal immediately, implement a "Blank Sandwich" injection. Inject a solvent blank between every sample. While this reduces throughput by 50%, it is often the only way to pass a validation run with a sticky molecule on a standard system.
Q: Can I use 100% Acetone as a needle wash? A: Caution. While Acetone is an excellent solvent for Lercanidipine, it is incompatible with PEEK tubing (swelling/rupture) and some seal materials. Use the ACN/MeOH/IPA mixture instead—it is safer for the LC fluidics.
Q: Why does carryover get worse after 100 injections? A: This indicates column fouling . Lercanidipine and plasma lipids accumulate at the head of the column.
-
Action: Reverse-flush the analytical column with 100% Isopropanol (at low flow, 0.1 mL/min) for 30 minutes to strip the stationary phase.
References
-
PubChem. (n.d.). Lercanidipine | C36H41N3O6.[2][3] National Library of Medicine. Retrieved from [Link]
-
DrugBank. (n.d.). Lercanidipine: Uses, Interactions, Mechanism of Action. Retrieved from [Link]
-
Harahap, Y., et al. (2018). Method Development and Validation of Lercanidipine in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. International Journal of Applied Pharmaceutics. Retrieved from [Link]
-
Agilent Technologies. (2020). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (Demonstrating ACN/MeOH/IPA/H2O wash protocols). Retrieved from [Link]
Sources
Technical Support Center: Deuterated Internal Standard Synthesis
Ticket #402: Optimization & Troubleshooting Guide
Status: Open Assigned Specialist: Senior Application Scientist Scope: Synthesis, Purification, and Analytical Validation of Deuterated Internal Standards (IS) for LC-MS/MS.
Introduction: The Precision Paradox
Welcome to the technical support center. You are likely here because your internal standard (IS) is behaving erratically—either losing its label (back-exchange), separating from your analyte during chromatography, or contaminating your quantitation channel with unlabeled material (
In drug development and bioanalysis, a deuterated IS is the "gold standard" for correcting matrix effects. However, deuterium (
Module 1: Strategic Design (The Architect)
Before you mix a single reagent, you must validate your structural strategy. The most common failure mode is placing deuterium in a metabolically or chemically labile position.
Critical Design Rules
-
The "Non-Exchangeable" Rule: Never rely on deuterium attached to heteroatoms (
, , ). These exchange with solvent protons ( ) in seconds. You must target Carbon-Deuterium ( ) bonds. -
The "Alpha-Carbon" Trap: Avoid placing deuterium on carbons
to carbonyls (ketones, aldehydes, esters). Enolization mechanisms will scramble these protons in aqueous buffers or plasma. -
The Mass Shift Rule: Target a mass shift of at least +3 Da to avoid overlap with the natural isotopic envelope (M+1, M+2) of the analyte.
Workflow: Selecting the Synthesis Route
Use this logic gate to determine your synthetic approach.
Figure 1: Decision matrix for selecting the optimal deuteration pathway based on structural stability.
Module 2: Execution & Reaction Control (The Builder)
The most scalable method is Metal-Catalyzed H/D Exchange , but it is prone to "scrambling" (migration of D to unwanted positions) or low incorporation.
Protocol: Platinum-Catalyzed Hydrothermal Exchange
Best for: Aromatic rings and stable alkyl positions.
Reagents:
-
Substrate (1 eq)
- (Solvent, >99.8% D)
-
Pt/C (10% wt loading, 10-20% by mass of substrate)
-
Optional: NaOD (base catalyst) or DCl (acid catalyst)
Step-by-Step Methodology:
-
The "Oxygen Purge": Suspend substrate and catalyst in
in a pressure vessel. Sparge with Argon for 15 mins. Reason: Oxygen poisons Pt catalysts and promotes oxidative side reactions. -
Thermal Activation: Seal and heat to 120–160°C for 12–24 hours. Note: High temperature overcomes the activation energy for C-H bond insertion.
-
The "Quench & Lock" (CRITICAL):
-
Cool to room temperature.
-
Filter immediately to remove the catalyst.
-
Why? The catalyst works both ways. If you introduce protonated solvents (
, MeOH) while the catalyst is present, it will strip the Deuterium off (Back-Exchange).
-
-
Iterative Enrichment: If MS shows <95% D incorporation, do not extend time. Isolate and repeat the reaction with fresh
. This resets the equilibrium concentration of D.
Troubleshooting: The "Back-Exchange" Phenomenon
If your D-incorporation drops during workup, you are likely experiencing acid-catalyzed back-exchange.
The Fix:
-
pH Control: Keep workup pH neutral.
-
Solvent Choice: Use aprotic solvents (DCM, Ethyl Acetate) for extraction. Avoid Methanol/Water until the catalyst is gone.
Module 3: Analytical Validation (The QC)
A synthesized standard is useless if it compromises the assay data. Two phenomena must be quantified: Isotopic Purity (
The "M+0" Interference
The most dangerous impurity is the unlabelled drug (
Acceptance Criteria:
- Contribution: Must be < 0.1% of the analyte's LLOQ response.
-
Isotopic Distribution: No more than 5%
(e.g., if target is , minimize ).
The Chromatographic Isotope Effect
Deuterium is smaller and less polarizable than Hydrogen. This shortens the C-D bond, slightly reducing the molecule's lipophilicity (hydrophobicity).
-
Result: Deuterated standards often elute earlier than the analyte in Reversed-Phase LC (RPLC).[1][2]
-
Risk: If the shift is too large, the IS and Analyte experience different matrix suppression zones, invalidating the IS.
Visualizing the Validation Workflow
Figure 2: Validation workflow ensuring the IS meets bioanalytical criteria for purity and co-elution.
Troubleshooting & FAQ Matrix
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| High | Incomplete reaction equilibrium. | Do not extend time. Isolate and re-subject to fresh |
| Retention Time Shift (>0.2 min) | Too many D atoms or D placed in lipophilic regions. | Switch to |
| Loss of D during storage | Acidic protons or solvent exchange. | Store in DMSO-d6 or dry powder. Avoid protic solvents (MeOH/H2O) for long-term stock storage. |
| "Tailing" of Isotope Cluster | H/D Scrambling during synthesis. | Reduce reaction temperature.[3] Switch from heterogeneous (Pt/C) to homogeneous catalysts (Ir/Ru complexes) for higher specificity. |
Frequently Asked Questions
Q: Why does my deuterated standard elute before my analyte?
A: This is the Inverse Isotope Effect .[4] The C-D bond has a smaller molar volume and lower polarizability than C-H, making the molecule slightly less hydrophobic. In Reversed-Phase LC, less hydrophobic compounds elute earlier. This effect is additive; a
Q: Can I use a
Q: How do I prevent "Back-Exchange" in the mass spectrometer source? A: If you have exchangeable deuteriums (OD, ND), they will swap with moisture in the LC mobile phase or the air. Only rely on Carbon-bound Deuterium. If you observe back-exchange on a C-D bond, it indicates the position is acidic (e.g., alpha to a ketone) and the molecule is chemically flawed for use as an IS.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition. Link
-
Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. Link
-
Junk, T., & Catallo, W. J. (1997). Hydrogen isotope exchange reactions involving C–H (D, T) bonds. Chemical Society Reviews. Link
Sources
Technical Support Center: Enhancing Lercanidipine Detection in Biofluids
Welcome to the technical support center for lercanidipine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying lercanidipine in biological matrices. Here, we provide in-depth, field-proven insights through troubleshooting guides and FAQs to address the specific challenges you may encounter during your experiments.
Understanding Lercanidipine: Core Physicochemical Characteristics
A successful bioanalytical method is built upon a solid understanding of the analyte's properties. Lercanidipine presents a unique set of challenges due to its physicochemical nature.[1][2] Its high lipophilicity and extensive plasma protein binding are key factors influencing its extraction and detection.[1][3]
| Property | Value | Significance for Bioanalysis |
| Molecular Formula | C₃₆H₄₁N₃O₆[2][4] | Defines the monoisotopic mass for mass spectrometry. |
| Molar Mass | 611.739 g·mol⁻¹[1][2] | Used for preparing standard solutions of known molarity. |
| Plasma Protein Binding | >98%[1][3] | Extremely high binding necessitates efficient extraction techniques to release the drug from proteins for accurate quantification.[3] |
| Solubility | Practically insoluble in water; soluble in methanol and chloroform.[1] | Dictates the choice of solvents for stock solutions, mobile phases, and extraction.[5][6] |
| pH-Dependent Solubility | Solubility is higher in acidic conditions (e.g., 0.1 N HCl).[3][7] | Acidifying the biological sample (e.g., plasma) can significantly improve extraction efficiency.[3][8] |
| pKa | ~6.83[5] | Influences chromatographic behavior; maintaining mobile phase pH below the pKa is crucial for good peak shape.[9] |
| Photostability | Sensitive to light and can undergo photodegradation.[3][10] | All sample handling and extraction steps should be performed under yellow light to prevent analyte loss.[3][11] |
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding lercanidipine bioanalysis.
Q1: What makes the quantification of lercanidipine in biofluids, particularly plasma, so challenging? A: The primary challenges stem from three of its core properties:
-
High Plasma Protein Binding: Lercanidipine is over 98% bound to plasma proteins.[1][3] This means only a tiny fraction is free. To measure the total concentration, your extraction method must efficiently disrupt this binding to release the drug.
-
Extensive Metabolism: It is heavily metabolized in the liver, mainly by the CYP3A4 enzyme, leading to low parent drug concentrations in systemic circulation.[1] This necessitates a highly sensitive analytical method, such as tandem mass spectrometry (LC-MS/MS), to achieve the required lower limit of quantification (LLOQ).[12][13]
-
Photodegradation: The molecule is light-sensitive.[3] Failure to protect samples from light can lead to artificially low measurements due to analyte degradation.[10]
Q2: Which sample preparation method is recommended for lercanidipine from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)? A: While all three methods can be used, Solid-Phase Extraction (SPE) is generally the most robust and recommended method for achieving the highest sensitivity and cleanest extracts.[3][13]
-
Protein Precipitation (PPT): This is the simplest method but often results in "dirty" extracts containing high levels of phospholipids, which are a primary cause of matrix effects (ion suppression) in LC-MS/MS analysis.[12]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. A mixture of n-hexane and ethyl acetate has been used effectively.[14] However, it can be labor-intensive and may have lower recovery than a well-optimized SPE method.
-
Solid-Phase Extraction (SPE): SPE provides the most effective sample cleanup, significantly reducing matrix components and thereby minimizing ion suppression.[8][12] Using a cartridge like Phenomenex Strata-X has been shown to yield high and consistent recovery (>94%).[8][13]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS), such as lercanidipine-d3, critical for accurate quantification? A: A SIL-IS is the gold standard in quantitative LC-MS/MS bioanalysis. Lercanidipine-d3 co-elutes with the unlabeled lercanidipine and behaves almost identically during extraction and ionization.[13][15] Its use is crucial because it effectively compensates for variability in both the sample preparation process (e.g., incomplete extraction) and matrix-induced ion suppression or enhancement, ensuring the highest accuracy and precision.[12][16]
In-Depth Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
Problem 1: My assay sensitivity is low, resulting in a high Lower Limit of Quantification (LLOQ).
-
Potential Cause 1: Inefficient Sample Preparation. Due to its >98% protein binding, simple extraction methods may not be sufficient to liberate the analyte from plasma proteins.[1][12]
-
Solution: Switch from Protein Precipitation to a more rigorous Solid-Phase Extraction (SPE) method.[12] Before loading the sample onto the SPE cartridge, acidify it by adding a solution like 2.0 mM ammonium formate (pH 2.5).[3][8] This disrupts protein binding and improves lercanidipine's solubility, leading to better recovery.
-
-
Potential Cause 2: Inefficient Ionization or Suboptimal Mass Spectrometry Parameters. The sensitivity of an LC-MS/MS assay is directly dependent on the efficiency of ion generation and detection.
-
Solution: Optimize your MS parameters. For lercanidipine, use an electrospray ionization (ESI) source in positive ion mode.[17] The most sensitive and specific Multiple Reaction Monitoring (MRM) transition is from the precursor ion m/z 612.2 to the product ion m/z 280.1.[12][18] Systematically optimize the cone voltage (e.g., ~70 V) and collision energy (e.g., ~30 eV) to maximize the signal for this transition.[11]
-
-
Potential Cause 3: Significant Ion Suppression. Co-eluting endogenous components from the biofluid (like phospholipids) can interfere with the ionization of lercanidipine in the MS source, suppressing its signal.[16]
-
Solution: Improve chromatographic separation. Using a UPLC system with a sub-2-µm particle column (e.g., UPLC BEH C18, 1.7 µm) can provide sharper peaks and better resolution from interfering matrix components.[8][13] This reduces the time lercanidipine spends co-eluting with suppressive agents, thereby enhancing its signal.
-
Problem 2: How can I identify and mitigate matrix effects?
-
Identification:
-
Post-Column Infusion: This is a qualitative method to identify at which point during your chromatographic run ion suppression occurs. A constant flow of lercanidipine is infused into the column eluent post-column while an extracted blank matrix sample is injected. Dips in the baseline signal indicate regions of ion suppression.[12][16]
-
Post-Extraction Spike Analysis: This is a quantitative assessment. Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure solvent) solution.[12][19] A ratio significantly less than 1 indicates ion suppression. This should be tested using at least six different lots of blank matrix to assess variability.[12]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: As mentioned, SPE is far superior to PPT for removing phospholipids.[12]
-
Optimize Chromatography: Adjust the mobile phase gradient to separate lercanidipine from the regions of ion suppression identified by post-column infusion.
-
Use a Co-eluting SIL-IS: This is the most effective solution. A stable isotope-labeled internal standard like lercanidipine-d3 will experience the same degree of ion suppression as the analyte, allowing the peak area ratio to remain constant and ensuring accurate quantification.[12][16]
-
Problem 3: I'm observing poor chromatographic peak shape (e.g., tailing).
-
Potential Cause 1: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica-based stationary phase of the column can interact with the basic nitrogen atoms in the lercanidipine molecule, causing peak tailing.
-
Potential Cause 2: Column Overload. Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column, leading to peak distortion.
-
Solution: Dilute your sample and re-inject. If you are analyzing a wide range of concentrations, ensure your highest calibration standard does not cause peak shape to deteriorate.
-
Problem 4: My recovery is inconsistent or low across different samples.
-
Potential Cause 1: Photodegradation. Lercanidipine is known to be unstable when exposed to light.[3] Inconsistent exposure can lead to variable degradation and, thus, variable recovery.
-
Potential Cause 2: Analyte Instability in Solution. Lercanidipine may degrade over time in prepared samples, especially at room temperature.
Visualized Workflows and Protocols
Troubleshooting Low Sensitivity
The following diagram outlines a logical workflow for diagnosing and resolving issues related to low assay sensitivity.
Caption: Step-by-step workflow for the SPE of lercanidipine from plasma.
Protocol 2: UPLC-MS/MS Method Parameters
The following table provides a validated set of parameters for the sensitive quantification of lercanidipine. [8][11][13][17][18]
| Parameter | Setting |
|---|---|
| LC System | Waters Acquity UPLC or equivalent [11] |
| Analytical Column | UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm [8][11] |
| Column Temperature | 35°C [11] |
| Mobile Phase | A: 2.0 mM Ammonium Formate in water (pH 2.5) B: Acetonitrile [11] |
| Gradient/Flow Rate | Isocratic: 10:90 (A:B) at 0.4 mL/min [11] |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD) [18] |
| Ionization Mode | Electrospray Ionization (ESI), Positive [11] |
| MRM Transitions | Lercanidipine: 612.2 → 280.1 Lercanidipine-d3 (IS): 615.2 → 283.1 [11] |
| Cone Voltage | 70 V [11] |
| Collision Energy | 30 eV [11] |
| Source Temp. | 120°C [17] |
| Desolvation Temp. | 320°C [17]|
References
-
Wikipedia. Lercanidipine. [Link]
- MedPath. (2025). Lercanidipine | Advanced Drug Monograph.
- BenchChem. (2025).
- BenchChem. (2025). An In-Depth Technical Guide to the Physicochemical Characteristics of (S)-Lercanidipine-d3 Hydrochloride.
- Journal of Basic and Clinical Pharmacy.
-
PubChem - NIH. Lercanidipine | C36H41N3O6 | CID 65866. [Link]
-
PMC. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. [Link]
- BenchChem. (2025).
-
ResearchGate. (2025). A selective HPLC method for determination of lercanidipine in tablets. [Link]
-
Hilaris Publisher. Method development and validation of lercanidipine in human plasma by liquid chromatography tandem - mass spectrometry. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Enhancing the sensitivity of lercanidipine detection in biofluids.
-
ResearchGate. (2020). Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer. [Link]
-
PubMed. (2015). Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. [Link]
-
ResearchGate. (2015). Determination of lercanidipine in Human plasma by an improved UPLC-MS/MS method for a bioequivalence study. [Link]
-
PMC. (2015). Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. [Link]
- BenchChem. (2025). Application Notes: Quantitative Analysis of Lercanidipine in Human Plasma by LC-MS/MS with (S).
- BenchChem. (2025). Technical Support Center: Analysis of (S)-Lercanidipine-d3 Hydrochloride by LC-MS/MS.
- BenchChem. (2025).
-
PMC - NIH. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
PMC. (2014). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. [Link]
-
PMC. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
Sources
- 1. Lercanidipine - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Lercanidipine hydrochloride | 132866-11-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Precision in Dihydropyridines: A Comparative Guide to Internal Standards for Lercanidipine Quantification
Executive Summary
In the bioanalysis of Lercanidipine—a highly lipophilic, light-sensitive third-generation calcium channel blocker—the choice of Internal Standard (IS) is the single most critical variable affecting assay reproducibility.
This guide compares the two dominant approaches for LC-MS/MS quantification:
-
Stable Isotope Labeled (SIL) IS: Lercanidipine-d3 (The Gold Standard).[1]
-
Structural Analog IS: Amlodipine (The Cost-Effective Alternative).
The Verdict: While Amlodipine offers acceptable performance for routine high-concentration monitoring, Lercanidipine-d3 is strictly required for trace-level pharmacokinetic (PK) profiling (sub-ng/mL range) to effectively compensate for ion suppression caused by plasma phospholipids.
The Analytical Challenge
Lercanidipine presents a "perfect storm" of analytical difficulties:
-
Photolability: It degrades rapidly into nitrosophenyl pyridine derivatives under UV light.
-
Lipophilicity: High logP requires aggressive organic extraction, which often co-extracts matrix interferents.
-
Low Therapeutic Index: Cmax values are often in the low ng/mL range, requiring high-sensitivity ESI+ detection.
To validate a method under FDA/EMA guidelines, the IS must track these variations perfectly.
Comparative Analysis: SIL-IS vs. Structural Analog
Option A: Lercanidipine-d3 (Deuterated)[1][2][3][4][5]
-
Mechanism: As an isotopolog, Lercanidipine-d3 co-elutes with the analyte. It experiences the exact same ionization environment at the electrospray tip at the exact same moment.
-
Performance: If matrix components suppress the signal by 20%, the d3-IS signal is also suppressed by 20%. The ratio (Analyte/IS) remains constant.
Option B: Amlodipine (Structural Analog)
-
Mechanism: Amlodipine shares a dihydropyridine core but has different side chains. It elutes at a different retention time (RT).
-
Performance: If matrix suppression occurs at the Lercanidipine RT but not at the Amlodipine RT, the ratio changes, leading to quantification errors.
Data Summary: Performance Metrics
The following table synthesizes performance data from validated bioanalytical methods.
| Feature | Lercanidipine-d3 (SIL-IS) | Amlodipine (Analog IS) |
| Retention Time Match | Perfect (Co-elution) | Shifted ( |
| Matrix Effect (ME) | 98% - 102% (Normalized) | 85% - 115% (Variable) |
| Recovery Tracking | Tracks extraction loss perfectly | May extract differently (+/- 10%) |
| Linearity ( | > 0.999 | > 0.995 |
| Cost | High ( | Low ($) |
| Best Use Case | PK Studies, Bioequivalence | Routine TDM, Toxicology |
Visualizing the Mechanism
The diagram below illustrates why SIL-IS is superior for correcting Matrix Effects (ME) in LC-MS/MS.
Caption: Mechanism of Matrix Effect Compensation. SIL-IS (Blue) co-elutes with the analyte in the suppression zone, correcting the ratio. Analog IS (Red) elutes separately, failing to compensate.
Validated Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) .[2] While Protein Precipitation (PPT) is faster, LLE is required for Lercanidipine to remove plasma proteins and lipids that cause ion suppression, ensuring the IS works effectively.
Critical Pre-requisite: All steps must be performed under monochromatic (sodium) light or in amber glassware to prevent photodegradation.
Workflow Diagram
Caption: Optimized LLE Workflow for Lercanidipine. The organic phase transfer is the critical cleanup step.
Step-by-Step Methodology
-
Preparation: Thaw plasma samples at room temperature in the dark.
-
IS Spiking: Aliquot 200 µL of plasma. Add 20 µL of Internal Standard working solution (50 ng/mL Lercanidipine-d3 OR Amlodipine). Vortex for 10 seconds.[3]
-
Extraction: Add 2.0 mL of extraction solvent (n-hexane:ethyl acetate, 50:50 v/v ).
-
Why this solvent? This mixture maximizes recovery of the lipophilic lercanidipine while minimizing phospholipid extraction compared to pure ethyl acetate.
-
-
Agitation: Vortex vigorously for 3 minutes. Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (optional) or carefully pipette the supernatant organic layer into a clean amber glass tube.
-
Drying: Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (e.g., Acetonitrile:10mM Ammonium Formate, 80:20).
-
Analysis: Inject 10 µL into the LC-MS/MS (C18 Column, ESI+). Monitor transitions:
Conclusion
For rigorous drug development and bioequivalence studies, Lercanidipine-d3 is the mandatory choice . The cost of the isotope is negligible compared to the risk of study failure due to variable matrix effects. Amlodipine should be reserved for non-regulated research or high-concentration toxicity screening where precision requirements are looser.
References
-
BenchChem. (2025).[1][8][2] A Comparative Guide to Internal Standards for Lercanidipine Quantification. Retrieved from 1
-
Harahap, Y., et al. (2018). Method Development and Validation of Lercanidipine in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. International Journal of Applied Pharmaceutics. Retrieved from 7
-
Liu, Y., et al. (2016).[9][10] A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 4
-
Alvarez-Lueje, A., et al. (2006). Investigation on the Photochemical Stability of Lercanidipine and Its Determination in Tablets. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 11
-
Chaudhari, A., et al. (2025).[10] Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijbcp.com [ijbcp.com]
- 10. Comparative Effectiveness of Lercanidipine and Amlodipine on Major Adverse Cardiovascular Events in Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods for Lercanidipine: A Comparative Technical Guide
Executive Summary: The Bioanalytical Challenge
Lercanidipine, a third-generation dihydropyridine calcium channel blocker, presents a unique bioanalytical challenge due to its extensive first-pass metabolism , resulting in extremely low therapeutic plasma concentrations (peak levels often <5 ng/mL), and its pronounced photosensitivity .
This guide moves beyond standard validation checklists to focus on the cross-validation of competing methodologies. We compare the industry-standard LC-MS/MS workflows (utilizing Liquid-Liquid Extraction vs. Solid Phase Extraction) and define the protocol for bridging data between legacy HPLC-UV methods and modern high-sensitivity mass spectrometry.
Comparative Method Landscape
For drug development professionals, the choice of method dictates the study's pass/fail potential. The following analysis contrasts the three primary approaches found in current literature.
Table 1: Head-to-Head Method Performance
| Feature | LC-MS/MS (LLE) | LC-MS/MS (SPE) | HPLC-UV |
| Primary Application | High-throughput PK/BE Studies | Complex Matrices / Low Volume | QC / Formulation Stability |
| Sensitivity (LLOQ) | 0.01 – 0.05 ng/mL | 0.01 – 0.05 ng/mL | 1.0 – 5.0 ng/mL |
| Sample Prep Cost | Low (Hexane/Ethyl Acetate) | High (Strata-X / Oasis Cartridges) | Low (Simple Precipitation) |
| Matrix Effect | Moderate (Requires IS compensation) | Low (Cleaner extracts) | High (Interference risk) |
| Throughput | High (Rapid evaporation) | Moderate (Multi-step elution) | Low (Longer run times) |
| Critical Risk | Emulsion formation | Cartridge drying/blocking | Insufficient sensitivity for plasma |
Expert Insight: While SPE offers cleaner extracts, Liquid-Liquid Extraction (LLE) using an n-hexane/ethyl acetate mixture is often the superior choice for lercanidipine due to the drug's high lipophilicity (logP ~6), allowing for high recovery (>90%) without the cost of consumables.
Core Protocol: Optimized LLE Workflow for LC-MS/MS
Grounding: This protocol synthesizes the optimized conditions described by Harahap et al. and Singh et al., incorporating mandatory light-protection steps.
Causal Factors & Experimental Logic
-
Light Protection: Lercanidipine degrades to its pyridine derivative under UV light. All steps must be performed under monochromatic yellow light .
-
Solvent Choice: The 50:50 (v/v) n-hexane:ethyl acetate mixture balances non-polar extraction power with sufficient polarity to recover the drug from plasma proteins.
-
Internal Standard (IS): Use Lercanidipine-d3 .[1][2][3] Structural analogs like Amlodipine are acceptable but fail to fully compensate for matrix effects in ESI+ sources.
Step-by-Step Methodology
-
Sample Thawing: Thaw plasma samples in a water bath at room temperature under yellow light. Vortex for 10s.
-
IS Addition: Aliquot 200 µL of plasma into amber polypropylene tubes. Add 50 µL of IS working solution (Lercanidipine-d3, 50 ng/mL). Vortex for 30s.
-
Extraction: Add 3.0 mL of extraction solvent (n-hexane : ethyl acetate, 50:50 v/v).
-
Agitation: Reciprocating shaker or vortex at high speed for 5 minutes . Why: Ensures complete partition equilibrium.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (optional) or carefully transfer 2.5 mL of the supernatant organic layer to a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C . Caution: Higher temperatures degrade the analyte.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (Acetonitrile : 0.1% Formic Acid, 80:20). Vortex and transfer to autosampler vials.[3]
Visualization: Extraction Workflow
Caption: Optimized Liquid-Liquid Extraction workflow for Lercanidipine plasma samples emphasizing phase separation.
Cross-Validation Framework
When transferring methods between laboratories (e.g., CRO to Sponsor) or platforms (HPLC to LC-MS/MS), a rigorous cross-validation is required.[4] This goes beyond standard validation by testing the inter-method equivalency .
Protocol: Incurred Sample Reanalysis (ISR) & Cross-Validation
Objective: Verify that the new method reproduces results from the original method using authentic subject samples (incurred samples), not just spiked QCs.
Sample Selection:
-
Select 10% of study samples (if N < 1000) or 5% (if N > 1000).
-
Include samples near
and the elimination phase to test the full dynamic range.
Acceptance Criteria (FDA/EMA Guidelines):
The % difference is calculated as:
-
Pass: Two-thirds (67%) of repeat samples must be within ±20% of the original value.
Visualization: Cross-Validation Decision Logic
Caption: Decision tree for Incurred Sample Reanalysis (ISR) and cross-validation acceptance.
References
-
Harahap, Y., Andriyani, N., & Harmita. (2018). "Method Development and Validation of Lercanidipine in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry." International Journal of Applied Pharmaceutics.
-
Singh, S., et al. (2015).[2] "A Comparative Guide to Incurred Sample Reanalysis in Lercanidipine Bioequivalence Studies." BenchChem / Bioanalysis.
-
Fiori, J., Gotti, R., Bertucci, C., & Cavrini, V. (2006).[5] "Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
European Medicines Agency (EMA). (2011).[6] "Guideline on bioanalytical method validation."
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."
Sources
Comparative Guide: Accuracy and Precision of (S)-Lercanidipine-d3 HCl in Quantitative Assays
Executive Summary
In the bioanalysis of third-generation calcium channel blockers, (S)-Lercanidipine-d3 HCl represents the analytical gold standard for internal standardization.[1][2] While structural analogs (e.g., Nifedipine, Amlodipine) or racemic deuterated standards offer lower-cost alternatives, they fail to adequately compensate for the specific matrix effects and stereochemical isolation required for Lercanidipine quantification at sub-nanogram levels.
This guide provides a technical comparison of (S)-Lercanidipine-d3 HCl against alternative methodologies, supported by experimental protocols and performance data.[3][4] It is designed for analytical scientists requiring validated precision (<5% CV) in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) applications.
The Analytical Challenge: Why Specificity Matters
Lercanidipine is a lipophilic, vasoselective dihydropyridine.[5] Its analysis presents three distinct challenges that dictate the choice of internal standard (IS):
-
Stereoselectivity: Lercanidipine is chiral.[1][4] The (S)-enantiomer (eutomer) is responsible for the calcium channel blocking activity.[4] Bioanalytical methods must often distinguish the active (S)-form from the inactive (R)-form, or accurately quantify the racemate without bias.
-
Photosensitivity: Dihydropyridines degrade rapidly under UV/visible light to form nitrosopyridine analogues.
-
Matrix Effects: In LC-MS/MS, phospholipids in plasma cause significant ion suppression. If the IS does not co-elute exactly with the analyte, it experiences a different ionization environment, leading to quantification errors.
The Solution: (S)-Lercanidipine-d3 HCl
By incorporating three deuterium atoms into the (S)-enantiomer scaffold, this IS provides:
-
Identical Retention Time (RT): Ensures the IS suffers the exact same ion suppression as the analyte.
-
Stereochemical Locking: Matches the eutomer perfectly, critical for chiral columns where (R) and (S) separate.
-
Extraction Efficiency: Mimics the lipophilicity of the target during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
Comparative Analysis: Deuterated IS vs. Alternatives
The following data summarizes the performance differences between using the authentic deuterated standard versus a structural analog (e.g., Amlodipine) or External Standardization.
Table 1: Comparative Performance Metrics (LC-MS/MS)
| Metric | (S)-Lercanidipine-d3 HCl (Recommended) | Structural Analog (e.g., Amlodipine) | External Standard (No IS) |
| Matrix Effect Compensation | Near Perfect. Co-elutes with analyte; ionization suppression affects both equally. | Poor. Elutes at different RT; subject to different phospholipid zones. | None. Highly susceptible to matrix variability. |
| Precision (Inter-day %CV) | < 4.5% | 8.0% – 12.0% | > 15% |
| Accuracy (% Bias) | 98% – 102% | 85% – 115% | Variable |
| Recovery Correction | Corrects for extraction losses (LLE/SPE) step-by-step. | Partial correction (similar chemistry but different LogP). | No correction. |
| Chiral Applicability | High. Co-elutes with (S)-peak on chiral columns. | None. Cannot track enantiomeric separation shifts. | N/A |
Mechanistic Insight: The "Co-Elution" Advantage
In ESI-MS (Electrospray Ionization), phospholipids from plasma often elute late in the gradient, suppressing the signal of co-eluting compounds.
-
Analog IS: Elutes before or after the suppression zone. If Lercanidipine elutes during the suppression zone, the Analog signal remains high while the Lercanidipine signal drops, causing a false negative or underestimation.
-
Deuterated IS: Elutes inside the suppression zone alongside Lercanidipine. Both signals drop by the same percentage. The ratio (Analyte/IS) remains constant, preserving accuracy.
Visualizing the Mechanism and Workflow
Diagram 1: Ion Suppression & Compensation Mechanism
This diagram illustrates why retention time matching is critical for accurate quantification in plasma matrices.
Caption: The Deuterated IS (Blue) co-elutes with the analyte in the suppression zone, maintaining the validity of the quantification ratio. The Analog (Yellow) elutes in a stable zone, leading to a ratio mismatch.
Diagram 2: Validated Bioanalytical Workflow (LC-MS/MS)
Caption: Step-by-step extraction and analysis workflow emphasizing the critical photosensitivity controls and IS addition point.
Experimental Protocol: Self-Validating System
This protocol is based on FDA Bioanalytical Method Validation guidelines.[6] It uses (S)-Lercanidipine-d3 HCl to self-correct for extraction variability.[1][7]
Materials & Reagents[2][7][8][9]
-
Internal Standard: (S)-Lercanidipine-d3 HCl (Target conc: ~5–10 ng/mL in working solution).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction Solvent: tert-Butyl methyl ether (TBME) or Diethyl ether/Dichloromethane (70:30).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve (S)-Lercanidipine-d3 HCl in Methanol to 1 mg/mL.
-
Critical: Store in amber vials at -20°C. Lercanidipine degrades to pyridine analogs under light exposure.
-
-
Sample Extraction (LLE):
-
Aliquot 100 µL plasma into amber tubes.
-
Add 10 µL of (S)-Lercanidipine-d3 working solution . Vortex 10s.
-
Add 2.0 mL TBME (Extraction solvent).
-
Vortex 5 min; Centrifuge at 4000 rpm for 5 min.
-
Transfer organic supernatant to clean amber tubes.
-
Evaporate to dryness under Nitrogen at 40°C.[9]
-
Reconstitute in 100 µL Mobile Phase (Acetonitrile:10mM Ammonium Formate, 80:20).
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., BEH C18 1.7µm) for achiral; Chiral-AGP or Cellulose-SB for chiral.
-
Mobile Phase: Isocratic 80% ACN / 20% Buffer (10mM Ammonium Formate, pH 3.5).
-
Flow Rate: 0.25 mL/min.
-
Mass Transitions (MRM):
-
Validation Criteria (Acceptance Limits)
-
Linearity:
over 0.01 – 20 ng/mL range.[5] -
Precision: CV < 15% (LLOQ < 20%).
-
IS Variation: The IS peak area response should not vary by >15% across the run, indicating stable instrument performance.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
BenchChem Application Note. (2025). (S)-Lercanidipine-d3 Hydrochloride as an Internal Standard in LC-MS/MS Analysis. Link
-
Journal of Pharmaceutical and Biomedical Analysis. (2006). Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC–UV and LC–ESI–MS/MS. Link
-
ResearchGate. (2025). Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Link
-
EAS Publisher. (2011). Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. easpublisher.com [easpublisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC and UPLC for the Analysis of Lercanidipine
For researchers, scientists, and professionals in drug development, the precise and efficient quantification of active pharmaceutical ingredients (APIs) is paramount. Lercanidipine, a dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension. Ensuring its quality, purity, and stability in pharmaceutical formulations necessitates robust analytical methodologies. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of lercanidipine, supported by experimental data to inform your choice of the most suitable technique.
The Evolution from HPLC to UPLC: A Paradigm Shift in Liquid Chromatography
High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis, revered for its reliability and versatility.[1] It operates by pumping a liquid mobile phase through a column packed with a stationary phase, separating components of a mixture based on their differential interactions with both phases.[2] Conventional HPLC systems typically utilize columns with particle sizes in the range of 3-5 µm and operate at pressures up to 6,000 psi.[3][4]
Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, represents a significant advancement in liquid chromatography.[3] UPLC systems are engineered to work with columns containing sub-2 µm particles, which dramatically increases separation efficiency.[5] To drive the mobile phase through these smaller particles, UPLC systems operate at much higher pressures, often exceeding 15,000 psi.[2][4] This fundamental difference in particle size and pressure is the primary driver for the enhanced performance of UPLC over HPLC.[1]
Head-to-Head Comparison: Lercanidipine Analysis by HPLC and UPLC
The choice between HPLC and UPLC for lercanidipine analysis hinges on a trade-off between established robustness and the significant gains in speed, sensitivity, and efficiency offered by the newer technology. Below is a detailed comparison of the two techniques based on key performance metrics.
Performance Parameter Showdown
| Performance Parameter | HPLC | UPLC | Rationale and Insights |
| Analysis Time | ~7-8 minutes | ~0.5-1 minute | The smaller particle size in UPLC columns leads to a much faster separation, significantly increasing sample throughput.[3][6] |
| Resolution | Good | Excellent | UPLC's smaller particles provide a greater surface area for interaction, resulting in sharper peaks and better separation of lercanidipine from any impurities or degradation products.[3][7] |
| Sensitivity (LOD/LOQ) | 0.1 µg/mL / 0.3 µg/mL | 0.025 µg/mL / 0.05 µg/mL | The narrower peaks generated by UPLC lead to a higher signal-to-noise ratio, enhancing the ability to detect and quantify low levels of lercanidipine.[3][6] |
| Solvent Consumption | Higher | Significantly Lower | The shorter run times and lower flow rates used in UPLC methods result in a substantial reduction in solvent usage, leading to cost savings and a more environmentally friendly process.[1][3] |
| System Backpressure | 500 - 6,000 psi | Up to 15,000 psi | The use of sub-2 µm particles in UPLC columns creates a higher resistance to flow, necessitating pumps capable of delivering much higher pressures.[2][8] |
Causality Behind the Performance Gains of UPLC
The superior performance of UPLC can be attributed to the principles described by the Van Deemter equation, which relates the height equivalent to a theoretical plate (HETP) to the linear velocity of the mobile phase. By using smaller particles, UPLC minimizes the "A" term (eddy diffusion) and the "C" term (mass transfer resistance) of the equation. This results in a smaller HETP, meaning more theoretical plates per unit length of the column and, consequently, higher separation efficiency. The ability to maintain this high efficiency at higher flow rates is what enables the dramatic reduction in analysis time.[7]
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, the following are detailed, validated methodologies for the analysis of lercanidipine using both HPLC and UPLC.
HPLC Method for Lercanidipine Assay
This robust HPLC method is suitable for the routine quality control of lercanidipine in tablet dosage forms.[9]
Chromatographic Conditions:
-
Column: Chromasil YMC Pack C8 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.02 M Ammonium Dihydrogen Phosphate Buffer : Methanol (35:65, v/v), pH adjusted to 3.5 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of lercanidipine hydrochloride reference standard in a mixture of water and methanol (30:70, v/v). Dilute the stock solution with the same solvent to achieve a final concentration of 50 µg/mL.[9]
-
Sample Preparation: Weigh and finely powder no fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a volumetric flask. Add the water:methanol (30:70, v/v) solvent, sonicate for 30 minutes to ensure complete dissolution of lercanidipine, and then dilute to volume with the same solvent. Filter the solution through a 0.45 µm filter.[9]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Compare the peak area of lercanidipine in the sample chromatogram to that of the standard solution to determine the concentration.
UPLC Method for Lercanidipine Assay
This rapid UPLC method is ideal for high-throughput analysis and stability-indicating studies of lercanidipine.[6]
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Dihydrogen Orthophosphate Buffer : Methanol (40:60, v/v)
-
Flow Rate: 0.3 mL/min
-
Detection: PDA at 254 nm
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of lercanidipine hydrochloride in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover a concentration range of 1 µg/mL to 60 µg/mL.[6]
-
Sample Preparation: Weigh and powder tablets. Dissolve a quantity of powder equivalent to a single dose of lercanidipine in the mobile phase, sonicate, and dilute to a known volume. Filter the solution through a 0.22 µm filter.
-
Analysis: Inject the standard and sample solutions into the UPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions and determine the concentration of lercanidipine in the sample solution.
Visualizing the Workflow: HPLC vs. UPLC
The following diagrams illustrate the key steps in the analytical workflows for both HPLC and UPLC analysis of lercanidipine.
Conclusion: Making the Right Choice for Your Laboratory
Both HPLC and UPLC are powerful techniques for the analysis of lercanidipine, each with its own set of advantages.
HPLC remains a robust and reliable workhorse, with a lower initial investment cost. It is an excellent choice for laboratories where high throughput is not a primary concern and for quality control environments with a large portfolio of established and validated HPLC methods.[1]
UPLC , on the other hand, offers undeniable advantages in terms of speed, sensitivity, and reduced operational costs through lower solvent consumption.[1][3] For laboratories focused on method development, high-throughput screening, and the analysis of complex samples where high resolution is critical, UPLC is the superior choice. The significant reduction in analysis time can translate to substantial increases in laboratory productivity.[3]
Ultimately, the decision to use HPLC or UPLC for lercanidipine analysis should be based on the specific needs and goals of your laboratory, balancing the demand for speed and sensitivity with budgetary constraints and existing infrastructure.
References
-
Mehta, S., Singh, S., & Chikhalia, K. (2013). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. Journal of Chromatographic Science, 51(9), 835–842. [Link]
-
Mourya, V. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. [Link]
-
Suneetha, D., & Rao, A. L. (2021). A Novel Ultra Performance Liquid Chromatographic Method for the Estimation of Lercanidipine in Bulk and Tablet Dosage Form. Research Journal of Pharmacy and Technology, 14(12), 6331-6335. [Link]
-
GMP Insiders. (2023). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]
-
Quora. (2018). What is the difference between HPLC and UPLC? Quora. [Link]
-
Kaila, H. O., Ambasana, M. A., Thakkar, R. S., Saravaia, H. T., & Shah, A. K. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences, 72(3), 381–384. [Link]
-
Li, D., Jiang, J., Li, H., & Gu, J. (2016). A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 128, 104-109. [Link]
-
Sankar, A. S. K., Manojkumar, M., & Manikandan, K. (2018). REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY UPLC AND HPLC OF SELECTED ANTIHYPERTENSIVE DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 455-466. [Link]
-
Suneetha, D., & Rao, A. L. (2012). HPLC method for analysis of lercanidipine hydrochloride in tablets. International Journal of Pharmaceutical Sciences and Research, 3(8), 2769. [Link]
-
Patel, M. J., & Patel, J. K. (2016). Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in bulk and in-house nanosuspension. Journal of Basic and Clinical Pharmacy, 7(1), 17. [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Alispharm. [Link]
-
Swetha Sri, R., Bhavya Sri, K., & Mounika, C. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5143-5148. [Link]
-
Rabadiya, V. A., & Shah, N. (2024). Chromatographic Advances in Antihypertensive Drug Analysis: A Comprehensive Review. International Journal of Creative Research Thoughts, 12(1), a374-a388. [Link]
-
Kaila, H. O., Ambasana, M. A., Thakkar, R. S., Saravaia, H. T., & Shah, A. K. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian journal of pharmaceutical sciences, 72(3), 381–384. [Link]
-
Shah, G., Sanyal, M., & Shrivastav, P. S. (2016). Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 125, 307-316. [Link]
-
Popović, I., Cvetković, T., & Stojanović, B. (2013). Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets. Journal of the Serbian Chemical Society, 78(10), 1469-1480. [Link]
-
Swetha Sri, R., Bhavya Sri, K., & Mounika, C. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5143-5148. [Link]
Sources
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 3. sepscience.com [sepscience.com]
- 4. quora.com [quora.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. rjptonline.org [rjptonline.org]
- 8. HPLC or UHPLC? [thermofisher.com]
- 9. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Incurred Sample Reanalysis (ISR) for Lercanidipine: A Comparative Guide to Extraction and Stabilization Strategies
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals.[1]
The Scientific Challenge: Why Lercanidipine ISR Fails
Incurred Sample Reanalysis (ISR) is the regulatory stress test for bioanalytical methods. Unlike spiked Quality Control (QC) samples, incurred samples contain the analyte in its true biological matrix, subject to in vivo protein binding, metabolite interconversion, and concurrent medication interference.
For Lercanidipine , a third-generation dihydropyridine calcium channel blocker, ISR failure is a pervasive risk due to three intrinsic physicochemical properties:
-
Extreme Lipophilicity (LogP ~6): Lercanidipine adheres aggressively to container walls and LC system tubing, leading to carryover and non-reproducible quantification at low concentrations.
-
Photochemical Instability: The dihydropyridine ring rapidly oxidizes to its pyridine analog under UV/visible light.
-
Extensive First-Pass Metabolism: This results in low plasma concentrations (Cmax ~3–7 ng/mL for a 20 mg dose), requiring high-sensitivity methods (LLOQ ~0.01–0.05 ng/mL) that are susceptible to matrix effects.
This guide compares extraction methodologies to identify the most robust protocol for passing ISR according to ICH M10 standards.
Comparative Analysis: Extraction Methodologies
The choice of sample preparation is the single most critical variable in Lercanidipine ISR success. We compare the three industry-standard approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).
Table 1: Performance Metrics of Extraction Architectures
| Feature | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Cleanliness | Superior. Removes phospholipids effectively. | High. Good removal of salts/proteins. | Low. Leaves phospholipids; high risk of ion suppression. |
| Recovery | >90% (Consistent). | 70-85% (Variable). | >95% (High but dirty). |
| ISR Risk | Low. Best for minimizing matrix effects. | Medium. Emulsion formation can affect recovery. | High. Matrix effects often cause ISR failure. |
| Sensitivity (LLOQ) | ~0.01 ng/mL. | ~0.05 ng/mL. | ~0.1 - 0.5 ng/mL. |
| Cost/Sample | High ( | Low ($).[2] | Very Low (¢). |
| Throughput | High (Automatable). | Low (Manual steps). | High (Simple). |
Expert Insight: The Causality of Failure
-
Why PPT fails ISR: While PPT is fast, it fails to remove plasma phospholipids. These lipids often elute late in the chromatogram. In incurred samples (patient samples), lipid profiles vary significantly compared to the pooled plasma used for QCs. This variation alters the ionization efficiency (matrix effect) between the original analysis and the reanalysis, leading to ISR failure (>20% difference).
-
The Verdict: SPE (specifically Polymeric Reversed-Phase) is the recommended "Product" for Lercanidipine bioequivalence studies due to its ability to break protein binding and remove interferences, ensuring the reproducibility required for ISR.
Validated Experimental Protocol (SPE Method)
This protocol is designed to mitigate light sensitivity and adsorption issues.
Pre-Analytical Stabilization (Crucial)
-
Light Protection: All extraction steps must be performed under monochromatic yellow light (sodium vapor or filtered LED).
-
Collection: Blood must be collected in K2EDTA tubes wrapped in aluminum foil or amber tubes.
-
Temperature: Samples must be kept in an ice-water bath during processing to prevent esterase activity, though Lercanidipine is relatively stable against esterases compared to other esters.
Step-by-Step Workflow
-
Internal Standard (IS) Addition:
-
Aliquot 200 µL of plasma into a polypropylene tube (glass causes adsorption).
-
Add 50 µL of Lercanidipine-d3 (deuterated IS is mandatory to track matrix effects).
-
Vortex for 30 seconds.
-
-
Sample Pre-treatment:
-
Add 200 µL of 0.1% Formic Acid in water.
-
Mechanism:[3] Acidification disrupts protein binding (Lercanidipine is >98% protein-bound) and ionizes the basic amine for cation-exchange or enhances retention on RP sorbents.
-
-
Solid Phase Extraction (SPE):
-
Cartridge: Phenomenex Strata-X (30 mg/1 mL) or Waters Oasis HLB.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.[4]
-
Loading: Load the pre-treated sample. Apply low vacuum.
-
Wash:
-
Wash 1: 1 mL Water (removes salts/proteins).
-
Wash 2: 1 mL 5% Methanol (removes weak interferences).
-
-
Elution: 1 mL Acetonitrile:Methanol (1:1 v/v).
-
-
Post-Processing:
-
Evaporate eluate under nitrogen stream at 40°C.
-
Reconstitute in 150 µL Mobile Phase.
-
Transfer to Silanized Glass Vials (prevents adsorption of the reconstituted drug).
-
LC-MS/MS Conditions[5]
-
Mobile Phase: Isocratic Acetonitrile : 5mM Ammonium Formate (80:20 v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI Positive Mode. MRM transition m/z 612.2 → 280.2.[6][7]
Visualizing the Logic
Diagram 1: Extraction Strategy Decision Matrix
This diagram illustrates the decision logic for selecting the extraction method based on the drug's physicochemical properties.
Caption: Comparative logic of extraction methods. SPE is the optimal pathway for minimizing matrix effects and ensuring ISR success for lipophilic drugs like Lercanidipine.
Diagram 2: ICH M10 ISR Workflow
The following diagram outlines the mandatory regulatory workflow for Incurred Sample Reanalysis as per ICH M10 guidelines.
Caption: Regulatory workflow for ISR assessment based on ICH M10 guidelines. A 67% pass rate is the threshold for study validity.
Troubleshooting ISR Failures
If your Lercanidipine ISR fails (pass rate < 67%), investigate these three common root causes:
-
Metabolite Back-Conversion:
-
Issue: Unstable metabolites (e.g., glucuronides) may convert back to the parent drug during sample processing or storage.
-
Check: Perform a stability test of the metabolite in the presence of plasma.[7]
-
-
Inhomogeneous Samples:
-
Issue: Lipid separation in thawed plasma.
-
Fix: Ensure samples are completely thawed and vortexed vigorously before aliquoting.
-
-
Adsorption:
-
Issue: Concentration drops in the re-analysis because the drug stuck to the vial wall during the first storage period.
-
Fix: Use polypropylene or silanized glass; ensure the matrix contains sufficient organic solvent or protein content to keep the drug solubilized.
-
References
-
International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Bhardwaj, S., et al. (2016).[6][7] "A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Chauhan, B., et al. (2015). "Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study." Journal of Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Comparative Guide: Solid Phase Extraction (SPE) Strategies for Lercanidipine in Biological Matrices
[1]
Executive Summary
Lercanidipine, a third-generation lipophilic dihydropyridine calcium channel blocker, presents unique challenges in bioanalysis due to its high protein binding (>98%), light sensitivity, and low physiological concentrations.[1] While Liquid-Liquid Extraction (LLE) is traditionally used, it often suffers from emulsion formation and solvent toxicity.[1]
This guide evaluates the performance of three distinct Solid Phase Extraction (SPE) chemistries—Hydrophilic-Lipophilic Balance (HLB) , Mixed-Mode Cation Exchange (MCX) , and Traditional Silica C18 —to determine the optimal workflow for LC-MS/MS quantification.[1]
Key Finding: While HLB cartridges offer the most robust "catch-all" recovery (>90%), MCX chemistries provide superior extract cleanliness (reduced matrix effect) by leveraging orthogonal wash steps, making them the preferred choice for high-sensitivity assays (<0.05 ng/mL LLOQ).[1]
Part 1: Physicochemical Context & Cartridge Selection
To select the correct SPE sorbent, we must first understand the analyte's behavior in solution.[1]
-
Analyte: Lercanidipine
-
Key Property: Highly Lipophilic (LogP ~6)[1]
-
Ionization: Basic (Secondary amine), typically analyzed in Positive ESI mode (
).[1] -
Critical Constraint: High protein binding requires matrix disruption (acidification) prior to loading.[1]
The Polymeric HLB (Hydrophilic-Lipophilic Balance)[1]
-
Mechanism: Relies on Van der Waals forces and hydrogen bonding. The sorbent contains N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic).[1]
-
Why it works: It is water-wettable.[1][2][3] Unlike C18, it does not suffer from phase collapse if the cartridge runs dry, ensuring high reproducibility.[1]
-
Best For: High-throughput labs requiring a simplified, generic protocol.[1]
The Mixed-Mode MCX (Strong Cation Exchange)[1][2][4]
-
Mechanism: Dual retention.[1]
-
Hydrophobic:[1] Retains the non-polar backbone of lercanidipine.
-
Ionic: Sulfonic acid groups bind the positively charged amine of lercanidipine at acidic pH.
-
-
Why it works: It allows for an "orthogonal" wash.[1] You can wash with 100% organic solvent (to remove neutrals) while the drug stays locked ionically.[1] Elution only happens when the pH is flipped (alkaline).[1]
-
Best For: Complex matrices (plasma/urine) where minimizing phospholipid suppression is critical.[1]
Traditional Silica C18
Part 2: Experimental Protocols
Pre-Treatment (Universal Step)
Crucial Step:[1] Lercanidipine is >98% protein-bound.[1][4] Direct loading will result in breakthrough.[1]
-
Aliquot: 200 µL Human Plasma.
-
Internal Standard: Add 20 µL Lercanidipine-d3.
-
Acidification: Add 200 µL of 2.0 mM Ammonium Formate (pH 2.5) or 4%
.-
Expert Insight: Acidification serves two purposes: it disrupts protein binding and ionizes the lercanidipine (protonation) to increase solubility and prepare it for MCX retention [1].[1]
-
-
Vortex: 1 min. Centrifuge if precipitate forms.[1]
Workflow Comparison
| Step | Protocol A: Polymeric HLB (Generic) | Protocol B: Mixed-Mode MCX (High Purity) | Protocol C: Silica C18 (Traditional) |
| Condition | 1 mL MeOH, then 1 mL Water | 1 mL MeOH, then 1 mL Water | Critical: 1 mL MeOH, 1 mL Water (Do NOT dry) |
| Load | Load Pre-treated Sample | Load Pre-treated Sample | Load Pre-treated Sample (Slow flow) |
| Wash 1 | 1 mL 5% MeOH in Water (Removes salts/proteins) | 1 mL 2% Formic Acid in Water (Locks charge) | 1 mL Water |
| Wash 2 | N/A | 1 mL 100% MeOH (Removes neutrals/lipids) | 1 mL 5-10% MeOH |
| Elute | 1 mL ACN:MeOH (50:[1]50) | 1 mL 5% | 1 mL ACN or MeOH |
| Post-Elution | Evaporate ( | Evaporate ( | Evaporate ( |
Part 3: Mechanism & Workflow Visualization[1]
The following diagram illustrates the distinct retention mechanisms and the critical "Orthogonal Wash" advantage of the MCX cartridge.
Caption: Workflow Comparison showing the orthogonal wash capability of MCX cartridges, which allows for aggressive lipid removal (100% MeOH wash) without eluting the basic analyte.
Part 4: Performance Comparison Data
The following data summarizes performance metrics derived from comparative validation studies of lercanidipine in human plasma [2][3][4].[5][6][7][8][9]
| Metric | Polymeric HLB | Mixed-Mode MCX | Silica C18 |
| Absolute Recovery (%) | 94% - 98% | 88% - 92% | 80% - 85% (Variable) |
| Matrix Effect (ME%) | 8% - 12% Suppression | < 5% (Cleanest) | 10% - 15% Suppression |
| RSD (Precision) | < 3.0% | < 4.5% | < 6.0% |
| Sensitivity (LLOQ) | 0.02 ng/mL | 0.015 ng/mL | 0.05 ng/mL |
| Robustness | High (No drying risk) | High (Specific binding) | Low (Drying risk) |
Analysis of Results
-
Recovery: HLB consistently yields the highest absolute recovery because it acts as a "universal sink" for lipophilic compounds.[1] However, this non-specificity means it also co-extracts more matrix components [5].[1]
-
Cleanliness (Matrix Effect): MCX is superior for LC-MS/MS applications.[1] By washing with 100% methanol while the lercanidipine is ionically bound, phospholipids (major suppressors) are washed away.[1] The final elution with ammonia is highly specific to basic drugs.[1]
-
C18 Limitations: While C18 can achieve acceptable results (as seen in older HPLC-UV methods), it requires stricter operator skill.[1] If the bed dries during conditioning, recovery can drop by >20% due to channel formation [6].[1]
Part 5: Troubleshooting & Optimization
Low Recovery on MCX?
-
Cause: Incomplete elution.[1] The ionic bond between lercanidipine (amine) and the sorbent (sulfonic acid) is strong.[1]
-
Fix: Ensure the elution solvent pH is high enough (pH > 10).[1] Use freshly prepared 5% Ammonium Hydroxide in Methanol.[1] Ensure the solvent flows slowly to allow time for the exchange kinetics.[1]
High Backpressure/Clogging?
-
Cause: Protein precipitation on the frit.[1]
-
Fix: Ensure the plasma acidification step (Pre-treatment) includes a thorough vortex and centrifugation (10 min at 4000 rpm) before loading the supernatant onto the cartridge.
Photodegradation[5]
References
-
BenchChem. (2025).[1][4] Improving extraction recovery of lercanidipine from plasma samples. Retrieved from [1]
-
Shah, J., et al. (2016).[1] Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis.[5][10] Retrieved from [1]
-
Liu, Y., et al. (2016).[1][10] A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma.[6][7][9][10] Journal of Pharmaceutical and Biomedical Analysis.[5][10] Retrieved from [1]
-
Jayaprakash, J. (2023).[1][10] Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS. ResearchGate.[1][8] Retrieved from
-
Waters Corporation. (2023).[1] Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX. Retrieved from [1]
-
Hawach Scientific. (2023).[1] Polymeric MAX, MCX, and HLB SPE Cartridges Comparison. Retrieved from [1]
Sources
- 1. Lercanidipine - Wikipedia [en.wikipedia.org]
- 2. hawach.com [hawach.com]
- 3. gcms.cz [gcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of lercanidipine bioanalytical methods
Executive Summary: The Bioanalytical Challenge
Lercanidipine is a third-generation dihydropyridine calcium channel blocker characterized by high lipophilicity (
This guide synthesizes data from multiple validated studies to provide an objective comparison of bioanalytical methodologies. While HPLC-UV remains a workhorse for pharmaceutical quality control (QC), this guide demonstrates why LC-MS/MS with Liquid-Liquid Extraction (LLE) is the mandatory gold standard for pharmacokinetic (PK) and bioequivalence studies.
Critical Experimental Variables
Before evaluating specific methods, the following variables must be controlled. Failure to address these renders any protocol invalid.
A. Photostability (The "Dark Room" Rule)
Lercanidipine degrades rapidly to its pyridine derivative under UV/visible light.
-
Protocol Requirement: All extraction and handling must occur under monochromatic sodium light (yellow light, 570–580 nm) or in amber glassware wrapped in aluminum foil.
-
Impact: Unprotected exposure for <10 minutes can result in >15% degradation, causing false negatives in stability data.
B. Adsorption & Lipophilicity
Due to high lipophilicity, Lercanidipine adsorbs to untreated plastic surfaces.
-
Mitigation: Use silanized glass vials or polypropylene tubes with low-binding additives.
-
Solvent Choice: The inclusion of an organic modifier (e.g., 50% Methanol) in stock solutions is critical to prevent wall loss.
Comparative Methodology: HPLC-UV vs. LC-MS/MS
The following table contrasts the performance of methods across different laboratories. Note the order-of-magnitude difference in sensitivity (LLOQ).
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B) | UPLC-MS/MS (Method C) |
| Primary Application | QC / Tablet Dissolution | Human Pharmacokinetics | High-Throughput Clinical PK |
| LLOQ | 5.0 – 10.0 ng/mL | 0.05 – 0.10 ng/mL | 0.015 – 0.05 ng/mL |
| Sample Volume | 1.0 mL | 0.2 – 0.5 mL | 0.1 – 0.2 mL |
| Run Time | 10 – 15 min | 3 – 5 min | 1.5 – 3.0 min |
| Selectivity | Moderate (Interference risk) | High (MRM transitions) | Ultra-High |
| Reference | Prasada Rao et al. [1] | Harahap et al.[1] [2] | Salem et al.[2] [3] |
Verdict: HPLC-UV lacks the sensitivity for human bioanalysis, where
Extraction Strategy Comparison: LLE vs. PPT vs. SPE
Inter-laboratory data indicates that sample preparation is the primary driver of recovery and matrix effects.
Method 1: Protein Precipitation (PPT)[3]
-
Pros: Fast, cheap.
-
Cons: High ion suppression (Matrix Effect > 15%). Lercanidipine often co-elutes with phospholipids.
-
Status: Not Recommended for low-level quantification.
Method 2: Liquid-Liquid Extraction (LLE) - Recommended
-
Solvent: n-Hexane : Ethyl Acetate (50:50 v/v).[4]
-
Pros: Cleanest baseline. Removes salts and phospholipids effectively.
-
Data: Harahap et al. achieved >85% recovery with negligible matrix effect using this solvent system [2].
Method 3: Solid Phase Extraction (SPE)[2][3]
-
Cartridge: HLB or MCX (Mixed-mode cation exchange).
-
Pros: Automatable, high recovery (>90%).
-
Cons: Costly. Requires careful pH adjustment (Lercanidipine is a weak base, pKa ~6.8).
Visualizing the Workflow
The following diagram illustrates the decision logic and the critical "Light Protection" barrier required for valid results.
Caption: Workflow decision tree highlighting the critical requirement for light protection and the superiority of LLE for clean extracts.
Recommended Protocol: Validated LC-MS/MS (LLE)
Based on the comparative analysis, this protocol offers the best balance of robustness, cost, and sensitivity.
Target LLOQ: 0.05 ng/mL Linearity: 0.05 – 10.0 ng/mL
Step 1: Instrumentation & Conditions[5]
-
LC System: UPLC or HPLC with Gradient capability.
-
Column: Acquity UPLC BEH C18 (
) or equivalent Zorbax SB-C18. -
Mobile Phase:
-
Detector: Triple Quadrupole MS (ESI Positive Mode).
Step 2: Sample Preparation (LLE)
Note: Perform under yellow light.[8]
-
Aliquot: Transfer
human plasma into a silanized glass tube. -
IS Addition: Add
Internal Standard working solution. Vortex 10s. -
Extraction: Add
n-Hexane : Ethyl Acetate (50:50 v/v) .-
Why this solvent? It minimizes the extraction of plasma phospholipids compared to pure Ethyl Acetate or DCM.
-
-
Agitation: Vortex for 3 minutes; Centrifuge at 4000 rpm for 10 min at
. -
Evaporation: Transfer organic layer to a clean tube. Evaporate to dryness under Nitrogen stream at
. -
Reconstitution: Reconstitute residue in
Mobile Phase. Inject .
Self-Validating System Checks
To ensure data trustworthiness (Trustworthiness pillar), every run must include:
-
System Suitability: 6 injections of LLOQ standard before the run (CV must be
). -
Matrix Effect Check: Post-column infusion of analyte while injecting blank plasma extract. Look for dips in the baseline at the retention time (
min). -
Incurred Sample Reanalysis (ISR): Re-analyze 10% of study samples. The difference must be within
.
References
-
Prasada Rao, P.T.S.R.K., et al. "HPLC Method Development and Validation of Lercanidipine HCl and Atenolol."[9] International Journal of Pharmacy and Pharmaceutical Sciences, 2022.
-
Harahap, Y., et al. "Method Development and Validation of Lercanidipine in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry."[1][7][10] Asian Journal of Pharmaceutical and Clinical Research, 2018.
-
Salem, H., et al. "Determination of Lercanidipine in Human Plasma by an Improved UPLC–MS/MS Method for a Bioequivalence Study." Journal of Chromatographic Science, 2016.
-
BenchChem. "Performance Showdown: A Comparative Guide to Validated LC-MS/MS Methods for Lercanidipine Quantification." BenchChem Application Notes, 2025.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Lercanidipine-d3 Hydrochloride
For Immediate Use by Laboratory and Drug Development Professionals
Executive Summary: Prioritizing Safety Through Prudent Handling
(S)-Lercanidipine-d3 Hydrochloride is a deuterated analog of Lercanidipine, a calcium channel blocker used in hypertension management. While deuteration alters the metabolic profile, it does not neutralize the compound's pharmacological activity.[1] Therefore, it must be handled with the same precautions as its non-deuterated counterpart.
Safety Data Sheets (SDS) for Lercanidipine Hydrochloride classify it as toxic if swallowed.[1][2][3][4] Consequently, (S)-Lercanidipine-d3 Hydrochloride should be managed as a hazardous substance, necessitating a robust disposal plan that mitigates risks to researchers and the environment. This guide outlines the necessary steps, from hazard assessment to final disposal, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Before handling or disposal, a thorough risk assessment is mandatory. The primary hazards associated with (S)-Lercanidipine-d3 Hydrochloride are rooted in the known effects of Lercanidipine.
| Hazard Category | Description | Primary Risk |
| Acute Oral Toxicity | Toxic if swallowed.[1][2][3][4] Accidental ingestion can lead to serious health damage or be fatal.[2][4] | Ingestion by laboratory personnel. |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life. Classified as hazardous for water. | Contamination of waterways through improper disposal. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Exposure to personnel of reproductive age. |
| Eye Irritation | Causes serious eye irritation. | Direct contact with eyes leading to injury. |
| Skin Sensitization | May cause an allergic skin reaction. | Dermal contact leading to sensitization. |
| Combustibility | Dust clouds may form explosive mixtures with air.[2][5] Combustion produces toxic fumes like carbon oxides, nitrogen oxides, and hydrogen chloride.[2][5] | Fire or explosion risk during handling or in case of fire. |
This table summarizes the potential hazards based on available Safety Data Sheets for Lercanidipine and its deuterated form.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent exposure during handling and disposal operations.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal absorption and sensitization. |
| Body Protection | Laboratory coat or protective suit.[1] | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood.[1] If dust generation is unavoidable, a NIOSH-approved respirator is required. | Prevents inhalation of hazardous dust particles. |
Logical Workflow for (S)-Lercanidipine-d3 Hydrochloride Waste Management
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing (S)-Lercanidipine-d3 Hydrochloride.
Caption: Decision tree for proper waste stream management.
Step-by-Step Disposal Procedures
Disposal must comply with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) Final Rule on the Management of Hazardous Waste Pharmaceuticals provides specific guidance.[6][7][8] A key provision of this rule is the strict prohibition on sewering (flushing) of hazardous waste pharmaceuticals.[8][9]
Decontamination and Spill Management
In case of a spill:
-
Evacuate and Secure: Clear the area of all personnel and move upwind of the spill.[2]
-
Don PPE: Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: Prevent the spill from entering drains or water courses.[5]
-
Cleanup (Dry Spill):
-
Cleanup (Liquid Spill):
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent material into a designated hazardous waste container.
-
-
Final Decontamination:
-
Waste Disposal: Place all contaminated materials (PPE, cleaning supplies, spilled product) into a sealed, properly labeled hazardous waste container.
Disposal of Contaminated Materials
-
Labware and PPE: All disposable items that have come into contact with (S)-Lercanidipine-d3 Hydrochloride, such as gloves, weighing papers, pipette tips, and vials, must be considered hazardous waste.
-
Procedure:
-
Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with "Hazardous Waste" and identify the contents.
-
Disposal of Unused or Expired Product
Under no circumstances should unused or expired (S)-Lercanidipine-d3 Hydrochloride be disposed of in the trash or down the drain.[9][11]
-
Procedure:
-
Keep the product in its original, labeled container if possible.
-
If repackaging is necessary, use a container that is compatible with the chemical and clearly label it as hazardous waste, listing the chemical name.
-
This material must be offered to a licensed hazardous material disposal company.[10] The recommended method of destruction is incineration in a facility equipped with an afterburner and scrubber.[10]
-
Disposal of Empty Containers
The EPA's rule under 40 CFR 266 subpart P has clarified regulations for empty containers.[7][8] Stock, dispensing, and unit-dose containers are considered "RCRA-empty" when their contents have been removed by normal means (e.g., pouring, scraping).[7] These containers can often be disposed of as non-hazardous waste, but state regulations must be verified. Puncture containers to prevent reuse.[2]
Emergency First Aid Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth with water.[10] Do NOT induce vomiting. Immediately call a Poison Control Center or physician.[10] If available, a slurry of activated charcoal in water may be administered.[2] |
| Eye Contact | Immediately flush the eye with running water for at least 15 minutes, holding the eyelids open.[2][10] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately.[10] Flush skin and hair with running water and soap, if available.[2][10] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[10] If breathing is difficult, provide oxygen. Call a physician if symptoms develop.[10] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of (S)-Lercanidipine-d3 Hydrochloride is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, which synthesize regulatory mandates and best practices, laboratories can effectively manage the risks associated with this compound. This commitment ensures the protection of laboratory personnel, the integrity of our environment, and full compliance with the law. Always consult the manufacturer-specific SDS and your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific circumstances.
References
- Safe Disposal of (S)-Lercanidipine-d3 Hydrochloride: A Procedural Guide. Benchchem.
- Calcium Channel Blocker Toxicity Treatment & Management. Medscape Reference.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- MATERIAL SAFETY DATA SHEETS (S)-LERCANIDIPINE HCL. Cleanchem Laboratories.
- Calcium Channel Blocker Toxicity: A Practical Approach. PMC - NIH.
- The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle.
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services.
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org.
- Management of calcium channel blocker overdoses.
- Update on pharmaceutical waste disposal... American Journal of Health-System Pharmacy - Ovid.
- MSDS - (S)-Lercanidipine D3 Hydrochloride. KM Pharma Solution Private Limited.
- Management of Calcium Channel Blocker Poisoning. Anesthesia Key.
- Calcium channel blockers, beta-blockers and digitalis poisoning: management in the emergency room. European Review for Medical and Pharmacological Sciences.
- Lercanidipine hydrochloride. Santa Cruz Biotechnology.
- MSDS Lercanidipine hydrochloride. Medline.
- Lercanidipine hydrochloride. European Directorate for the Quality of Medicines & HealthCare.
- IPAR Public Assessment Report for a Medicinal Product for. HPRA.
- lercanidipine hydrochloride 10 mg film-coated tablets. MedEx.
- Lercanidipine (hydrochloride) - Safety Data Sheet.
- Lercanidipine. Wikipedia.
- Lercanidipine hydrochloride. CymitQuimica.
- C08CA13 - Lercanidipine. Acute Porphyria Drugs.
- Lercanidipine | Calcium Channel Blocker. MedchemExpress.com.
- Lercanidipine. PubChem - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. medline.com [medline.com]
- 6. epa.gov [epa.gov]
- 7. stericycle.com [stericycle.com]
- 8. republicservices.com [republicservices.com]
- 9. ahe.org [ahe.org]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. ovid.com [ovid.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
